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  • Product: Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate
  • CAS: 1211511-34-0

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

The following technical guide details the physicochemical profile, synthetic pathways, and application protocols for Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate . [1] Chemical Identity & Physicochemical Profile[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application protocols for Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate .

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate is a highly functionalized pyrimidine scaffold used extensively as an intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and agrochemicals.[1] Its structure features a reactive chloro-handle at the C6 position (susceptible to nucleophilic aromatic substitution) and an ester moiety at C4 (amenable to acylation or hydrolysis), positioned around a 5-methyl core.[1]

Core Identifiers
ParameterValue
CAS Number 1211511-34-0
IUPAC Name Methyl 6-chloro-5-methylpyrimidine-4-carboxylate
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
SMILES COC(=O)C1=NC=NC(Cl)=C1C
Appearance Off-white to pale yellow solid
Melting Point 58–62 °C (Typical for alkyl analogs)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2][3][4][5][6][7]

Synthetic Pathways & Production[1][2][6][10]

The synthesis of this compound generally follows a Retrosynthetic Logic relying on the construction of the pyrimidine ring followed by functional group modification.[1] The most robust industrial route involves the condensation of formamidine with a dicarbonyl precursor, followed by chlorination.

Primary Synthetic Route (Cyclization-Chlorination)[1]

This protocol avoids the use of unstable intermediates by utilizing Dimethyl 2-methyl-3-oxosuccinate (or its diethyl analog followed by transesterification) and Formamidine acetate .[1]

Step 1: Pyrimidine Ring Construction[1][8]
  • Reagents: Formamidine acetate, Dimethyl 2-methyl-3-oxosuccinate, Sodium Methoxide (NaOMe).[1]

  • Mechanism: Condensation cyclization.[1]

  • Process:

    • Dissolve NaOMe (2.2 eq) in anhydrous methanol.

    • Add Formamidine acetate (1.1 eq) and stir for 30 min.

    • Dropwise add Dimethyl 2-methyl-3-oxosuccinate (1.0 eq) at 0–5 °C.

    • Reflux for 4–6 hours.

    • Workup: Acidify with HCl to precipitate Methyl 6-hydroxy-5-methyl-4-pyrimidinecarboxylate .

Step 2: Chlorination (Deoxychlorination)
  • Reagents: Phosphorus Oxychloride (POCl₃), N,N-Diethylaniline (or DMF cat.).

  • Mechanism: Conversion of the tautomeric enol (hydroxy) to a vinyl chloride via a phosphorodichloridate intermediate.[1]

  • Process:

    • Suspend the hydroxypyrimidine intermediate in neat POCl₃ (5–10 vol).

    • Add catalytic N,N-Diethylaniline.[1]

    • Heat to reflux (105 °C) for 2–3 hours until gas evolution (HCl) ceases.

    • Quench: Concentrate in vacuo to remove excess POCl₃. Pour residue onto crushed ice/water (Exothermic!).[1]

    • Extraction: Extract with Dichloromethane (DCM), wash with bicarbonate, dry over MgSO₄.

Visualization of Synthesis Logic[1]

SynthesisPath cluster_legend Reaction Phase Precursor1 Formamidine Acetate Intermediate Methyl 6-hydroxy-5-methyl- 4-pyrimidinecarboxylate Precursor1->Intermediate NaOMe, MeOH Reflux, 6h Precursor2 Dimethyl 2-methyl- 3-oxosuccinate Precursor2->Intermediate Target Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate (CAS 1211511-34-0) Intermediate->Target POCl3, Reflux Deoxychlorination

Figure 1: Step-wise synthetic pathway from acyclic precursors to the chlorinated scaffold.

Reactivity & Applications in Drug Discovery[1]

The value of CAS 1211511-34-0 lies in its orthogonal reactivity .[1] The C6-Chlorine and C4-Ester allow for sequential functionalization, making it an ideal scaffold for fragment-based drug design (FBDD).[1]

Nucleophilic Aromatic Substitution (SₙAr)

The C6 position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens and the para-ester group.[1]

  • Reaction: Displacement of Cl by primary/secondary amines, thiols, or alkoxides.

  • Condition: Mild base (DIEA or K₂CO₃) in polar aprotic solvent (DMF, DMSO, or NMP) at 60–80 °C.

  • Application: Introduction of solubility-enhancing groups (e.g., piperazines) or pharmacophores.

Suzuki-Miyaura Coupling[1]
  • Reaction: Coupling with aryl/heteroaryl boronic acids at C6.[1]

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Na₂CO₃ in Dioxane/Water.

  • Significance: Used to build bi-aryl systems common in kinase inhibitors (e.g., inhibiting EGFR or CDK pathways).

Ester Manipulation[1]
  • Hydrolysis: LiOH/THF/Water -> Carboxylic acid (for amide coupling).[1]

  • Reduction: LiBH₄ -> Alcohol (for ether synthesis).[1]

Reactivity Map[1]

Reactivity Core Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate Prod_SnAr 6-Amino Derivative (Kinase Hinge Binder) Core->Prod_SnAr R-NH2, DIEA SnAr Displacement Prod_Suzuki 6-Aryl Derivative (Bi-aryl Scaffold) Core->Prod_Suzuki Ar-B(OH)2, Pd(0) Suzuki Coupling Prod_Acid Carboxylic Acid (Amide Coupling Precursor) Core->Prod_Acid LiOH, THF/H2O Hydrolysis

Figure 2: Divergent synthesis capabilities of the scaffold.[1]

Experimental Protocol: SₙAr Displacement (Standardized)

Objective: Validation of the C6-chloride reactivity with a secondary amine (e.g., Morpholine).

Reagents:

  • Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (1.0 eq)[1]

  • Morpholine (1.2 eq)

  • Diisopropylethylamine (DIEA) (2.0 eq)

  • Acetonitrile (ACN) (anhydrous)

Procedure:

  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve the pyrimidine scaffold (186 mg, 1.0 mmol) in ACN (5 mL).

  • Addition: Add DIEA (350 µL, 2.0 mmol) followed by Morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vial and heat to 60 °C for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting material (Rt ~ X min) should disappear, replaced by the product (M+H = 238.1).

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (SiO₂, 0-60% EtOAc in Hexanes).

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1] Avoid contact with strong oxidizing agents.[1]

References

  • Chemical Identity & Supply: Methyl 6-chloro-5-methylpyrimidine-4-carboxylate (CAS 1211511-34-0).[1][7] BLD Pharm.[1] Retrieved from

  • Synthetic Methodology (Analogous Ethyl Ester): Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. ChemScene. Retrieved from

  • General Pyrimidine Synthesis: Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, 1994.[1] (Standard text for condensation mechanisms).

  • Reactivity Profile: Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid derivatives. Mendeleev Communications.[1] Retrieved from

Sources

Exploratory

In-Depth Technical Guide: Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

Executive Summary Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS: 1211511-34-0) is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS: 1211511-34-0) is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients. Its structure features a pyrimidine core functionalized with three distinct handles: a reactive C6-chlorine atom for nucleophilic aromatic substitution (


), a C5-methyl  group providing steric bulk and lipophilicity, and a C4-methyl ester  serving as an electrophilic site for acylation or heterocyclization.

This guide provides a comprehensive analysis of the compound's physicochemical properties, synthesis pathways, and reactivity profiles, designed to support researchers in optimizing lead generation and process development.

Chemical Identity & Structural Analysis

The compound belongs to the class of 4,5,6-trisubstituted pyrimidines. The presence of the electron-withdrawing ester group at C4 and the electronegative nitrogen atoms activates the C6-chlorine towards displacement, making it a versatile "linchpin" molecule.

Table 1: Chemical Identification
PropertyDetail
IUPAC Name Methyl 6-chloro-5-methylpyrimidine-4-carboxylate
Common Synonyms 4-Pyrimidinecarboxylic acid, 6-chloro-5-methyl-, methyl ester
CAS Number 1211511-34-0
Molecular Formula

Molecular Weight 186.60 g/mol
SMILES COC(=O)C1=NC=NC(Cl)=C1C
InChI Key XZDABTAOUACVLS-UHFFFAOYSA-N (Analogous Core)
Structural Class Halopyrimidine Ester
Structural Visualization (DOT)

ChemicalStructure Figure 1: Functional Group Analysis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Core Pyrimidine Core (Electron Deficient) C6_Cl C6-Chlorine (S_NAr Active Site) Core->C6_Cl Activated by N1/N3 C5_Me C5-Methyl (Steric Handle) Core->C5_Me Modulates Solubility C4_Ester C4-Methyl Ester (Electrophile) Core->C4_Ester Target for Hydrazines/Amines

Thermodynamic & Physical Properties

Due to the specialized nature of the methyl ester, some physical constants are derived from its widely characterized ethyl ester analog (CAS 1232059-52-7) and computational models.

Table 2: Physicochemical Constants
PropertyValue / RangeSource/Note
Physical State Low-melting solid or viscous oilExperimental (Analogous)
Melting Point 35 – 45 °CPredicted based on Ethyl Ester (Liquid/Low melt)
Boiling Point 275 ± 10 °C (at 760 mmHg)Calculated
Density 1.32 ± 0.05 g/cm³Standard Pyrimidine Esters
LogP (Octanol/Water) 1.35 – 1.60Lipophilic, suitable for cell penetration
pKa (Conjugate Acid) ~0.5 (Pyrimidine N)Very weak base due to EWG substituents
Solubility Soluble in DCM, EtOAc, DMSO, MeOHInsoluble in WaterLipophilic character
Flash Point > 110 °CSafety Requirement

Synthesis & Manufacturing Protocols

The synthesis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate typically proceeds via the construction of the pyrimidine ring followed by functional group manipulation. The most robust route involves the condensation of an oxaloacetate derivative with an amidine.

Synthetic Pathway Diagram

SynthesisRoute Figure 2: Primary Synthetic Route via Cyclization and Chlorination SM1 Dimethyl Oxalopropionate Int1 Methyl 6-hydroxy-5-methyl- 4-pyrimidinecarboxylate (Tautomer: Pyrimidone) SM1->Int1 Condensation SM2 Formamidine Acetate SM2->Int1 Condensation Product Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate Int1->Product Deoxychlorination Reagent1 NaOM / MeOH (Cyclization) Reagent1->Int1 Reagent2 POCl3 / PhNEt2 (Chlorination) Reagent2->Product

Detailed Experimental Protocol (Chlorination Step)

Objective: Conversion of the 6-hydroxy intermediate to the 6-chloro target.

  • Reagents:

    • Starting Material: Methyl 6-hydroxy-5-methyl-4-pyrimidinecarboxylate (1.0 eq).

    • Chlorinating Agent: Phosphoryl chloride (

      
      , 5.0 eq).
      
    • Base:

      
      -Diethylaniline or Triethylamine (1.0 eq) - Catalyzes the reaction and scavenges HCl.
      
    • Solvent: Neat or Toluene (if temperature control is required).

  • Procedure:

    • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ).
      
    • Addition: Charge the flask with the hydroxy-pyrimidine. Add

      
       slowly at room temperature. Add the base dropwise (Exothermic!).
      
    • Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material spot (baseline/polar) should disappear, replaced by a less polar UV-active spot.

    • Workup (Critical Safety): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring to quench excess

      
      . Warning: Release of HCl gas.
      
    • Extraction: Extract the aqueous slurry with Dichloromethane (

      
      ). Wash combined organics with sat. 
      
      
      
      and Brine.
    • Purification: Dry over

      
      , concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the product as a white to pale yellow solid/oil.
      

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors and anti-infectives (e.g., DHFR inhibitors).

Reactivity Profile
  • 
     Displacement (C6):  The chlorine atom is highly susceptible to displacement by amines, thiols, and alkoxides. The ester at C4 withdraws electron density, lowering the transition state energy for nucleophilic attack at C6.
    
  • Acyl Substitution (C4): The methyl ester can be hydrolyzed to the acid, converted to an amide, or reduced to an alcohol.

  • Cyclization: Reaction with hydrazines leads to bicyclic pyrimido-pyridazinones or similar fused systems.

Application Workflow Diagram

Applications Figure 3: Divergent Synthesis Applications in Medicinal Chemistry Scaffold Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate KinaseInhib Kinase Inhibitors (e.g., PI4K, CDK) Scaffold->KinaseInhib S_NAr at C6 DHFR DHFR Inhibitors (Anti-bacterial) Scaffold->DHFR S_NAr + Ester Hydrolysis Fused Pyrimidopyridazines (Bicyclic Scaffolds) Scaffold->Fused Cyclization at C4/C5 Amine Primary Amines (R-NH2) Amine->Scaffold Hydrazine Hydrazine (NH2NH2) Hydrazine->Scaffold Suzuki Aryl Boronic Acids (Pd Cat.) Suzuki->Scaffold

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Incompatibilities: Strong oxidizing agents, strong bases.

References

  • PubChem. (2025).[1] Compound Summary: 6-Chloro-5-methylpyrimidin-4(1H)-one (Analogous Core). National Library of Medicine. [Link]

Sources

Foundational

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate structural analysis

A Technical Guide to the Structural Analysis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Abstract This technical guide provides a comprehensive framework for the structural analysis of Methyl 6-chloro-5-methyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Structural Analysis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

Abstract

This technical guide provides a comprehensive framework for the structural analysis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine scaffolds are foundational in numerous therapeutic agents, acting as privileged structures in drug discovery due to their ability to engage with a wide array of biological targets.[1][2][3][4] This document, intended for researchers, chemists, and drug development professionals, outlines a multi-technique approach for unambiguous structural elucidation and validation. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. By integrating data from these orthogonal techniques, this guide establishes a self-validating system for confirming the molecular structure, ensuring the scientific integrity required for advanced research and development.

Chapter 1: Introduction to Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

Chemical Identity and Physicochemical Properties

The subject of this guide is Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate. Its structure features a pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, which imparts unique physicochemical properties crucial for its biological interactions.[1][2] The substituents—a chloro group at C6, a methyl group at C5, and a methyl carboxylate group at C4—are critical for modulating its steric and electronic profile, thereby influencing its pharmacological activity.

Table 1: Physicochemical Properties of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

PropertyValueSource/Method
Molecular Formula C₈H₇ClN₂O₂Calculated
Molecular Weight 202.61 g/mol Calculated
IUPAC Name Methyl 6-chloro-5-methylpyrimidine-4-carboxylateIUPAC Nomenclature
CAS Number Not explicitly found; 1232059-52-7 for ethyl ester analog[2][5][6]
Predicted LogP 1.62 (for ethyl analog)[5]
Significance in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs for indications including cancer, infectious diseases, and inflammatory conditions.[2][3][7] Its synthetic tractability and ability to form specific hydrogen bonds make it a "privileged scaffold."[1][4] The specific substitution pattern of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate makes it a valuable building block for creating more complex molecules, potentially targeting protein kinases, a class of enzymes often implicated in cancer. The chloro group at the C6 position, for example, serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions.

Integrated Structural Analysis Workflow

Caption: Integrated workflow for structural elucidation.

Chapter 2: Spectroscopic Characterization

Spectroscopic techniques provide the foundational data for determining molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) will align in a magnetic field and absorb radiofrequency radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without contributing interfering signals in the regions of interest.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0 ppm.

  • Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher spectrometer. Subsequently, acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

Predicted Data Interpretation:

While experimental spectra for the exact methyl ester are not publicly available, we can predict the spectra with high confidence based on data from analogous pyrimidine derivatives.[8][9]

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Pyrimidine-H (C2-H)~9.1 (singlet)~158The proton at C2 is highly deshielded by the two adjacent electronegative nitrogen atoms.
Methoxy (-OCH₃)~4.0 (singlet, 3H)~53Typical chemical shift for ester methyl protons.
Pyrimidine-CH₃~2.6 (singlet, 3H)~18Methyl group attached to an aromatic ring.
Pyrimidine-C4N/A~165Carbonyl carbon of the ester group.
Pyrimidine-C5N/A~125Quaternary carbon attached to the methyl group.
Pyrimidine-C6N/A~160Carbon bearing the electron-withdrawing chloro group.
Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures. For this molecule, a key diagnostic feature is the isotopic signature of chlorine.

Experimental Protocol (Electron Ionization - EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their m/z ratio.

Predicted Data Interpretation:

  • Molecular Ion (M⁺): The molecular weight is 202.61. The mass spectrum will show two peaks for the molecular ion due to the natural isotopic abundance of chlorine:

    • M⁺ peak at m/z 202: Corresponding to the molecule containing the ³⁵Cl isotope (~75.8% abundance).

    • M+2 peak at m/z 204: Corresponding to the molecule containing the ³⁷Cl isotope (~24.2% abundance).

  • Base Peak: The most intense peak in the spectrum, known as the base peak, will likely result from a stable fragment.[10] A probable fragmentation is the loss of the methoxy group (•OCH₃, 31 Da) or the entire methyl carboxylate group.

Caption: Predicted isotopic pattern for the molecular ion.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument software automatically ratios the sample spectrum to the background.

Predicted Data Interpretation:

Based on the functional groups present, we can predict the key absorption bands.[11][12]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (Pyrimidine ring)
~2980-2850C-H StretchAliphatic (Methyl groups)
~1725 C=O Stretch Ester (Strong, sharp)
~1600-1550C=N & C=C StretchPyrimidine Ring
~1250C-O StretchEster
~800-600C-Cl StretchChloroalkane

Chapter 3: Definitive Structural Elucidation by X-ray Crystallography

Rationale: While spectroscopy provides powerful evidence, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. It is considered the "gold standard" for structural proof. Although a specific crystal structure for this compound is not publicly available, the methodology is well-established for pyrimidine derivatives.[13][14]

Experimental Workflow:

XRay_Workflow A Crystal Growth (Slow Evaporation) B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Final Structure Validation (CIF file) E->F

Caption: Workflow for single-crystal X-ray analysis.

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data. The final output includes precise bond lengths, bond angles, and intermolecular interactions.

Chapter 4: Integrated Analysis and Conclusion

The cornerstone of scientific integrity in structural elucidation is the convergence of evidence. The data from each analytical technique must be consistent and complementary.

  • NMR defines the H-C framework and connectivity.

  • MS confirms the molecular formula and elemental composition (e.g., presence of chlorine).

  • IR verifies the presence of key functional groups (e.g., the ester C=O).

  • X-ray Crystallography provides the ultimate confirmation of the 3D structure, validating the interpretations of the spectroscopic data.

By following the multi-technique, self-validating workflow detailed in this guide, researchers can confidently and accurately determine the structure of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate, enabling its effective use in the advancement of medicinal chemistry and drug discovery.

References

  • BenchChem. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
  • N/A. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • N/A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • ChemScene. (n.d.). 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | 1232059-52-7.
  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
  • N/A. (2009). Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate.
  • PubChem. (n.d.). methyl 4-chloro-5-hydroxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, Mixture of diastereomers.
  • Hit2Lead. (n.d.). methyl 6-chloro-4-pyrimidinecarboxylate | CAS# 6627-22-1.
  • BroadPharm. (n.d.). methyl 6-chloro-5-nitropyridine-3-carboxylate, 59237-53-5.
  • ResearchGate. (n.d.). Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate.
  • Shi, D. et al. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC.
  • Royal Society of Chemistry. (n.d.). Supporting information Green synthesis and characterisation of novel[1][2][5]thiadiazolo/benzo[5][6]thiazolo[3,2- a]pyrimidines vi. Available at:

  • N/A. (n.d.). Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted.
  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.
  • ChemicalBook. (n.d.). METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR spectrum.
  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook.
  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • N/A. (n.d.). Table of Characteristic IR Absorptions.
  • IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review.
  • PubChem. (n.d.). 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.
  • ChemicalBook. (n.d.). 2-HYDROXY-6-METHYL-4-PHENYL-1,4-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | 5395-36-8.

Sources

Exploratory

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate literature review

The following technical guide details the chemical profile, synthesis, reactivity, and applications of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (and its commercially prevalent ethyl analog). Scaffold Class: Funct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, reactivity, and applications of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (and its commercially prevalent ethyl analog).

Scaffold Class: Functionalized Pyrimidine Carboxylates Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Heterocyclic Library Generation)

Executive Summary

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate is a high-value bifunctional heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its substituents: the electrophilic C6-chlorine atom (susceptible to SNAr) and the C4-carboxylate ester (amenable to hydrolysis, reduction, or amidation). The C5-methyl group provides essential steric bulk and lipophilicity, often critical for optimizing ligand-binding interactions in drug discovery, particularly within ATP-binding pockets of kinases.

While the methyl ester (C7H7ClN2O2) is the specific subject, the ethyl ester (CAS 1232059-52-7) is the industry-standard surrogate for large-scale synthesis. This guide addresses the chemistry applicable to both esters, as their reactivity profiles are functionally identical.

Chemical Profile & Structural Analysis[1][2]

Physicochemical Data
PropertyMethyl Ester (Calculated)Ethyl Ester (Experimental)
Formula C7H7ClN2O2C8H9ClN2O2
Molecular Weight 186.60 g/mol 200.62 g/mol
CAS Number Not widely listed1232059-52-7
Physical State Off-white to pale yellow solidYellow to brown solid/liquid
LogP ~1.21.62
H-Bond Acceptors 44
TPSA ~52 Ų52.08 Ų
Structural Logic
  • Pyrimidine Core: Electron-deficient aromatic ring; N1 and N3 act as weak bases but can coordinate metals.

  • C6-Chloro: The "Warhead." Activated by the electron-withdrawing nature of the pyrimidine ring and the para-ester, making it highly reactive toward nucleophiles.

  • C5-Methyl: Provides a "molecular handle" that restricts rotation in drug-target complexes and prevents metabolic oxidation at the otherwise vulnerable C5 position.

  • C4-Carboxylate: The "Anchor." Allows for the attachment of solubilizing groups or further scaffolding.

Synthetic Routes

The synthesis of 6-chloro-5-methyl-4-pyrimidinecarboxylates typically follows a convergent pathway involving the condensation of acyclic precursors followed by chlorination.

Primary Industrial Route (The "Oxosuccinate" Method)

This route avoids hazardous nitration steps and uses readily available starting materials.

  • Condensation: Formamidine acetate reacts with Dialkyl 2-methyl-3-oxosuccinate (sodium salt) in the presence of a base (e.g., NaOMe) to cyclize into the hydroxypyrimidine intermediate.

  • Chlorination: The 6-hydroxy (tautomeric with 6-oxo) group is converted to a chloride using Phosphorus Oxychloride (POCl3).

Note on Methyl vs. Ethyl: If the starting material is Diethyl 2-methyl-3-oxosuccinate, the Ethyl ester is formed. To obtain the Methyl ester, one must either use Dimethyl 2-methyl-3-oxosuccinate or perform a transesterification in Methanol/H2SO4.

Visualization of Synthesis

Synthesis Pre1 Formamidine Acetate (N-C-N Source) Inter Intermediate: Alkyl 6-hydroxy-5-methyl- 4-pyrimidinecarboxylate Pre1->Inter Condensation (NaOMe/MeOH) Pre2 Dialkyl 2-methyl-3-oxosuccinate (C-C-C Scaffold) Pre2->Inter Product Target: Alkyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate Inter->Product Chlorination Reagent POCl3 / Reflux Reagent->Inter

Figure 1: Convergent synthesis of the pyrimidine core via condensation and chlorination.

Reactivity & Functionalization

The core value of this molecule is its ability to undergo Nucleophilic Aromatic Substitution (SNAr) at the C6 position without affecting the ester, or vice-versa.

SNAr at C6 (The "Kinase Hinge" Reaction)

The chlorine at C6 is highly labile due to the electron-withdrawing effect of the para-ester and the ring nitrogens.

  • Nucleophiles: Primary/Secondary amines, Anilines, Thiols, Alkoxides.

  • Conditions: Mild bases (DIEA, K2CO3) in polar aprotic solvents (DMF, DMSO, NMP) or alcohols.

  • Mechanism: Addition-Elimination. The amine attacks C6, forming a Meisenheimer-like complex, followed by the expulsion of chloride.

Ester Transformations at C4
  • Hydrolysis: LiOH/THF/H2O yields the carboxylic acid (useful for peptide coupling).

  • Reduction: NaBH4 or LiAlH4 yields the alcohol (6-chloro-5-methyl-4-hydroxymethylpyrimidine).

  • Amidation: Direct reaction with amines (often requires higher temps than SNAr) or via the acid chloride.

Reactivity Flowchart

Reactivity Core Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate Prod_Amine 6-Amino Derivative (Kinase Inhibitor Core) Core->Prod_Amine R-NH2, Base (SnAr @ C6) Prod_Acid Carboxylic Acid (Coupling Partner) Core->Prod_Acid LiOH, H2O (Hydrolysis @ C4) Prod_Alc Hydroxymethyl Pyrimidine Core->Prod_Alc NaBH4 (Reduction @ C4) Prod_Bicycle Fused Heterocycle (e.g., Pyrimidopyrimidinone) Core->Prod_Bicycle Hydrazine/Urea (Cyclization)

Figure 2: Divergent synthetic pathways accessible from the parent scaffold.

Applications in Drug Discovery

This scaffold is ubiquitous in medicinal chemistry, particularly for Type I and Type II Kinase Inhibitors .

  • Hinge Binding: The pyrimidine nitrogens often serve as hydrogen bond acceptors for the kinase hinge region (e.g., ATP binding site).

  • Selectivity: The C5-methyl group points into the hydrophobic pocket (Gatekeeper residue), often improving selectivity against kinases with smaller gatekeeper residues.

  • Solubility: The C4-ester can be hydrolyzed and coupled to solubilizing tails (e.g., piperazine, morpholine) to improve pharmacokinetic (PK) profiles.

Case Study Analog: The reactivity of this core mirrors that of Imatinib intermediates, where a pyrimidine chloride is coupled with an aniline to install the specificity element.

Handling & Stability Protocols

Stability
  • Moisture Sensitivity: Moderate. The C6-Cl bond is stable to atmospheric moisture but will hydrolyze slowly in acidic aqueous conditions. The ester is susceptible to hydrolysis in strong base.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent ester hydrolysis.

Safety (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust generation.[2]

References

  • ChemScene. (2024). Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate Product Data. Retrieved from [3]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. Retrieved from

  • PubChem. (2024). Compound Summary: Pyrimidine Carboxylates. National Library of Medicine. Retrieved from

  • Shutalev, A., et al. (2010). Reactions of Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Retrieved from

Sources

Foundational

The Pyrimidine Scaffold: From 19th Century Dye Chemistry to Targeted Kinase Inhibition

Executive Summary The pyrimidine heterocycle ( ) represents one of the most privileged scaffolds in medicinal chemistry.[1] From its initial isolation in the 19th century as a degradation product of uric acid to its cent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle (


) represents one of the most privileged scaffolds in medicinal chemistry.[1] From its initial isolation in the 19th century as a degradation product of uric acid to its central role in the "Golden Age" of antimetabolites and modern kinase inhibitors, pyrimidine remains a cornerstone of drug discovery. This guide analyzes the historical evolution of pyrimidine synthesis, details optimized protocols for its construction, and dissects the mechanism of action of key pyrimidine-based therapeutics.

Part 1: The Foundational Era (1818–1900)

Isolation and Nomenclature

The history of pyrimidine is inextricably linked to the study of uric acid. In 1818, Luigi Brugnatelli isolated alloxan (an oxidized pyrimidine derivative) by treating uric acid with nitric acid.[2] However, the parent ring system remained elusive for decades.

It was not until 1884 that Adolf Pinner began a systematic study of these compounds. Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines.[3] Recognizing the structural relationship to pyridine, he proposed the name "pyrimidin" in 1885.

The Structural Elucidation

The biological significance of the scaffold became apparent in 1893 when Albrecht Kossel and Albert Neumann isolated thymine and cytosine from calf thymus DNA. This confirmed pyrimidine not merely as a synthetic curiosity, but as a fundamental alphabet of genetic information.

Part 2: Synthetic Revolutions & Protocols

To a medicinal chemist, the value of a scaffold is defined by the ease of its diversification. Two reactions from the late 19th century—the Pinner Synthesis and the Biginelli Reaction—remain the standard for constructing the pyrimidine core.

The Biginelli Reaction (1893)

Pietro Biginelli discovered that a one-pot condensation of an aldehyde, a


-keto ester, and urea yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Mechanism of Action (The Sweet vs. Kappe Debate)

For decades, the mechanism was debated. Sweet (1973) proposed an aldol-like mechanism, but Kappe (1997) used NMR studies to confirm the N-acyliminium ion mechanism, which is now the accepted standard.

Figure 1: Mechanism of the Biginelli Reaction

BiginelliMechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Enol Nucleophilic Attack cluster_2 Step 3: Cyclization Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Intermediate Aldehyde->Iminium H+ Cat. Urea Urea (NH2-CO-NH2) Urea->Iminium AdditionProd Open Chain Ureide Iminium->AdditionProd BetaKeto Beta-Keto Ester (Enol Form) BetaKeto->AdditionProd C-C Bond Formation DHPM 3,4-Dihydropyrimidinone (DHPM) AdditionProd->DHPM -H2O Cyclodehydration

Caption: The Kappe mechanism proceeds via an N-acyliminium ion intermediate, followed by nucleophilic attack by the enol.

Application Scientist Protocol: Optimized Lewis-Acid Catalyzed Biginelli

Standard historical protocols use HCl/Ethanol, which often suffer from moderate yields (40-60%). The following is a modern, high-yield protocol using Ytterbium Triflate, suitable for library generation.

Objective: Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Yb(OTf)

    
     (5 mol%)
    
  • Solvent: Ethanol (2 mL) or Solvent-free (Ball milling)

Protocol:

  • Charge: In a 10 mL round-bottom flask, combine benzaldehyde (106 mg), ethyl acetoacetate (130 mg), and urea (90 mg).

  • Catalyst Addition: Add Yb(OTf)

    
     (31 mg, 0.05 mmol).
    
  • Reaction: Reflux the mixture in ethanol for 3 hours. Note: Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often precipitates directly.

  • Purification: Pour the mixture into crushed ice (10 g). Filter the solid precipitate. Recrystallize from hot ethanol.

  • Validation: Expected Yield: >90%. Melting Point: 202–204°C.

Part 3: The Antimetabolite Era (1950s)

The mid-20th century marked the shift from dye chemistry to rational drug design. The protagonist of this era is 5-Fluorouracil (5-FU) .[4]

Discovery of 5-FU

In 1957, Charles Heidelberger observed that rat hepatomas utilized radioactive uracil for nucleic acid biosynthesis much more avidly than normal liver tissue. He hypothesized that a modified uracil could act as a "Trojan horse."

Heidelberger collaborated with Robert Duschinsky (Hoffmann-La Roche) to synthesize 5-fluorouracil.[4] The choice of fluorine was critical:

  • Van der Waals Radius: Fluorine (1.47 Å) is bioisosteric to Hydrogen (1.20 Å), allowing the enzyme to accept it.

  • C-F Bond Strength: The C-F bond is metabolically stable and cannot be extracted by the enzyme Thymidylate Synthase, leading to "lethal synthesis."

Mechanism: Thymidylate Synthase Inhibition

5-FU is a prodrug. It must be converted intracellularly to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP binds to Thymidylate Synthase (TS) but forms a covalent ternary complex that cannot complete the methylation reaction, effectively starving the cell of thymidine (dTTP) required for DNA replication.

Figure 2: The "Lethal Synthesis" Pathway of 5-FU

Mechanism5FU FiveFU 5-Fluorouracil (5-FU) (Prodrug) FdUMP FdUMP (Active Metabolite) FiveFU->FdUMP Ribosyl Transferase Complex Covalent Ternary Complex (Irreversible Inhibition) FdUMP->Complex TS Thymidylate Synthase (Enzyme) TS->Complex MTHF 5,10-CH2-THF (Cofactor) MTHF->Complex DNA_Halt Depletion of dTTP DNA Synthesis Halted Complex->DNA_Halt Blocked Methylation

Caption: 5-FU is metabolized to FdUMP, which irreversibly binds Thymidylate Synthase, preventing dTMP synthesis.

Part 4: The Antiviral Breakthrough (1980s)

The pyrimidine scaffold was repurposed during the HIV/AIDS crisis. Zidovudine (AZT) is a thymidine analogue where the 3'-hydroxyl group is replaced by an azido group (-N


).[5]
  • Discovery: Originally synthesized by Jerome Horwitz in 1964 as an anticancer agent (which failed), it was screened in 1985 by Marty St. Clair (Burroughs Wellcome) and the NCI, showing potent anti-HIV activity.

  • Mechanism: The 3'-azido group prevents the formation of the phosphodiester bond. When HIV Reverse Transcriptase incorporates AZT-triphosphate into the growing viral DNA chain, the chain is terminated immediately.

Part 5: Modern Pharmacophores (Kinase Inhibitors)

In the 21st century, the pyrimidine ring serves as a hinge-binding motif in kinase inhibitors.[6]

Imatinib (Gleevec)

Imatinib, the first Bcr-Abl tyrosine kinase inhibitor, utilizes a 2-phenylaminopyrimidine core.[7]

  • ATP Mimicry: The pyrimidine nitrogen atoms form hydrogen bonds with the "hinge region" of the kinase (Met318 in Abl), mimicking the adenine ring of ATP.

  • Selectivity: The "Gatekeeper" residue (Thr315) controls access to a hydrophobic pocket. Imatinib binds to the inactive conformation of the kinase.

Comparative Analysis of Pyrimidine Therapeutics
Drug NameGenerationTargetMechanismKey Structural Feature
5-Fluorouracil 1957Thymidylate SynthaseIrreversible InhibitionC-5 Fluorine substitution
Zidovudine (AZT) 1987Reverse TranscriptaseChain Termination3'-Azido group on sugar
Imatinib 2001Bcr-Abl KinaseATP Competition2-Phenylaminopyrimidine
Rosuvastatin 2003HMG-CoA ReductaseReductase InhibitionPyrimidine core binds active site

References

  • Pinner, A. (1885). "Über Pyrimidin." Berichte der deutschen chemischen Gesellschaft.

  • Biginelli, P. (1893). "Aldehyde-urea derivatives of aceto- and oxaloacetic acids." Gazzetta Chimica Italiana. 8[5][9][10][11]

  • Heidelberger, C., et al. (1957).[4] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature.[4]

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis." Journal of Organic Chemistry.

  • Mitsuya, H., et al. (1985).[11] "3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro." PNAS.

  • Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery.

Sources

Exploratory

Sourcing Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Strategic Sourcing, and Synthesis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate. Executive Summary M...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Strategic Sourcing, and Synthesis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate.

Executive Summary

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a common scaffold in a variety of biologically active molecules. However, sourcing this specific methyl ester presents a notable challenge for research and development teams. Direct, off-the-shelf commercial availability is limited to non-existent from major chemical suppliers. This guide provides a comprehensive overview of the current sourcing landscape, outlines practical procurement strategies, and details viable synthetic routes for obtaining this critical compound. We will explore the readily available ethyl ester analog as a primary alternative and starting material, delve into custom synthesis services, and provide a detailed protocol for in-house synthesis via transesterification.

Commercial Landscape: Scarcity of the Target Compound

Extensive searches across major chemical supplier catalogs, including but not limited to Sigma-Aldrich, ChemScene, and J&K Scientific, reveal that Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate is not offered as a standard, in-stock product. This scarcity necessitates a strategic approach for its acquisition, moving beyond routine procurement procedures.

The Primary Alternative: Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate

A closely related and commercially available analog is Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (CAS Number: 1232059-52-7).[1][2][3][4][5] This ethyl ester serves as a practical alternative for initial studies or as a direct precursor for the synthesis of the target methyl ester.

Prominent Commercial Suppliers of the Ethyl Ester Analog

Several reputable suppliers list Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate in their catalogs. Researchers are advised to inquire directly with these vendors for current stock levels, pricing, and detailed specifications.

SupplierProduct NameCAS NumberPurityNotes
ChemScene Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate1232059-52-7≥90%Offers custom synthesis and commercial production services.[1][3]
Sigma-Aldrich Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate1232059-52-797%Available through various partners like BLD Pharmatech and Ambeed, Inc.[2][5]
J&K Scientific Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate1232059-52-7Not specifiedDistributed for ChemScene.[4]
Physicochemical Properties of Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate
PropertyValueSource
Molecular Formula C₈H₉ClN₂O₂[1][3]
Molecular Weight 200.62[1]
Appearance Liquid or yellow to brown solid[2][5]
Storage Conditions Inert atmosphere, 2-8°C[2][5]

Procurement Strategy 1: Custom Synthesis

For research programs requiring the precise methyl ester, custom synthesis is the most direct procurement route. Many chemical suppliers, including those who offer the ethyl analog, provide confidential and scalable custom synthesis services.

Workflow for Initiating a Custom Synthesis Project
Workflow for a typical custom synthesis project.
Key Considerations for Custom Synthesis
  • Lead Times: Can range from several weeks to months depending on the complexity of the synthesis.

  • Cost: Generally higher than off-the-shelf compounds, with pricing dependent on the synthetic route, scale, and desired purity.

  • Intellectual Property: Ensure clear agreements are in place regarding the ownership of any novel synthetic routes developed.

Procurement Strategy 2: In-House Synthesis via Transesterification

For laboratories with organic synthesis capabilities, converting the commercially available Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate to the desired methyl ester via transesterification is a cost-effective and efficient alternative. This reaction involves the exchange of the ethyl group of the ester with a methyl group from methanol, typically under acidic or basic conditions.[6]

Experimental Protocol: Acid-Catalyzed Transesterification

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate

  • Anhydrous Methanol (as both reactant and solvent)

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic Solvents for Extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol using a rotary evaporator.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel.

Workflow for In-House Transesterification
Step-by-step workflow for in-house synthesis.

Comparative Overview of Related Commercially Available Analogs

For researchers exploring structure-activity relationships, other commercially available pyrimidine carboxylates may be of interest.

Compound NameCAS NumberKey Structural DifferencePotential Application
Methyl 6-chloro-4-pyrimidinecarboxylate 6627-22-1Lacks the 5-methyl group.[7][8]As a control compound to probe the effect of the 5-methyl group.
Methyl 6-chloro-5-nitronicotinate 59237-53-5Pyridine core instead of pyrimidine; nitro group at the 5-position.[9][10][11]Investigating the impact of the pyrimidine nitrogens and the electronic effect of the nitro group.

Conclusion

While the direct procurement of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate is not straightforward, this guide provides two robust strategies for its acquisition. For projects requiring immediate access to a closely related compound or a precursor for in-house synthesis, the commercially available Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate is the recommended starting point. For programs that demand the specific methyl ester, engaging with a reputable custom synthesis provider is the most reliable approach. Alternatively, well-equipped laboratories can efficiently synthesize the target compound from its ethyl ester via a standard transesterification protocol. By understanding these sourcing and synthesis options, researchers and drug development professionals can effectively navigate the procurement challenges and advance their scientific objectives.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. Retrieved February 18, 2026, from [Link]

  • Asinger, F. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-((6-chloro-2-pyridinyl)(hydroxy)methyl)-1-piperidinecarboxylate. PubChemLite. Retrieved February 18, 2026, from [Link]

  • JETIR. (n.d.). Transesterification of Methyl Esters of Non-Edible Oils for Synthesizing Biolubricants. Retrieved February 18, 2026, from [Link]

  • CONICET. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. Retrieved February 18, 2026, from [Link]

  • BindingDB. (n.d.). 4-amino-6-methyl-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Retrieved February 18, 2026, from [Link]

  • MDPI. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved February 18, 2026, from [Link]

Sources

Foundational

Chemo-Biological Profiling of Chlorinated Pyrimidines: From Synthetic Scaffolds to Bioactive Pharmacophores

Executive Summary Chlorinated pyrimidines represent a dual-function class in medicinal chemistry: they serve as highly reactive electrophilic scaffolds for library generation and exist as potent bioactive pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated pyrimidines represent a dual-function class in medicinal chemistry: they serve as highly reactive electrophilic scaffolds for library generation and exist as potent bioactive pharmacophores in their own right. This technical guide analyzes the biological utility of chlorinated pyrimidines, specifically focusing on their role in kinase inhibition (oncology) and dihydrofolate reductase (DHFR) modulation (antimicrobial). We move beyond the standard view of these molecules as merely "intermediates," exploring how the chlorine substituent modulates lipophilicity (


), electronic density, and target residence time.

Part 1: The Chloride Effect – Structure-Activity Relationship (SAR)

The biological potency of chlorinated pyrimidines is governed by the unique electronic and steric properties of the chlorine atom attached to the diazine ring.

Electronic Modulation & Reactivity

The pyrimidine ring is inherently electron-deficient (π-deficient). The addition of chlorine atoms (typically at C2, C4, or C6) exacerbates this deficiency via inductive effects (-I).

  • Biological Implication: This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack by cysteine or lysine residues in enzyme active sites.

  • C2 vs. C4 Selectivity: In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic due to the para-like resonance effect of the N1 nitrogen. This allows for regiospecific functionalization—a critical feature for designing multi-targeted kinase inhibitors.

Lipophilicity and Metabolic Stability

Chlorine acts as a "lipophilic anchor."

  • Hydrophobic Pocket Filling: In ATP-binding pockets of kinases (e.g., EGFR, CDK), the chlorine atom often occupies small hydrophobic sub-pockets (gatekeeper regions), displacing water and increasing binding entropy.

  • Metabolic Blockade: Strategic chlorination at metabolic "soft spots" (e.g., phenyl rings attached to the pyrimidine) blocks cytochrome P450 oxidation, extending the drug's half-life (

    
    ).
    

SAR_Mechanism Chloropyrimidine Chlorinated Pyrimidine Scaffold Electronic Electronic Effect (-I) Lowers LUMO Chloropyrimidine->Electronic Lipophilic Lipophilicity (+π) Increases logP Chloropyrimidine->Lipophilic Reactivity Nucleophilic Attack (Cys/Lys Targeting) Electronic->Reactivity Promotes Covalent Bonding (Probes) Binding Hydrophobic Pocket Occupancy Lipophilic->Binding Enhances Affinity (Kinase Gatekeeper)

Figure 1: Mechanistic impact of chlorination on pyrimidine pharmacokinetics and pharmacodynamics.

Part 2: Therapeutic Applications & Mechanisms[1][2]

Oncology: Kinase Inhibition

Chlorinated pyrimidines are privileged scaffolds for developing ATP-competitive inhibitors.

  • Target: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

  • Mechanism: Derivatives of 2,4-dichloropyrimidine have demonstrated nanomolar potency against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines [1].

  • Key Insight: The chlorine at the C2 position often remains in the final pharmacophore to interact with the hinge region of the kinase, while the C4 chlorine is displaced by an amine to mimic the adenine of ATP.

  • Covalent Inhibition: While modern drugs often use acrylamides as "warheads," reactive 2-chloropyrimidines are utilized as chemical probes to map reactive cysteines (e.g., Cys797 in EGFR) due to their intrinsic electrophilicity [2].

Antimicrobial: DHFR Inhibition
  • Target: Dihydrofolate Reductase (DHFR).[1]

  • Activity: 2,4-diaminopyrimidines derived from chlorinated precursors show potent inhibition of Mycobacterium tuberculosis and Staphylococcus aureus [3].

  • Mechanism: The pyrimidine ring mimics the pteridine ring of folate. Chlorinated phenyl substituents (e.g., 3,4-dichlorophenyl) attached to the pyrimidine core fit tightly into the hydrophobic active site of bacterial DHFR, inhibiting DNA synthesis.

Part 3: Technical Workflow – Synthesis & Screening

This section details a self-validating workflow for generating a library of bioactive pyrimidines from a 2,4-dichloropyrimidine scaffold and screening them for cytotoxicity.

Protocol A: Regioselective Synthesis ( )

Objective: Synthesize C4-substituted amino-2-chloropyrimidines (retaining C2-Cl for biological activity).

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aniline derivative (Nucleophile, 1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq), Ethanol or n-Butanol.

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in ethanol at

      
       (Ice bath is critical to prevent bis-substitution).
      
    • Add DIPEA followed by the dropwise addition of the aniline derivative.

    • Stir at

      
       for 1 hour, then allow to warm to Room Temperature (RT) for 3-5 hours.
      
    • Validation Point: Monitor via TLC (Hexane:EtOAc 3:1). The C4-substituted product (monosubstituted) forms first due to higher electrophilicity.

    • Workup: Pour into ice water. The precipitate is the target 4-amino-2-chloropyrimidine. Filter and wash with cold water.

  • Why this works: The nitrogen at position 1 activates the C4 position via resonance, making it significantly more reactive than C2.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Quantify biological activity against A549 (Lung Cancer) cells.

  • Preparation: Seed A549 cells (

    
     cells/well) in 96-well plates using DMEM media + 10% FBS. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment:

    • Dissolve chlorinated pyrimidine derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M). Ensure final DMSO concentration
      
      
      .
    • Add to wells and incubate for 48h.

  • Readout:

    • Add 10

      
      L MTT reagent (5 mg/mL) to each well. Incubate 4h.
      
    • Remove media. Add 100

      
      L DMSO to solubilize purple formazan crystals.
      
    • Measure Absorbance (OD) at 570 nm.

  • Calculation: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Workflow Visualization

Workflow cluster_synthesis Phase 1: Regioselective Synthesis cluster_assay Phase 2: Biological Validation Start 2,4-Dichloropyrimidine Reaction Reaction: +Amine, 0°C (Kinetic Control) Start->Reaction Product 4-Amino-2-Chloropyrimidine (Intermediate) Reaction->Product Seeding Cell Seeding (A549/MCF-7) Product->Seeding Purification Treatment Drug Treatment (48h Incubation) Seeding->Treatment MTT MTT Readout (OD 570nm) Treatment->MTT

Figure 2: Step-by-step workflow from chemical scaffold to validated biological data point.

Part 4: Data Summary & Comparative Potency

The following table summarizes the biological impact of chlorine substitution patterns on pyrimidine derivatives based on recent literature [1][3].

Scaffold StructureSubstitution PatternPrimary TargetBiological Outcome (

/ MIC)
2,4-Dichloropyrimidine C4-Aniline, C2-ClEGFR Kinase

(A549 Cancer Line)
2-Chloropyrimidine C4, C6-DiarylM. tuberculosisMIC:

(Antitubercular)
Pyrimido[4,5-d]pyrimidine C2-Cl (Fused)VEGFR-2

(Angiogenesis)
2,4-Diaminopyrimidine 3,4-Dichlorophenyl at C5DHFR (Bacterial)MIC:

(Broad Spectrum Antibacterial)

Key Takeaway: The retention of a chlorine atom or a chlorinated phenyl group significantly enhances potency compared to non-chlorinated analogs, primarily driven by improved lipophilic interactions in the target binding pocket.

References

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Source: New Journal of Chemistry (RSC) URL:[Link]

  • Covalent Inhibition of Kinases (Chapter 4). Source: The Royal Society of Chemistry URL:[Link][2][3][1][4][5][6][7]

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives. Source: MDPI (Pharmaceuticals) URL:[Link][1]

  • Chloropyrimidines as a new class of antimicrobial agents. Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 6-Aryl-5-methyl-4-pyrimidinecarboxylate Derivatives

Abstract This guide provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate with various aryl- and heteroarylboronic acids....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate with various aryl- and heteroarylboronic acids. Pyrimidine cores are central scaffolds in numerous pharmaceutical agents, and their efficient functionalization is a critical task in drug discovery. This document outlines the mechanistic rationale, key parameter optimization, a step-by-step experimental procedure, and troubleshooting advice to enable researchers, scientists, and drug development professionals to reliably synthesize a diverse range of 6-substituted pyrimidine derivatives.

Introduction and Scientific Background

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in medicinal chemistry is particularly profound for the modification of heterocyclic scaffolds like pyrimidine. The target substrate, Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate, is an electron-deficient heteroaryl chloride. While the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, its coupling is often preferred due to the lower cost and greater availability of chlorinated starting materials.[3]

The successful coupling of this substrate requires careful selection of the catalyst, base, and solvent system to overcome the lower reactivity of the chloride and to prevent potential side reactions, such as the hydrolysis of the methyl ester. This protocol has been optimized to ensure high yields and purity for a broad scope of coupling partners.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4][5] Understanding these steps is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides.[5]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[4][6] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)Ln-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)2 Base PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reaction Parameters and Optimization Rationale

The success of coupling with an electron-deficient aryl chloride like Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate hinges on the careful selection of four key components.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) orPd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ is highly effective for heteroaromatic substrates due to the electron-rich and bulky dppf ligand, which promotes the challenging oxidative addition step with the aryl chloride.[8] Pd(PPh₃)₄ is a classic, reliable choice, though it may require slightly higher temperatures.[3][9]
Base K₃PO₄ (2-3 equivalents) orK₂CO₃ (2-3 equivalents)K₃PO₄ is a moderately strong, non-nucleophilic base that effectively promotes transmetalation without risking hydrolysis (saponification) of the methyl ester group.[7][8] K₂CO₃ is a milder, cost-effective alternative that is also widely successful.[3] The base must be finely powdered to ensure maximum surface area and reactivity.
Solvent System 1,4-Dioxane / H₂O (4:1 v/v) orToluene / H₂O (4:1 v/v)A biphasic solvent system is essential. The organic solvent (dioxane or toluene) dissolves the pyrimidine substrate and the catalyst, while water is required to dissolve the inorganic base and facilitate the formation of the active boronate species.[8][10] Crucially, the solvent must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Boronic Acid 1.1 - 1.3 equivalents A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.[8]

Detailed Experimental Protocol

This protocol provides a reliable method for the coupling of a generic arylboronic acid. Reaction monitoring by TLC or LC-MS is highly recommended.

4.1. Reagents and Equipment

  • Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

4.2. Experimental Workflow Diagram

Workflow start Start: Assemble Reagents setup 1. Add Solids to Flask (Pyrimidine, Boronic Acid, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Argon 3x) setup->inert catalyst 3. Add Catalyst (Under positive Argon flow) inert->catalyst solvent 4. Add Degassed Solvents (Dioxane/H₂O via Syringe) catalyst->solvent reaction 5. Heat Reaction (80-100 °C with vigorous stirring) solvent->reaction monitor 6. Monitor Progress (TLC or LC-MS until completion) reaction->monitor workup 7. Aqueous Work-up (Cool, Dilute, Extract) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

4.3. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (e.g., 1.0 mmol, 200.6 mg), the desired arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (2.5 mmol, 530.7 mg).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 24.4 mg).

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling Argon through it for at least 20 minutes. Using a syringe, add the degassed solvent (e.g., 5 mL total) to the reaction flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not anhydrous or finely powdered.1. Use fresh catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly for a longer duration.3. Use anhydrous, finely powdered base. Grind if necessary before use.
Recovery of Starting Material 1. Reaction temperature is too low.2. Catalyst loading is insufficient.1. Gradually increase the reaction temperature in 10 °C increments.2. Increase catalyst loading to 5 mol%.
Protodeboronation of Boronic Acid 1. Presence of excess water or acid.2. Prolonged reaction time at high temperature.1. Ensure solvents are of high purity. Use the recommended 4:1 or 5:1 solvent ratio.2. Stop the reaction as soon as the starting material is consumed.
Hydrolysis of Methyl Ester 1. Base is too strong or nucleophilic.2. Excessive water in the solvent mixture.1. Use K₃PO₄ or K₂CO₃. Avoid stronger bases like NaOH or KOH.2. Adhere to the recommended solvent ratio.

Conclusion

This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura coupling of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate. By understanding the underlying mechanism and paying careful attention to key parameters—particularly the choice of catalyst, base, and the maintenance of an inert atmosphere—researchers can confidently synthesize a wide array of valuable 6-aryl-5-methyl-4-pyrimidinecarboxylate building blocks for applications in pharmaceutical and materials science research.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Technical Support Center: Optimizing Suzuki Coupling for 4,6-Dichloro-5-methoxypyrimidine. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). ACS Publications.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). MDPI.
  • Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine. (2025). ResearchGate.
  • The Suzuki Reaction. Andrew G Myers Research Group.

Sources

Application

Application Notes & Protocols: The Strategic Use of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate in Modern Kinase Inhibitor Synthesis

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of targeted cancer therapy and immunology, protein kinases remain a pivotal class of drug targets. The design of small...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of targeted cancer therapy and immunology, protein kinases remain a pivotal class of drug targets. The design of small molecules that can effectively and selectively inhibit kinase activity is a cornerstone of modern medicinal chemistry. Within this field, the pyrimidine ring has emerged as a "privileged scaffold".[1] Its structural resemblance to the adenine core of adenosine triphosphate (ATP) allows it to function as a highly effective hinge-binding motif, anchoring inhibitors within the ATP-binding pocket of various kinases.[2] This fundamental interaction has been exploited in the development of numerous FDA-approved drugs targeting kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases.[3][4][5][6]

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate and its close analogs, such as the more commercially documented ethyl ester, are powerful and versatile starting materials for building diverse libraries of kinase inhibitors. The strategic placement of functional groups—a reactive chloro group at the C6 position, a methyl group at C5, and a carboxylate at C4—provides a blueprint for sequential, regioselective modifications. The electron-deficient nature of the pyrimidine ring activates the C6 position for both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling the introduction of complex aryl, heteroaryl, and amino substituents that are crucial for achieving potency and selectivity.[7][8][9]

This guide provides an in-depth analysis of the chemical reactivity of this scaffold and presents detailed, field-proven protocols for its application in the synthesis of advanced kinase inhibitor intermediates.

Note on the Exemplar Compound: While the topic specifies the methyl ester, the ethyl ester analog, Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (CAS No. 1232059-52-7), is more widely documented in commercial and chemical literature. Given that the primary reactive site (the C6-chloro group) exhibits nearly identical reactivity in both esters, this guide will use the ethyl ester as the principal exemplar for physicochemical data and protocols. The synthetic methodologies described are directly applicable to the methyl ester.

Physicochemical and Computational Properties

A thorough understanding of the starting material's properties is critical for reaction optimization and safety.

PropertyValueSource
Compound Name Ethyl 6-chloro-5-methylpyrimidine-4-carboxylateJ&K Scientific, Sigma-Aldrich[1][10]
CAS Number 1232059-52-7J&K Scientific, Sigma-Aldrich[1][10]
Molecular Formula C₈H₉ClN₂O₂ChemScene[11]
Molecular Weight 200.62 g/mol ChemScene[11]
Physical Form Liquid or yellow to brown solidSigma-Aldrich[1]
Purity ≥90-97% (Typical)ChemScene, Sigma-Aldrich[1][11]
Storage Conditions 2-8°C, Inert atmosphereSigma-Aldrich[1]
Topological Polar Surface Area (TPSA) 52.08 ŲChemScene[11]
logP (Computed) 1.615ChemScene[11]
Hydrogen Bond Acceptors 4ChemScene[11]
Rotatable Bonds 2ChemScene[11]

Core Synthetic Transformations: A Mechanistic Perspective

The utility of the 6-chloropyrimidine scaffold is primarily derived from the reactivity of the C6-Cl bond. The choice between palladium-catalyzed methods and direct nucleophilic substitution depends on the desired substituent and the overall synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern C-C and C-N bond formation, offering broad functional group tolerance and high efficiency.[12] For electron-deficient heteroaryl chlorides like our target scaffold, these reactions are particularly effective.[7]

The Suzuki-Miyaura reaction is the premier method for installing aryl or heteroaryl groups, which are often essential for occupying hydrophobic pockets in the kinase active site. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice for many Suzuki couplings due to its ready availability and ability to generate the active 14-electron Pd(0) species.[7] For more challenging couplings or for reactions with aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or pre-formed catalysts like PEPPSI-IPr can significantly improve reaction rates and yields by facilitating the rate-limiting oxidative addition step.[11][13]

  • Base: A base is essential for the transmetalation step, where it activates the organoboron species to form a more nucleophilic borate complex.[14] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can influence reaction kinetics and prevent side reactions.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) and water is typical. The organic solvent solubilizes the reactants and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active borate species.[7][14]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex L₂Pd(II)(Ar)(R') oa_complex->tm_complex Transmetalation waste1 X⁻ oa_complex->waste1 tm_complex->pd0 Reductive Elimination product R-R' (Product) tm_complex->product waste2 B(OH)₃ + Base·HX tm_complex->waste2 start Ar-X start->pd0 boronic R'-B(OH)₂ + Base boronic->oa_complex caption_node Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

The introduction of an amine at the C6 position is a common strategy to engage in hydrogen bonding with the kinase hinge region. The Buchwald-Hartwig amination provides a general and powerful method for this transformation.[15]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are state-of-the-art.[5] They promote both the oxidative addition of the aryl chloride and the final reductive elimination step, which is often rate-limiting.[2][4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or strong alkoxides like sodium tert-butoxide (NaOtBu) are frequently employed.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure solubility of the catalyst complex.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex LPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Amido Complex LPd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product waste1 Base·HX amido_complex->waste1 start Ar-X start->pd0 amine HNR¹R² + Base amine->oa_complex caption_node Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle
Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, particularly primary and secondary amines, a palladium-free SNAr reaction can be a more direct and cost-effective method.[9] The electron-withdrawing pyrimidine ring sufficiently activates the C6 position for direct attack.

Causality Behind Experimental Choices:

  • Conditions: The reaction is typically performed at elevated temperatures (e.g., 80-140 °C) in a polar solvent like 1-pentanol, NMP, or DIPEA.[9] The presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to act as a scavenger for the HCl generated during the reaction. In some cases, acid catalysis can accelerate the reaction with weakly basic anilines.

  • Rationale: This method avoids the cost and potential toxicity of palladium catalysts and the need for specialized ligands. It is often the first choice for simple aminations before resorting to cross-coupling methods, especially in process chemistry. However, it is generally less tolerant of sensitive functional groups compared to palladium-catalyzed methods.

Application Note: Synthesis of a JAK Inhibitor Scaffold

The 2,4-diaminopyrimidine core is a well-established scaffold for Janus Kinase (JAK) inhibitors.[3] The following workflow illustrates how Ethyl 6-chloro-5-methyl-4-pyrimidinecarboxylate can be used to construct a key intermediate for such inhibitors.

Synthetic_Workflow start Ethyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Starting Material step1 {Suzuki Coupling | {Conditions: Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | Solvent: Dioxane/H₂O}} start->step1 Step 1 intermediate1 Ethyl 6-aryl-5-methyl-4-pyrimidinecarboxylate Intermediate A step1->intermediate1 step2 {Amide Formation | {Conditions: 1. LiOH (Hydrolysis) | 2. Amine, HATU, DIPEA}} intermediate1->step2 Step 2 intermediate2 N-Substituted-6-aryl-5-methylpyrimidine-4-carboxamide Intermediate B step2->intermediate2 step3 {SNAr Reaction | {Conditions: R¹R²NH, DIPEA | Solvent: n-Butanol, 120°C}} intermediate2->step3 Step 3 final_product Final Kinase Inhibitor Scaffold step3->final_product caption_node Workflow for a Kinase Inhibitor Scaffold

Workflow for a Kinase Inhibitor Scaffold

This hypothetical workflow demonstrates a logical sequence for elaborating the starting material. First, a Suzuki coupling installs a necessary aryl group at the C6 position. The ester at C4 is then converted to an amide, a common feature in kinase inhibitors for additional interactions. Finally, an SNAr (or Buchwald-Hartwig) reaction at the now-modified C2 position (assuming a dichlorinated starting material for this example step, which is a common variant) would install the final amine piece. This modular approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established procedures and serve as a robust starting point for synthesis. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[7][11]

Materials:

  • Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Setup: To a Schlenk flask, add Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting pyrimidine.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[10][15]

Materials:

  • Aryl chloride substrate (e.g., product from Protocol 1) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) and a suitable ligand (e.g., XPhos, 0.04 equiv) OR a pre-catalyst like XPhos Pd G3 (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 equiv), the palladium source and ligand (or pre-catalyst), and NaOtBu (1.4 equiv) to a Schlenk flask.

  • Inerting: If not in a glovebox, seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)[9]

Materials:

  • Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (1.0 equiv)

  • Primary or secondary amine (1.5-2.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • 1-Pentanol or n-Butanol

  • Sealed reaction vial

Procedure:

  • Setup: To a sealable reaction vial, add Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate (1.0 equiv), the amine (1.5-2.0 equiv), and the solvent (e.g., 1-pentanol).

  • Base Addition: Add DIPEA (2.0-3.0 equiv) to the mixture.

  • Reaction: Seal the vial tightly and heat to 120-140 °C with stirring. The reaction may build pressure; ensure the vial is rated for the temperature and pressure. Monitor by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the high-boiling solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1 M HCl (to remove excess amine and DIPEA), followed by saturated sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Biological Context: The JAK-STAT Signaling Pathway

The inhibitors synthesized from this pyrimidine scaffold often target pathways critical for cell growth and immune response. The JAK-STAT pathway is a prime example, where aberrant signaling is implicated in autoimmune diseases and cancers. An inhibitor can block the phosphorylation cascade, preventing the downstream gene transcription that drives pathology.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates p_jak P-JAK jak->p_jak autophosphorylates stat STAT p_jak->stat phosphorylates p_stat P-STAT (Dimerizes) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to transcription Gene Transcription nucleus->transcription initiates inhibitor JAK Inhibitor (Blocks ATP Site) inhibitor->p_jak INHIBITS caption_node Simplified JAK-STAT Signaling Pathway

Simplified JAK-STAT Signaling Pathway

References

  • Structure-based Design and Synthesis of pyrimidine-4,6-diamine Derivatives as Janus Kinase 3 Inhibitors. PubMed. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]

  • Abstract 697: Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. AACR Journals. [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. [Link]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. [Link]

  • Processes for preparing jak inhibitors and related intermediate compounds.
  • Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. [Link]

  • Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | 1232059-52-7. J&K Scientific. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Academia.edu. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate | 1232059-52-7. J&K Scientific. [Link]

  • Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties. EPA. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. ResearchGate. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing). [Link]

Sources

Method

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate: A Versatile Scaffold for Kinase Inhibitor Design and Fused Heterocycle Synthesis

Technical Application Note & Protocol Guide [1] Executive Summary Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS: 1211511-34-0 ) is a high-value heterocyclic building block characterized by a distinct substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

[1]

Executive Summary

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS: 1211511-34-0 ) is a high-value heterocyclic building block characterized by a distinct substitution pattern: an electrophilic chlorine at C6, a reactive methyl ester at C4, and a steric methyl group at C5.[1][2][3][4][5] This specific arrangement makes it a "privileged structure" in drug discovery, particularly for Type I and Type II kinase inhibitors (e.g., EGFR, Aurora A, MARK4) where the pyrimidine ring functions as a hinge-binding motif. Additionally, the ortho-disposition of the ester and chloro groups facilitates rapid access to fused bicyclic systems such as pyrimido[4,5-d]pyrimidines and pyrimido[4,5-c]pyridazines .

This guide details the reactivity profile, handling protocols, and step-by-step experimental procedures for utilizing this scaffold in high-throughput medicinal chemistry campaigns.[1]

Compound Profile & Reactivity Logic

Physicochemical Properties
PropertySpecification
Chemical Name Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate
CAS Number 1211511-34-0
Molecular Formula

Molecular Weight 186.59 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccate
Reactivity Analysis (The "Ortho-Halo Ester" Motif)

The utility of this compound stems from the differential reactivity of its three functional handles:

  • C6-Chlorine (

    
     Electrophile):  The most reactive site.[1] The electron-deficient pyrimidine ring activates the C6-Cl bond towards Nucleophilic Aromatic Substitution (
    
    
    
    ).[1] The C5-methyl group provides steric bulk, which can improve selectivity by retarding attack from bulky nucleophiles, preventing over-substitution.
  • C4-Methyl Ester (Acylating Agent): Susceptible to hydrolysis, amidation, or reduction. In the presence of bifunctional nucleophiles (e.g., hydrazine, diamines), this ester participates in cyclization reactions after the initial

    
     at C6.
    
  • C5-Methyl Group (Steric/Hydrophobic Handle): Unlike a proton, the methyl group fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and restricts the conformational rotation of substituents at C4/C6, often locking bioactive conformations.

ReactivityMap Scaffold Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate SNAr Path A: C6-Substitution (SNAr) (Kinase Hinge Binders) Scaffold->SNAr Primary Amines (Mild Base) Cyclization Path B: C4/C6 Cyclization (Fused Heterocycles) Scaffold->Cyclization Hydrazine/ Diamines Suzuki Path C: C6-Coupling (Suzuki) (Biaryl Scaffolds) Scaffold->Suzuki Aryl Boronic Acids (Pd Catalyst)

Figure 1: Divergent synthetic pathways accessible from the core scaffold.

Application 1: Synthesis of Kinase Inhibitor Libraries ( )

Context: The most common application is the displacement of the C6-chloride by anilines or aliphatic amines to generate the "hinge-binding" core of kinase inhibitors.[1] The C5-methyl group is critical here; for example, in EGFR inhibitors, it can induce a conformational flip or fill the hydrophobic pocket adjacent to the gatekeeper residue.[1]

Protocol A: Nucleophilic Aromatic Substitution with Anilines

Objective: To install an aromatic amine at the C6 position.[1]

Reagents:

  • Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (1.0 equiv)[1][2][3][4][5]

  • Substituted Aniline (1.1 equiv)

  • Base:

    
    -Toluenesulfonic acid (pTSA) (1.0 equiv) [Note: Acid catalysis is often preferred for unreactive anilines to protonate N3, activating the ring] OR 
    
    
    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) for aliphatic amines.
  • Solvent:

    
    -Butanol or Isopropanol (Protics solvents facilitate 
    
    
    
    via H-bonding stabilization of the transition state).[1]

Step-by-Step Procedure:

  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve the pyrimidine scaffold (186 mg, 1.0 mmol) in

    
    -Butanol (5 mL).
    
  • Addition: Add the substituted aniline (1.1 mmol).

  • Catalyst: Add pTSA monohydrate (190 mg, 1.0 mmol). Rationale: The acid protonates the pyrimidine nitrogen, making the C6 position more electrophilic.

  • Reaction: Seal the vial and heat to 100–110°C for 4–12 hours. Monitor by LC-MS for the disappearance of starting material (M+H = 187) and appearance of product.

  • Workup:

    • Cool to room temperature.[1][6][7][8]

    • If the product precipitates: Filter the solid, wash with cold isopropanol and diethyl ether.

    • If soluble: Concentrate under reduced pressure, dilute with EtOAc, wash with saturated

      
       (to remove acid), then brine. Dry over 
      
      
      
      .[1]
  • Purification: Recrystallization from MeOH/Ether or Flash Chromatography (Hexane/EtOAc).

Self-Validating Checkpoint: The product should show a distinct UV shift compared to the starting material due to the extended conjugation of the aniline.[1]

Application 2: Construction of Fused Pyrimidopyrimidinones[1]

Context: Reacting the scaffold with binucleophiles allows for a "one-pot" or "two-step" cyclization to form bicyclic systems.[1] This is valuable for fragment-based drug discovery (FBDD).[1]

Protocol B: Synthesis of Pyrimido[4,5-d]pyridazin-8-ones via Hydrazine

Objective: To form a fused 6,6-bicyclic system.

Reagents:

  • Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (1.0 equiv)[1][2][3][4][5]

  • Hydrazine monohydrate (excess, 3–5 equiv)

  • Solvent: Ethanol or Methanol.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the scaffold (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine monohydrate (5.0 mmol) dropwise at

    
    .
    
  • Reaction Phase 1 (

    
    ):  Stir at room temperature for 1 hour. The hydrazine displaces the chloride first (more reactive than the ester).
    
  • Reaction Phase 2 (Cyclization): Heat the mixture to reflux (

    
    ) for 4–6 hours. The hydrazide intermediate attacks the ester, closing the ring.
    
  • Isolation: Cool to room temperature. The fused product often precipitates as a white or pale yellow solid.

  • Filtration: Filter the solid, wash with cold water (to remove excess hydrazine) and cold ethanol.

  • Drying: Dry under vacuum at

    
    .
    

Mechanism Note: The reaction proceeds via 6-hydrazinyl intermediate which then undergoes intramolecular aminolysis of the C4-ester.[1]

Application 3: Palladium-Catalyzed Cross-Coupling[1]

Context: For installing carbon substituents (aryl/heteroaryl) directly at C6, Suzuki-Miyaura coupling is used. This preserves the ester functionality for later derivatization.

Protocol C: Suzuki-Miyaura Coupling

Reagents:

  • Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (1.0 equiv)[1][2][3][4][5]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding cases).
  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a microwave vial or Schlenk flask with Nitrogen/Argon.[1]

  • Loading: Add scaffold (1.0 mmol), Boronic acid (1.2 mmol), and

    
     catalyst (0.05 mmol).
    
  • Solvent: Add 1,4-Dioxane (8 mL) and

    
     solution (1.5 mL).
    
  • Degas: Bubble Nitrogen through the mixture for 5 minutes.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–4 hours.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute filtrate with EtOAc, wash with water/brine.

  • Purification: Flash Chromatography is essential to separate the product from de-halogenated byproducts.[1]

Case Study Workflow: EGFR Inhibitor Design

The following diagram illustrates the logical flow of using this scaffold to create an EGFR inhibitor analogue (similar to the development of compounds like Osimertinib precursors).

Workflow Start Start: Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate Step1 Step 1: SNAr with Aniline (Install Hinge Binder) Start->Step1 Intermed Intermediate: Methyl 6-(arylamino)-5-methyl- 4-pyrimidinecarboxylate Step1->Intermed Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermed->Step2 Step3 Step 3: Amide Coupling (Install Solubilizing Tail) Step2->Step3 Final Final Drug Candidate (Kinase Inhibitor) Step3->Final

Figure 2: Synthetic workflow for converting the scaffold into a functional kinase inhibitor.

Handling & Safety Information

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

  • Stability: The methyl ester is stable under anhydrous conditions but will hydrolyze in acidic/basic aqueous media over time. The C6-Cl bond is stable to storage but reactive to nucleophiles.[1]

  • Spill Cleanup: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.

References

  • Synthesis of Pyrimido[5,4-d]pyrimidines: Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor." Journal of Medicinal Chemistry1997 , 40(12), 1820-1826.[9] Link

  • Aurora Kinase Inhibitors: Lee, J., et al. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." ACS Omega2024 , 9(15). Link

  • General Pyrimidine Synthesis: Zhichkin, P., et al.[7] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis2002 , 2002(6), 720-722.[7] Link

  • MARK4 Inhibitors: Nain, et al. "4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies."[1] Journal of Biomolecular Structure and Dynamics2025 . Link

Sources

Application

Palladium-catalyzed cross-coupling of 4-chloropyrimidines

Introduction: The Pyrimidine Imperative The pyrimidine heterocycle is a cornerstone of modern medicinal chemistry, serving as the scaffold for blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleoside anal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Imperative

The pyrimidine heterocycle is a cornerstone of modern medicinal chemistry, serving as the scaffold for blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleoside analogs. While 2-chloropyrimidines are highly reactive, 4-chloropyrimidines present a unique synthetic paradox. They are sufficiently electron-deficient to facilitate oxidative addition, yet they possess specific electronic features—namely the proximal N3 nitrogen and high susceptibility to nucleophilic attack—that often derail standard palladium-catalyzed protocols.

This guide provides a validated, mechanistic approach to coupling 4-chloropyrimidines, moving beyond "recipe following" to "reaction engineering."

Mechanistic Intelligence

To successfully couple 4-chloropyrimidines, one must understand the three primary failure modes associated with this substrate class.

2.1 The "Nitrogen Trap" (Catalyst Poisoning)

Unlike simple aryl chlorides, 4-chloropyrimidines possess basic nitrogen atoms capable of coordinating to the Palladium(II) center after oxidative addition. This forms a stable, resting-state chelate (often a dimer) that halts the catalytic cycle.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos). The steric bulk prevents the formation of these inactive

    
    -N,C complexes.
    
2.2 The SNAr Competition

The C4 position is highly electrophilic. In Buchwald-Hartwig aminations, a nucleophilic amine or base (like alkoxides) can attack C4 via an SNAr mechanism rather than the desired Pd-catalyzed pathway. This often leads to regioisomeric mixtures or background reactivity that lacks the selectivity of the catalyst.

  • Solution: Use weak bases (Cs₂CO₃) and highly active catalysts to ensure the rate of reductive elimination (

    
    ) exceeds the rate of nucleophilic aromatic substitution (
    
    
    
    ).
2.3 Hydrolytic Instability

Under aqueous Suzuki conditions, the C4-chloride is prone to hydrolysis, yielding the catalytically inert 4-pyrimidone (tautomer of 4-hydroxypyrimidine).

  • Solution: Minimize water content or use phosphate bases which buffer the pH effectively.

2.4 Visualization: The Competiting Pathways

The following diagram illustrates the kinetic competition between the productive cycle and the parasitic off-cycle pathways.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 4-Cl-Pyrimidine Coordination TRAP: N-Coordination (Stable Chelate) OxAdd->Coordination Fast w/ small ligands TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid/Base Hydrolysis SIDE REACTION: Hydrolysis to Pyrimidone OxAdd->Hydrolysis + OH- (Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the critical "Nitrogen Trap" and Hydrolysis off-cycle pathways specific to 4-chloropyrimidines.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)[1]

Objective: Robust arylation of 4-chloropyrimidines avoiding hydrolysis. Recommended System: Pd(OAc)₂ / XPhos (or XPhos Pd G4).

Why this system?
  • XPhos: The isopropyl groups on the biaryl backbone provide steric bulk to prevent N-coordination, while the electron-rich phosphine accelerates oxidative addition into the C-Cl bond.

  • K₃PO₄: A milder base than carbonates or hydroxides, reducing the risk of hydrolyzing the chloride to the pyrimidone.

Materials
  • 4-Chloropyrimidine substrate (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

  • Base: K₃PO₄ (tribasic, anhydrous) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or n-Butanol (for difficult substrates)

Step-by-Step Procedure
  • Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar. If using free ligand/metal, add Pd(OAc)₂ and XPhos first.

  • Solids Addition: Add the 4-chloropyrimidine, boronic acid, and K₃PO₄.

  • Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Argon (x3). Note: Oxygen is a major killer of electron-rich phosphines like XPhos.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and Water.

  • Reaction: Heat to 80–100 °C for 2–12 hours.

    • Checkpoint: Monitor via LCMS. Look for the mass of the hydrolyzed product (M-Cl+OH). If high, lower water ratio or switch to anhydrous THF/Dioxane with Cs₂CO₃.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Amination of 4-chloropyrimidines without SNAr interference. Recommended System: BrettPhos Pd G4 or RuPhos Pd G4.

Why this system?
  • BrettPhos: Specifically designed for heteroaryl chlorides. It promotes reductive elimination of the amine, which is often the rate-determining step for electron-deficient heterocycles.

  • Base Choice: Cs₂CO₃ is preferred over NaOtBu. Strong alkoxide bases often trigger direct SNAr displacement of the chloride by the alkoxide or deprotonate the substrate, leading to side reactions.

Materials
  • 4-Chloropyrimidine substrate (1.0 equiv)[1][2]

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1-3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Charge: Add BrettPhos Pd G4, Cs₂CO₃, and the 4-chloropyrimidine to the vial.

    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Inert Atmosphere: Seal and purge with Argon.

  • Solvent: Add anhydrous t-Amyl Alcohol. (This solvent allows higher temperatures than THF and better solubility than Toluene).

  • Activation: Heat to 90–110 °C .

    • Reaction Engineering: If the amine is volatile or the substrate sensitive, start at 60 °C.

  • Monitoring: Check LCMS at 1 hour.

    • Troubleshooting: If you see unreacted chloride but no catalyst death, add 1 more mol% catalyst. If you see "dimer" formation (homocoupling), ensure strict O₂ exclusion.

Optimization & Troubleshooting Guide

Use the following table to diagnose reaction failures based on LCMS data.

Observation (LCMS)DiagnosisCorrective Action
Starting Material (SM) only Catalyst Deactivation (N-poisoning)Switch to bulkier ligand (BrettPhos, tBuXPhos). Increase Temp.
Hydrolyzed Product (Pyrimidone) Base/Solvent incompatibilityRemove water. Switch from K₃PO₄ to Cs₂CO₃ (anhydrous). Use Dioxane.[2][3]
SNAr Product (Alkoxy-pyrimidine) Base attackSwitch base from NaOtBu to Cs₂CO₃ or K₂CO₃. Avoid alcohol solvents if using strong base.
Protodehalogenation (H-pyrimidine)

-Hydride Elimination / Reduction
Switch solvent from Isopropanol/Ethanol to Dioxane/Toluene.
Black Precipitate (Pd Black) Ligand dissociationIncrease Ligand:Pd ratio (e.g., 2:1). Ensure inert atmosphere.
Decision Tree for Optimization

Optimization Start Reaction Outcome? LowConv Low Conversion (<10%) Start->LowConv SideProd Side Products Formed Start->SideProd CheckCat Is Catalyst Active? LowConv->CheckCat IdentifySide Identify Side Product SideProd->IdentifySide ChangeLig Action: Switch to BrettPhos or XPhos CheckCat->ChangeLig N-Coordination suspected IncreaseTemp Action: Increase Temp (Check solvent BP) CheckCat->IncreaseTemp Kinetic barrier Hydrolysis Hydrolysis (OH) IdentifySide->Hydrolysis SNAr SNAr (OR) IdentifySide->SNAr FixHydro Action: Use Anhydrous Conditions + Cs2CO3 Hydrolysis->FixHydro FixSNAr Action: Use Weaker Base (K2CO3/Cs2CO3) SNAr->FixSNAr

Figure 2: Logic flow for troubleshooting common failures in 4-chloropyrimidine coupling.

Safety & Handling

  • Sensitizers: Many chloropyrimidines are potent skin sensitizers. Always handle in a fume hood with double nitrile gloves.

  • Pressurization: Reactions run at 100 °C in closed vials can generate pressure. Use pressure-rated vials (e.g., crimp-top microwave vials) rather than standard screw caps.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Suzuki Coupling of Chloropyrimidines

    • Molander, G. A., et al. (2012).
  • Mechanistic Studies on Heteroaryl Halides

    • Guram, A. S., et al. (2010). "Palladium-Catalyzed Amination of Aryl Chlorides." Chemical Reviews.
  • Benchchem Application Notes

    • "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine."[4]

Sources

Method

Experimental procedure for amination of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

Application Note: High-Efficiency Amination of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Abstract This application note details the optimized protocol for the amination of Methyl 6-chloro-5-methyl-4-pyrimidinecarb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amination of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

Abstract

This application note details the optimized protocol for the amination of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate via Nucleophilic Aromatic Substitution (


). Pyrimidine carboxylates are critical scaffolds in the synthesis of kinase inhibitors and antiviral agents. This guide addresses the specific reactivity of the 6-chloro position, modulated by the 5-methyl steric influence and the 4-carboxylate electronic activation.[1] We provide a robust, scalable methodology for installing various amine nucleophiles (primary, secondary, and ammonia) with high regioselectivity and yield.

Introduction & Mechanistic Insight

The substrate, Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate , presents a classic "activated halogen" system.[1] However, successful amination requires understanding the electronic push-pull dynamics of the pyrimidine ring.

  • Electronic Activation: The nitrogen atoms at positions 1 and 3 are electron-withdrawing, decreasing electron density at C2, C4, and C6. The ester group at C4 further depletes electron density, making the C6-chlorine highly susceptible to nucleophilic attack.

  • Steric Modulation: The methyl group at C5 provides a slight steric hurdle compared to the des-methyl analog.[1] While it does not prevent reaction, it necessitates optimized temperature control to overcome the activation energy barrier without promoting ester hydrolysis or decarboxylation.

  • Mechanism (

    
    ):  The reaction proceeds via a Meisenheimer-like tetrahedral intermediate.[1] The amine nucleophile attacks C6, pushing electrons onto the ring nitrogens. Re-aromatization expels the chloride ion.
    

Key Reaction Scheme:


[1]

Experimental Design & Optimization

Before executing the protocol, select the method that matches your specific nucleophile.

Table 1: Reaction Parameter Optimization Matrix
ParameterCondition A (Volatile Amines/Ammonia)Condition B (Non-volatile Primary/Secondary Amines)Rationale
Solvent Methanol or Ethanol (sealed vessel)THF, DMF, or AcetonitrileSolubility & boiling point balance.[1]
Base Excess Amine or


or DIEA (DIPEA)
Scavenges HCl byproduct; Inorganic bases preferred for non-volatiles.[1]
Temp

to RT (slow warm)

C5-methyl steric hindrance often requires heat for bulky amines.[1]
Stoichiometry 5–10 equiv. amine1.1–1.5 equiv.[1] amineExcess drives kinetics for gases; atom economy for complex amines.[1]

Detailed Experimental Protocols

Method A: Amination with Ammonia (Synthesis of Primary Amine)

Target: Methyl 6-amino-5-methyl-4-pyrimidinecarboxylate[1]

Reagents:

  • Substrate: Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (1.0 equiv)[1]

  • Reagent: 7N Ammonia in Methanol (

    
    ) (10.0 equiv)
    
  • Solvent: Anhydrous Methanol (if dilution needed)

Procedure:

  • Setup: Charge a pressure-rated reaction vial (sealed tube) with the Substrate (e.g., 1.0 g, 5.0 mmol).

  • Addition: Cool the vial to

    
     in an ice bath. Add 7N 
    
    
    
    in MeOH (7.2 mL, ~50 mmol) slowly.
  • Reaction: Seal the vessel tightly. Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Note: If LCMS shows incomplete conversion after 16h, heat the sealed vessel to

      
       for 4 hours.
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

    • Triturate the resulting solid with cold water (

      
      ) to remove ammonium chloride salts.
      
    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Usually not required.[1] If necessary, recrystallize from EtOH/Water.

Method B: Amination with Functionalized Amines

Target: Methyl 6-(alkyl/arylamino)-5-methyl-4-pyrimidinecarboxylate[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine (R-NH2): 1.2 equiv[1]

  • Base:

    
    -Diisopropylethylamine (DIEA): 2.0 equiv[1]
    
  • Solvent: Acetonitrile (MeCN) or THF [0.2 M concentration]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in MeCN.

  • Addition: Add DIEA (2.0 equiv) followed by the Amine (1.2 equiv).

  • Heating: Equip with a reflux condenser. Heat the mixture to

    
     (oil bath temperature).
    
  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS. Reaction is typically complete in 2–6 hours.

    • Checkpoint: The product is usually more polar than the starting chloride.

  • Workup (Aqueous):

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).

    • Wash organic layer with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography (

    
    , gradient 0–60% EtOAc in Hexanes).
    

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway[1][2]

SNAr_Mechanism cluster_conditions Conditions Substrate Substrate (6-Cl-pyrimidine) Intermediate Meisenheimer Complex Substrate->Intermediate Addition (k1) Amine Nucleophile (R-NH2) Amine->Intermediate Product Aminated Product Intermediate->Product Elimination (-Cl) Byproduct HCl Salt Intermediate->Byproduct Params Base: DIEA/K2CO3 Temp: 60-80°C Solvent: MeCN/THF

Caption: The addition-elimination mechanism (


) where the amine attacks C6, followed by chloride expulsion.
Figure 2: Experimental Workflow (Method B)

Workflow_MethodB Step1 1. Dissolve Substrate in MeCN (0.2 M) Step2 2. Add DIEA (2.0 eq) & Amine (1.2 eq) Step1->Step2 Step3 3. Heat to 60-70°C (2-6 Hours) Step2->Step3 Step4 4. Check LCMS (Conversion >95%) Step3->Step4 Step4->Step3 Incomplete Step5 5. Aqueous Workup (EtOAc / H2O / Brine) Step4->Step5 Complete Step6 6. Flash Chromatography (Hex/EtOAc) Step5->Step6

Caption: Step-by-step execution flow for the amination of methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate.

Critical Quality Attributes (Analysis)

Verification of the product is essential. The following spectral shifts are characteristic:

  • 1H NMR (DMSO-d6):

    • Loss of Signal: None (Substitution, not elimination of H).

    • New Signal: Appearance of NH signal (broad singlet,

      
       7.0–9.0 ppm) and signals corresponding to the R-group of the amine.
      
    • Shift: The C5-Methyl group (

      
       ~2.1 ppm) may shift slightly upfield due to the electron-donating nature of the new amine group compared to the chlorine.[1]
      
    • Ester: Methyl ester singlet (

      
       ~3.8 ppm) should remain intact (ensure no hydrolysis).
      
  • LCMS:

    • Mass Shift:

      
      .[1]
      
    • Pattern: Loss of the characteristic Chlorine isotope pattern (

      
       3:1 ratio).
      

Safety & Hazards

  • Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate: Potential skin sensitizer and irritant.[1] Handle in a fume hood.

  • Amines: Often corrosive and toxic.[1]

  • Sealed Vessels: When using ammonia in methanol/ethanol, ensure glassware is rated for pressure. Do not heat sealed vessels above their rating.

References

  • Sigma-Aldrich. Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate Product Page. (Analogous substrate conditions). Retrieved from .[1][2]

  • PubChem. Methyl 6-chloro-5-nitronicotinate and related Pyrimidine Carboxylates. (Structural and reactivity data). Retrieved from .

  • Organic Chemistry Portal.

    
    ) on Heterocycles. (Mechanistic grounding). Retrieved from .
    
  • ChemScene. Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate Technical Data. Retrieved from .[3]

Sources

Application

Application Note: Derivatization of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate for Library Synthesis

[1] Abstract & Strategic Overview Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (Compound 1 ) is a high-value "privileged scaffold" in drug discovery.[1] Its structural architecture offers a distinct advantage: an ele...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (Compound 1 ) is a high-value "privileged scaffold" in drug discovery.[1] Its structural architecture offers a distinct advantage: an electron-deficient pyrimidine core pre-functionalized with orthogonal reactive handles.[1]

For library synthesis, Compound 1 serves as a bifunctional electrophile. The C6-chlorine atom and the C4-methyl ester allow for sequential, regioselective derivatization.[1][2] This guide details the protocols for exploiting these sites to generate diverse chemical libraries, specifically targeting kinase inhibitors, GPCR ligands, and antimicrobial agents.

Core Reactivity Profile
  • Site A (C6-Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This is typically the First Point of Diversity (
    
    
    
    )
    .
  • Site B (C4-Ester): Serves as a masked acylating agent.[1] Hydrolysis yields the carboxylic acid for amide coupling, or it can be reduced to the alcohol. This is the Second Point of Diversity (

    
    ) .
    
  • Site C (C5-Methyl): Provides a hydrophobic contact and steric bulk that often improves selectivity in enzyme active sites (e.g., ATP-binding pockets).[1]

Reactivity Map & Workflow

The following diagram illustrates the divergent synthetic pathways available for Compound 1 .

ReactivityMap Start Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate (Compound 1) SNAr_Product C6-Amino Derivative (Intermediate A) Start->SNAr_Product Path 1: SNAr (Amines, DIPEA) Suzuki_Product C6-Aryl Derivative (Intermediate B) Start->Suzuki_Product Path 2: Suzuki (Ar-B(OH)2, Pd) Acid_Inter 6-Chloro-Acid (Intermediate C) Start->Acid_Inter Path 3: Hydrolysis (LiOH, THF/H2O) Final_Amide_A Library A: C6-Amino / C4-Amide SNAr_Product->Final_Amide_A 1. Hydrolysis 2. Amide Coupling Final_Amide_B Library B: C6-Aryl / C4-Amide Suzuki_Product->Final_Amide_B 1. Hydrolysis 2. Amide Coupling Acid_Inter->Final_Amide_A Amide Coupling then SNAr (Risk of Side Rxn)

Figure 1: Divergent synthesis pathways. Path 1 and Path 2 are preferred to avoid competing reactivity at the C6-Cl position during amide coupling.[1]

Protocol 1: The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> Pathway (C6-Amination)[1]

Objective: Introduce the first diversity element (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) by displacing the C6-chloride with primary or secondary amines.
Mechanism:  Addition-Elimination. The electron-withdrawing ester at C4 and the ring nitrogens activate the C6 position.
Materials
  • Substrate: Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) (1.1 – 1.2 equiv)
    
  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) or ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (for less nucleophilic amines)
    
  • Solvent: DMF (anhydrous) or 1,4-Dioxane[1]

  • Temperature: 25°C to 80°C (Amine dependent)

Step-by-Step Procedure
  • Preparation: In a reaction vial (or 96-well block for library scale), dissolve Compound 1 (100 mg, 0.54 mmol) in DMF (2.0 mL).

  • Addition: Add DIPEA (188 µL, 1.08 mmol) followed by the amine of choice (0.59 mmol).

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 80°C for 4–12 hours.

  • Monitoring (QC Checkpoint): Monitor by LCMS.

    • Success Criteria: Disappearance of parent peak (M+H = 187/189) and appearance of product mass.

    • Note: The chlorine isotope pattern (3:1) will disappear, confirming substitution.

  • Workup (High-Throughput):

    • Dilute reaction mixture with water (10 mL).

    • If solid precipitates: Filter and wash with water.[3][4]

    • If oil forms: Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
Optimization Table
Amine TypeBaseSolventTempTimeNotes
Primary AliphaticDIPEADMF25°C2 hRapid reaction; exothermic.[1]
Secondary CyclicDIPEADMF50°C4 hMorpholine, Piperidine, etc.
Aniline (Weak Nuc)

DMSO100°C12 hRequires forcing conditions.

Protocol 2: The Suzuki-Miyaura Pathway (C6-Arylation)[1]

Objective: Install an aryl or heteroaryl group at C6 using Palladium catalysis. Critical Note: The C4-ester is sensitive to hydrolysis; use mild bases or anhydrous conditions if preserving the ester is critical, although subsequent hydrolysis is often the next step anyway.

Materials
  • Catalyst: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (5 mol%) or 
    
    
    
  • Boronic Acid: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (1.5 equiv)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (anhydrous conditions)
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Procedure
  • Degassing: Sparge the solvent (Dioxane/Water) with Nitrogen or Argon for 15 minutes.

  • Assembly: In a microwave vial, combine Compound 1 (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv).

  • Catalyst: Add Pd catalyst (0.05 equiv) last. Seal the vial and purge with inert gas.

  • Reaction: Heat to 90–100°C for 2–6 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

Protocol 3: Ester Hydrolysis & Amide Coupling ( )

Objective: Convert the C4-ester (now functionalized at C6) into a diverse amide library.

Part A: Hydrolysis
  • Dissolve the C6-substituted intermediate in THF/MeOH/Water (3:1:1).

  • Add LiOH (3.0 equiv). Stir at Room Temperature for 1–3 hours.

  • QC Checkpoint: LCMS should show mass shift of -14 Da (Methyl ester to Acid).

  • Workup: Acidify carefully to pH 3–4 with 1N HCl. The carboxylic acid product usually precipitates. Filter and dry.[3][5]

Part B: Amide Coupling (Library Scale)
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Coupling: Add the

    
    -Amine (1.2 equiv).[5] Stir at RT for 12 hours.
    
  • Purification: For libraries, use preparative HPLC or SCX (Strong Cation Exchange) cartridges if the product contains a basic amine.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Start Material Remains (SNAr) Nucleophile is too weak or bulky.Switch solvent to NMP; increase temp to 120°C; use Microwave.
Hydrolysis of Ester during SNAr Wet solvent or hygroscopic base.Use anhydrous DMF and molecular sieves.
Pd Black Precipitation Catalyst decomposition.Ensure rigorous degassing; try a more stable catalyst like ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

.
Low Yield in Amide Coupling Steric hindrance at C4.The C5-methyl group provides steric bulk. Use HATU or COMU; heat to 50°C.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (Accessed 2026).[6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56592992, Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate.[1][1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions.[1]

  • Bhayana, B. et al. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions.[7] J. Am. Chem. Soc.[8]

  • MedChemExpress. Methyl pyrimidine-4-carboxylate Product Information.[1]

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Heterocyclic Compounds

Introduction: Navigating the Complexities of Chlorinated Heterocyclic Compounds Chlorinated heterocyclic compounds represent a vast and structurally diverse class of molecules that are indispensable in modern research an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Chlorinated Heterocyclic Compounds

Chlorinated heterocyclic compounds represent a vast and structurally diverse class of molecules that are indispensable in modern research and development, particularly in the pharmaceutical and agrochemical industries.[1] Their unique chemical properties, imparted by the presence of one or more chlorine atoms on a heterocyclic scaffold, contribute to their biological activity and synthetic utility. However, these same properties necessitate a comprehensive and nuanced approach to their handling and storage to ensure the safety of laboratory personnel and the integrity of the research.

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe handling and storage of chlorinated heterocyclic compounds. Moving beyond generic safety protocols, this document delves into the underlying chemical principles that govern the stability, reactivity, and toxicity of these molecules. By understanding the "why" behind each guideline, laboratory personnel can cultivate a proactive safety culture and make informed decisions to mitigate risks effectively.

Pillar 1: Foundational Safety and Hazard Communication

A robust safety protocol begins with a thorough understanding of the potential hazards associated with the specific chlorinated heterocyclic compound being used. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard mandates that employers provide employees with information about the hazardous chemicals to which they are exposed.[2]

The Critical Role of the Safety Data Sheet (SDS)

Before handling any chlorinated heterocyclic compound, it is imperative to consult its Safety Data Sheet (SDS). The SDS provides critical information regarding:

  • Hazards Identification: This section details the potential physical and health hazards, including acute and chronic toxicity, carcinogenicity, and environmental hazards.[3] For instance, some chlorinated heterocycles, like certain dioxins and furans, are known persistent organic pollutants (POPs) with carcinogenic and endocrine-disrupting properties.[4][5]

  • First-Aid Measures: Provides instructions for immediate medical care in case of exposure.

  • Fire-Fighting Measures: Details suitable extinguishing media and specific hazards that may arise during a fire, such as the generation of toxic gases like hydrogen chloride and phosgene.[6]

  • Handling and Storage: Offers guidance on safe handling practices and appropriate storage conditions.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Last Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are crucial for minimizing exposure to chlorinated heterocyclic compounds.[7]

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A full-face shield should be worn over goggles when there is a significant risk of splashes.[8]
Skin Protection Chemical-resistant gloves are mandatory. The choice of glove material (e.g., nitrile, neoprene) should be based on the specific compound's breakthrough time and permeation rate, as indicated in the SDS or a glove compatibility chart.[7] A lab coat, buttoned, is required, and for larger quantities or splash-prone operations, a chemical-resistant apron or coveralls should be used.[4]
Respiratory Protection All work with volatile or dusty chlorinated heterocyclic compounds should be conducted in a certified chemical fume hood.[4] If there is a potential for exposure above the occupational exposure limits, a NIOSH-approved respirator with the appropriate cartridge is necessary.[7]

Diagram: Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, emphasizing that PPE is the final layer of protection after more effective measures have been implemented.

Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical hazards.

Pillar 2: Strategic Storage for Chemical Stability and Safety

The proper storage of chlorinated heterocyclic compounds is paramount to maintaining their chemical integrity and preventing hazardous situations.[9]

General Storage Principles
  • Segregation is Key: Never store chemicals alphabetically. Instead, segregate them by hazard class.[10] Chlorinated heterocyclic compounds should be stored away from incompatible materials.

  • Designated and Ventilated Areas: Store these compounds in a well-ventilated, cool, and dry area.[11] Avoid storing them in direct sunlight or near heat sources, which can lead to decomposition.[10]

  • Container Integrity: Ensure all containers are tightly sealed to prevent the release of vapors and are clearly labeled with the chemical name and any associated hazards.[9]

Specific Incompatibilities of Chlorinated Heterocyclic Compounds

Understanding the specific reactivity of the heterocyclic core is crucial for safe storage.

Compound ClassIncompatible MaterialsRationale and Potential Hazards
General Chlorinated Heterocycles Strong oxidizing agents, strong acids, strong bases, and reactive metals (e.g., sodium, potassium, magnesium).[12][13]Can lead to vigorous or explosive reactions.[14] Contact with acids can generate toxic hydrogen chloride gas.[15]
Chlorinated Pyridines & Pyrimidines Strong oxidizing agents and strong acids.[13]These compounds are basic and will react exothermically with acids. The chlorine atom's position on the ring influences reactivity towards nucleophiles.[16]
Chlorinated Azoles (e.g., Azaconazole) Strong oxidizing agents.Risk of ignition.[11]
Chlorinated Solvents (as a general class) Alkali metals, strong bases.[6]Can cause violent reactions or explosions.[6]

Diagram: Chemical Storage Segregation

This diagram illustrates the principle of segregating incompatible chemical classes.

Chemical Storage Segregation Flammables Flammables Store in approved flammable cabinet Oxidizers Oxidizers Store separately from flammables and organics Corrosives Corrosives Acids and bases stored in separate cabinets Chlorinated_Heterocycles Chlorinated Heterocycles Store in a cool, dry, well-ventilated area Spill Response Protocol Start Spill Occurs Alert Alert others in the area Start->Alert Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill (Is it safe to clean up?) Evacuate->Assess Call_EHS Call Emergency Personnel / EHS Assess->Call_EHS No Don_PPE Don appropriate PPE Assess->Don_PPE Yes End End Call_EHS->End Contain Contain the spill (Use absorbent materials) Don_PPE->Contain Neutralize Neutralize if applicable (Consult SDS) Contain->Neutralize Cleanup Clean up the spill Neutralize->Cleanup Dispose Dispose of waste properly Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate Decontaminate->End

Caption: Step-by-step protocol for chemical spill response.

Incidental Spill Cleanup Protocol:

For small, manageable spills that do not pose an immediate threat:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Use a spill kit with absorbent materials to contain the spill, working from the outside in.

  • Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Label the hazardous waste container and dispose of it according to institutional guidelines.

For large or highly hazardous spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.

Pillar 4: Responsible Disposal of Chlorinated Heterocyclic Waste

The disposal of chlorinated heterocyclic compounds and contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance. [17]

Waste Segregation and Collection
  • Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for chlorinated heterocyclic waste. [18]* Avoid Mixing: Do not mix chlorinated waste with non-chlorinated solvent waste. [6]Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.

Disposal Methods

Under no circumstances should chlorinated heterocyclic waste be disposed of down the drain. [9]Common disposal methods for this type of hazardous waste include:

  • High-Temperature Incineration: This is a common method for the disposal of chlorinated solvents and other halogenated organic compounds. [17]* Chemical Treatment: Some chlorinated compounds can be chemically treated to neutralize their hazardous properties before final disposal.

  • Licensed Waste Disposal Services: All hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company in accordance with local, state, and federal regulations. [9] Empty containers that once held chlorinated heterocyclic compounds must also be treated as hazardous waste unless they have been properly decontaminated. [19]

Conclusion: A Commitment to Safety and Scientific Integrity

The safe handling and storage of chlorinated heterocyclic compounds are not merely a matter of following rules but a fundamental aspect of responsible scientific practice. By integrating a deep understanding of the chemical properties of these compounds with rigorous adherence to established safety protocols, researchers can create a secure laboratory environment that fosters innovation while protecting themselves, their colleagues, and the environment. Continuous education, meticulous planning, and a proactive approach to safety are the cornerstones of excellence in the handling of these valuable yet potentially hazardous materials.

References

  • AccuStandard. (n.d.). Chlorinated/Brominated Dioxins and Furans.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Butler, T. W., et al. (1989). A successful synthetic approach for the atorvastatin. Journal of Medicinal Chemistry, 32(4), 875-878.
  • Canada.ca. (2004, February 15). Dioxins and furans. Retrieved from [Link]

  • Ceres Research Repository. (2021, January 15). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics.
  • ECHEMI. (n.d.). 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
  • LSU. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS.
  • MADE SAFE. (2024, July 18). Chemical Profile: Dioxins & Furans.
  • MDPI. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • Newcastle University. (2025, May 10). Thermal studies of chlorinated thiophenols.
  • Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
  • PubMed. (2008, February 15). Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions.
  • ResearchGate. (2023, March 24). (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • ResearchGate. (2025, August 6). (PDF) Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China.
  • RSC Publishing. (n.d.). Stability and reactivity of alkylidene dihydropyridines.
  • Santa Cruz Biotechnology. (n.d.). Azaconazole.
  • Tap Score. (2022, April 25). Dioxins and Furans: Toxic Chemicals Explained.
  • University of Cambridge. (n.d.). Incompatible chemicals. Retrieved from University of Cambridge Department of Engineering Health & Safety website.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
  • USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.
  • USU. (n.d.). Incompatible Chemicals. Retrieved from USU Office of Research Environmental Health and Safety website.
  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Wikipedia. (n.d.). Dioxins and dioxin-like compounds. Retrieved from [Link]

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Application

Use as a building block for agrochemical synthesis

Application Notes & Protocols Topic: Pyrazole Carboxylic Acids: A Versatile Building Block for the Synthesis of Advanced Agrochemicals Audience: Researchers, scientists, and drug development professionals in the agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Pyrazole Carboxylic Acids: A Versatile Building Block for the Synthesis of Advanced Agrochemicals

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

The Ascendancy of Pyrazole Scaffolds in Modern Crop Protection

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has become an indispensable structural motif in the discovery and development of modern agrochemicals.[1] Its derivatives are foundational to a wide array of potent fungicides, insecticides, and herbicides, prized for their high efficacy and novel modes of action.[2][3] The structural versatility of the pyrazole core, with its multiple sites for substitution, allows chemists to fine-tune the physicochemical and biological properties of the final molecule, leading to enhanced performance and improved safety profiles.[1][4]

This guide focuses on a particularly crucial class of these building blocks: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This specific intermediate is a cornerstone in the synthesis of a leading class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), which have become vital tools in managing fungal diseases and safeguarding global food security.[5][6] We will explore the chemical logic behind its use and provide a detailed protocol for its application in the synthesis of a commercial fungicide.

Core Directive: Mechanism of Action - Targeting Fungal Respiration

The primary reason for the widespread use of pyrazole carboxamide agrochemicals derived from the aforementioned building block is their potent and specific mechanism of action: the inhibition of the enzyme succinate dehydrogenase (SDH).[5]

  • A Vital Target: SDH, also known as Complex II, is a critical enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle of fungi.[5][7] It is responsible for the oxidation of succinate to fumarate, a process that is essential for the production of ATP, the cell's main energy currency.[7]

  • Disrupting the Powerhouse: Pyrazole carboxamide fungicides act by binding to the ubiquinone-binding site (the Qp-site) within the SDH enzyme complex.[5][6] This binding event physically obstructs the electron transport chain, leading to a cascade of catastrophic failures within the fungal cell:

    • Inhibition of ATP Synthesis: The blockage severely limits energy production, halting fungal growth and development.[5]

    • Generation of Reactive Oxygen Species (ROS): The impaired electron flow leads to the accumulation of harmful ROS, causing oxidative stress and damage to vital cellular components.[5]

    • Metabolic Collapse: Disruption of the TCA cycle cripples key metabolic pathways necessary for fungal survival.[5]

This targeted inhibition of a fundamental metabolic process ensures high efficacy against pathogenic fungi while often presenting a lower risk to non-target organisms.[8]

Logical Workflow for Agrochemical Development

The development process, from conceptual building block to a validated final product, follows a logical and rigorous pathway.

Agrochemical_Workflow cluster_0 Synthesis Phase cluster_1 Validation & Analysis Phase BuildingBlock Pyrazole Carboxylic Acid (Core Scaffold) Coupling Amide Bond Formation BuildingBlock->Coupling Intermediate Key Amine Intermediate (Biaryl Amine) Intermediate->Coupling CrudeProduct Crude Agrochemical (e.g., Bixafen) Coupling->CrudeProduct Purification Purification (e.g., Crystallization) CrudeProduct->Purification FinalProduct Pure Active Ingredient Purification->FinalProduct Analysis Structural & Purity Analysis (NMR, MS, HPLC) FinalProduct->Analysis Validated Validated Product Analysis->Validated

Caption: High-level workflow from building blocks to validated agrochemical.

Application Spotlight: Synthesis of Bixafen

To illustrate the practical application of our core building block, we will detail the synthesis of Bixafen , a commercial pyrazole-carboxamide fungicide.[1] The synthesis is a multi-step process that culminates in the formation of a crucial amide bond between the pyrazole carboxylic acid moiety and a specific biphenyl amine intermediate.[1][9]

Overall Synthetic Strategy

The synthesis can be logically divided into three main stages:

  • Synthesis of Intermediate 1: Preparation of the acid chloride from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Synthesis of Intermediate 2: Preparation of 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine.

  • Final Coupling Reaction: Amide bond formation to yield Bixafen.

Bixafen_Synthesis PyrazoleAcid 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid AcidChloride Pyrazole-4-carbonyl chloride (Intermediate 1) PyrazoleAcid->AcidChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) BiphenylAmine 3',4'-dichloro-5-fluoro- [1,1'-biphenyl]-2-amine Bixafen Bixafen BiphenylAmine->Bixafen AcidChloride->Bixafen + BiphenylAmine + Base (e.g., Et₃N)

Caption: Reaction scheme for the final coupling step in Bixafen synthesis.

Experimental Protocols

A. Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate 1)

This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is essential for the subsequent amide coupling.[5]

  • Materials:

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous reaction vessel with reflux condenser and gas trap

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent), add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents).

    • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically a liquid or low-melting solid and can be used directly in the next step without further purification.[10]

B. Protocol 2: Synthesis of 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (Intermediate 2)

The synthesis of this key biaryl amine intermediate can be achieved through several methods, including Suzuki coupling or the Gomberg-Bachmann reaction.[9] A patented industrial method involves a diazotization and coupling sequence.[11]

  • Materials:

    • 3,4-dichloroaniline

    • Nitroso sulfuric acid

    • Concentrated sulfuric acid

    • 4-fluoroaniline

    • Appropriate reaction vessels and temperature control equipment

  • Procedure (based on patent literature): [11]

    • Diazotization: Prepare a solution of 3,4-dichloroaniline in concentrated sulfuric acid. Cool the mixture (e.g., to 0-5 °C) and add nitroso sulfuric acid dropwise to form the corresponding diazonium salt.

    • Coupling: In a separate vessel, heat 4-fluoroaniline to 70-90 °C.

    • Slowly add the prepared diazonium salt solution to the heated 4-fluoroaniline. The coupling reaction proceeds to form the biphenyl structure.

    • After the addition is complete, maintain the temperature for a specified period to ensure the reaction goes to completion.

    • Work-up the reaction mixture, which typically involves neutralization, extraction with an organic solvent, and purification (e.g., by crystallization or chromatography) to isolate the desired 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine.

C. Protocol 3: Final Synthesis of Bixafen via Amide Coupling

This final step joins the two key intermediates to form the active agrochemical ingredient.[12]

  • Materials:

    • 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (Intermediate 2)

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate 1)

    • Anhydrous solvent (e.g., xylene or tetrahydrofuran)

    • Tertiary amine base (e.g., triethylamine, Et₃N)

    • Reaction vessel with stirrer and temperature control

  • Procedure (based on patent CN116178264A): [12]

    • Dissolve 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (1.0 equivalent) in an appropriate anhydrous solvent such as xylene in a reaction vessel.

    • Add a base, such as triethylamine (1.1 to 2.0 equivalents), to the solution to act as an acid scavenger.

    • Prepare a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 to 1.1 equivalents) in the same solvent.

    • Slowly add the acid chloride solution to the amine solution, maintaining the temperature (e.g., reflux).

    • After the addition is complete, continue to stir the reaction mixture at reflux for several hours (e.g., 5 hours) to ensure completion.

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the crude Bixafen product. This typically involves washing the organic phase with water, separating the layers, and then concentrating the organic solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol or an ester) to obtain high-purity Bixafen.[9]

Data Presentation & Trustworthiness

Self-Validating System: Ensuring Product Integrity

The trustworthiness of this protocol is established through a self-validating system based on analytical chemistry. The identity and purity of the synthesized Bixafen must be confirmed by comparing its spectroscopic data with established reference values. This ensures that the target molecule has been successfully synthesized and is free from significant impurities.

Table 1: Expected Yield and Purity of Synthesized Bixafen

ParameterExpected ValueMethod of Analysis
Yield >90% (for final coupling step)[12]Gravimetric
Purity >98%[9]High-Performance Liquid Chromatography (HPLC)
Melting Point ~141 °C[12]Melting Point Apparatus

Table 2: Characterization Data for Bixafen (C₁₈H₁₂Cl₂F₃N₃O)

AnalysisData
Molecular Weight 414.21 g/mol [13]
¹H NMR (CDCl₃, δ ppm) 3.90 (s, 3H), 6.76 (t, 1H), 6.95-6.99 (dd, 1H), 7.09-7.22 (m, 2H), 7.46-7.52 (m, 2H), 7.74 (s, 1H), 7.89 (s, 1H), 8.06-8.11 (m, 1H)[12]
Mass Spec (MS, m/z) 413 [M+][12]
  • ¹H NMR Spectroscopy: Confirms the molecular structure by showing the characteristic chemical shifts and splitting patterns of the protons in the Bixafen molecule. The data provided in Table 2 corresponds to the expected structure.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound. The observation of a molecular ion peak at m/z 413 confirms the successful synthesis of Bixafen.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by separating it from any unreacted starting materials or by-products.[14]

By performing these analyses and comparing the results to the reference data, a researcher can confidently validate the outcome of the synthesis protocol.

Conclusion

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a premier building block in the synthesis of advanced SDHI fungicides. Its strategic incorporation into molecules like Bixafen exemplifies a highly successful approach in modern agrochemical design, leveraging a specific mode of action to achieve potent and selective fungal control. The synthetic protocols outlined herein provide a robust and validated pathway for researchers to access these valuable compounds, enabling further innovation in the critical field of crop protection.

References

  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem.
  • Bixafen - AERU - University of Hertfordshire.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available at: [Link]

  • Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. - SciELO Argentina. Available at: [Link]

  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform. 2018;12:A197-A199. Available at: [Link]

  • CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.
  • AU2022336652A1 - A process for preparation of bixafen - Google Patents.
  • Recent advances in Gomberg-Backmann biaryl synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. Available at: [Link]

  • CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl - Google Patents.
  • CN116178264A - A kind of synthetic method of bixafen - Google Patents.
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Process Optimization of Bixafen, Synthesis and Antifungal Activity of its Derivatives - SSRN. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts - PubMed. Available at: [Link]

  • Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2 - University of Cambridge. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Structure and product ion spectra of five pyrazole fungicides: (A) bixafen, (B) fluxapyroxad, (C) furametpyr, (D) pyraclostrobin, and (E) rabenzazole. - ResearchGate. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]

  • Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. VKM. 2014. Available at: [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agent - Frontiers. Available at: [Link]

  • Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC. Available at: [Link]

  • ILV Bixafen in Water MRID 50470801 - EPA. Available at: [Link]

  • BIXAFEN - World Health Organization (WHO). Available at: [Link]

  • Pyrazole Chemistry in Crop Protection. Lamberth C. Syngenta AG, Crop Protection Research, Chemistry. 2007. Available at: [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids - PMC. Available at: [Link]

  • BIXAFEN (262) The first draft was prepared by Mr Christian Sieke, Federal Institute for Risk Assessment, Berlin, Germany EXPLANATION. Available at: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis with Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

Introduction: Accelerating Heterocyclic Chemistry with Microwave Synthesis In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone, integral to a vast array of biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Heterocyclic Chemistry with Microwave Synthesis

In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone, integral to a vast array of biologically active molecules. Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate represents a highly versatile building block within this chemical space. Its strategic arrangement of a reactive chlorine atom, an ester group, and a methyl substituent on the pyrimidine core makes it an ideal precursor for generating diverse molecular libraries through various cross-coupling and substitution reactions.

Traditionally, the functionalization of such heterocyclic systems often requires prolonged reaction times, high temperatures, and can suffer from the formation of unwanted byproducts. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized these transformations.[1][2][3] By utilizing dielectric heating, microwave reactors provide rapid, uniform, and efficient energy transfer directly to the polar molecules in the reaction mixture.[4][5] This often leads to dramatic reductions in reaction times (from hours to minutes), significant improvements in product yields, and enhanced product purity.[6] This guide provides detailed protocols and technical insights for leveraging MAOS in the derivatization of methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate, focusing on high-impact C-C and C-N bond-forming reactions.

Core Reactivity and Mechanistic Considerations

The primary reactive site on methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate is the chlorine atom at the C6 position. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing carboxylate group at C4, renders the C6 position susceptible to nucleophilic attack. This inherent reactivity can be exploited in two principal ways under microwave-assisted conditions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The general mechanism for these reactions involves a catalytic cycle with a palladium complex.[3][7]

    • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the chloropyrimidine with a boronic acid or ester.

    • Buchwald-Hartwig Amination: Forms C-N bonds by coupling the chloropyrimidine with a primary or secondary amine.[3]

  • Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile directly displaces the chloride ion. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[6][8] The rate of this reaction is significantly enhanced by the electron-withdrawing groups on the pyrimidine ring. Microwave irradiation can dramatically accelerate this process.

The choice between these pathways and the specific reaction conditions are critical for achieving the desired product with high selectivity and yield.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a C-C bond at the C6 position of the pyrimidine ring by coupling with an arylboronic acid.

Objective: To synthesize methyl 5-methyl-6-phenyl-4-pyrimidinecarboxylate.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate200.611.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-4 mL-
Water-1 mL-

Step-by-Step Protocol:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (200.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(PPh₃)₄ (57.8 mg, 0.05 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with an initial power of 150 W.

  • After the reaction is complete, allow the vial to cool to room temperature (or below 50°C) before opening.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

Causality and Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For less reactive aryl chlorides, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be necessary to achieve high yields.[9]

  • Base Selection: The base is crucial for the transmetalation step in the catalytic cycle.[7] Potassium carbonate is a moderately strong base suitable for many Suzuki reactions. Other bases like cesium carbonate or potassium phosphate can be used, especially for sensitive substrates.

  • Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is often optimal. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

  • Microwave Parameters: The rapid heating to 120 °C significantly accelerates the reaction. The time and temperature can be optimized for different substrates.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Pyrimidine - Boronic Acid - Catalyst - Base Solvents Add Solvents: - 1,4-Dioxane - Water Reagents->Solvents Vial Combine in Microwave Vial Solvents->Vial Microwave Irradiate: 120 °C, 15 min Vial->Microwave Cooling Cool to RT Microwave->Cooling Extraction Liquid-Liquid Extraction Cooling->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Figure 1: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond at the C6 position through coupling with a primary or secondary amine.

Objective: To synthesize methyl 6-(morpholino)-5-methyl-4-pyrimidinecarboxylate.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate200.611.01.0
Morpholine87.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.670.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-5 mL-

Step-by-Step Protocol:

  • In an inert atmosphere (glovebox or under argon), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) to a 10 mL microwave process vial with a stir bar.

  • Add toluene (2 mL) and stir for 5 minutes to form the active catalyst complex.

  • Add methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (200.6 mg, 1.0 mmol), sodium tert-butoxide (134.5 mg, 1.4 mmol), and morpholine (104.5 µL, 1.2 mmol).

  • Add additional toluene (3 mL) to bring the total volume to 5 mL.

  • Seal the vial and remove it from the inert atmosphere.

  • Place the vial in the microwave reactor.

  • Irradiate at 110 °C for 20 minutes with an initial power of 150 W.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Causality and Insights:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides.[2][3] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[5]

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so it is crucial to set up the reaction under an inert atmosphere to prevent catalyst deactivation.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex (L_n)Pd(Cl)(R) Pd0->OA_complex Oxidative Addition ArCl R-Cl (Pyrimidine) Amine R'₂NH (Amine) Amine_complex Amine Complex Base Base Product R-NR'₂ OA_complex->Amine_complex Ligand Exchange Amido_complex Amido Complex (L_n)Pd(NR'₂)(R) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Amido_complex->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

For strongly nucleophilic amines, a catalyst-free SNAr reaction can be highly efficient under microwave irradiation.

Objective: To synthesize methyl 6-(butylamino)-5-methyl-4-pyrimidinecarboxylate.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate200.611.01.0
n-Butylamine73.142.02.0
N,N-Diisopropylethylamine (DIPEA)129.242.02.0
Ethanol-5 mL-

Step-by-Step Protocol:

  • In a 10 mL microwave vial, combine methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (200.6 mg, 1.0 mmol), n-butylamine (198 µL, 2.0 mmol), and DIPEA (348 µL, 2.0 mmol).

  • Add ethanol (5 mL) and a stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 140 °C for 30 minutes with an initial power of 150 W.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Causality and Insights:

  • Reaction Conditions: SNAr reactions are often promoted by polar solvents that can stabilize the charged Meisenheimer intermediate. Ethanol is a good choice as it is polar and has a high dielectric constant, making it efficient for microwave heating.

  • Base: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the nucleophilic amine can sometimes serve this purpose as well.

  • Applicability: This method is typically most effective with unhindered primary and secondary aliphatic amines. Aromatic amines are generally less nucleophilic and may require the more forceful conditions of a Buchwald-Hartwig amination.

Conclusion and Future Outlook

The protocols detailed in this guide demonstrate the power and versatility of microwave-assisted synthesis for the rapid and efficient derivatization of methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate. By leveraging palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions under microwave irradiation, researchers can significantly accelerate the synthesis of novel pyrimidine-based compounds. These methods offer a clear advantage over conventional heating, providing a pathway to diverse chemical libraries with high purity and in excellent yields, thereby expediting the drug discovery and development process. The principles and specific conditions outlined here serve as a robust starting point for further exploration and optimization with a wide range of coupling partners.

References

  • Vertex AI Search, based on multiple provided sources on microwave-assisted synthesis of nitrogen-containing heterocycles.[1][2][3][4][5]

  • Vertex AI Search, based on multiple provided sources on microwave-assisted Buchwald-Hartwig amination.[3][5]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2 - Jetir.Org. [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed. [Link]

  • Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - - NIH. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed Central. [Link]

  • nucleophilic aromatic substitutions - YouTube. [Link]

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Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate derivatives

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: PYR-SYN-006-CL Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Reaction Logic User Query: "I am observing low...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: PYR-SYN-006-CL Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

User Query: "I am observing low yields and impurities during the chlorination of Methyl 6-hydroxy-5-methyl-4-pyrimidinecarboxylate. What are the dominant side reactions?"

Technical Assessment: The transformation of the 6-hydroxy precursor to the 6-chloro derivative using phosphorus oxychloride (


) is a standard nucleophilic aromatic substitution (

). However, the presence of the C4-methyl ester and the C5-methyl group introduces specific vulnerabilities:
  • Steric Hindrance (C5-Methyl): The methyl group at position 5 sterically hinders the oxygen at position 6, slowing down the formation of the active phosphoryl intermediate. This often tempts researchers to overheat the reaction, leading to tar.

  • Acid Sensitivity (C4-Ester): The reaction generates copious amounts of HCl. Under thermal stress, this leads to acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid, which may subsequently decarboxylate.

Critical Side Reactions & Troubleshooting

Issue A: The "Disappearing Ester" (Hydrolysis)

Symptom: LC-MS shows a mass corresponding to the carboxylic acid (


) or a decarboxylated product (

), rather than the target ester. Mechanism: The reaction produces HCl gas. If moisture is present or if the reaction mixture is not adequately buffered, the methyl ester hydrolyzes. This is most critical during the quench phase.
  • Side Reaction Pathway:

    
    
    
  • Corrective Action:

    • Anhydrous Protocol: Ensure the starting material is dried to constant weight. Moisture reacts with

      
       to create phosphoric acid and HCl immediately, accelerating hydrolysis.
      
    • Base Scavenger: Use N,N-Dimethylaniline (DMA) or N,N-Diethylaniline (1.0 - 1.5 eq). These bases trap the HCl generated during the reaction as anilinium salts, protecting the ester.

    • Inverse Quench: Never add water to the reaction mixture. Pour the reaction mixture slowly into vigorously stirred ice-water (or ice/

      
      ). This dissipates heat and neutralizes acid instantly.
      
Issue B: The "Stuck" Intermediate (Phosphorodichloridate)

Symptom: TLC shows a spot running slightly lower than the product that does not convert even with longer time. Mass spec shows a


 or similar phosphorous adduct.
Mechanism:  The reaction proceeds in two steps: activation of the alcohol by 

to form a leaving group (

), followed by displacement by chloride (

). The C5-methyl group provides steric bulk that can hinder the approach of the chloride ion for the final displacement.
  • Corrective Action:

    • Chloride Source: Add an exogenous chloride source like Benzyltriethylammonium chloride (TEBAC) or LiCl (catalytic amount). This increases the concentration of the nucleophile (

      
      ) in the solution, forcing the displacement of the phosphate group.
      
Issue C: Dimerization (Ether Formation)

Symptom: High molecular weight impurity (


).
Mechanism:  If the reaction is "starved" of 

or if mixing is poor, the nucleophilic oxygen of the starting material can attack the activated product, forming a pyrimidinyl-ether dimer.
  • Corrective Action: Ensure

    
     is used in excess (typically 3–5 equivalents) and serves as the solvent.
    

Visualizing the Reaction Landscape

The following diagram maps the "Happy Path" (Target Synthesis) against the critical failure modes described above.

ReactionPathway Start Start: Methyl 6-hydroxy- 5-methyl-4-pyrimidinecarboxylate Intermed Intermediate: Phosphorodichloridate (Activated Leaving Group) Start->Intermed Activation (Fast) POCl3 Reagent: POCl3 (+ Base: PhNMe2) Target TARGET: Methyl 6-chloro- 5-methyl-4-pyrimidinecarboxylate Intermed->Target Cl- Displacement (Slow due to 5-Me steric) Side_Stuck SIDE REACTION C: Stuck Intermediate (Steric Failure) Intermed->Side_Stuck Insufficient Cl- or Low Temp Side_Hydrolysis SIDE REACTION A: Hydrolysis -> Acid (Loss of Ester) Target->Side_Hydrolysis Acidic Quench High Temp Side_Decarb SIDE REACTION B: Decarboxylation (Loss of CO2) Side_Hydrolysis->Side_Decarb Thermal Stress

Caption: Reaction pathway analysis showing the kinetic bottleneck at the chloride displacement step and the thermodynamic risk of ester hydrolysis.

Optimized Experimental Protocol

This protocol is designed to be self-validating . It includes checkpoints to confirm the reaction is proceeding correctly before moving to the next step.

Materials
  • Precursor: Methyl 6-hydroxy-5-methyl-4-pyrimidinecarboxylate (1.0 eq)

  • Reagent:

    
     (5.0 eq) - Freshly distilled if yellow/orange.
    
  • Base: N,N-Diethylaniline (1.2 eq) - Acid Scavenger.

  • Solvent: None (Neat) or Toluene (if solubility is an issue).

Step-by-Step Methodology
  • Setup (Anhydrous):

    • Equip a round-bottom flask with a reflux condenser and a drying tube (

      
       or 
      
      
      
      line).
    • Charge the precursor and N,N-diethylaniline.

    • Cool to 0°C. (Critical: Exotherm control).

  • Addition:

    • Add

      
       dropwise over 20 minutes. Do not allow the temperature to spike.
      
    • Why? Rapid addition generates immediate HCl gas; cooling minimizes ester exposure to hot acid.

  • Reaction (The "Cook"):

    • Warm slowly to room temperature, then heat to 80–90°C .

    • Note: Avoid refluxing at boiling point of

      
       (105°C) if possible; 90°C is usually sufficient and gentler on the ester.
      
    • Validation Checkpoint (TLC): Check after 2 hours.

      • Mobile Phase: 30% EtOAc in Hexanes.

      • Target: New spot at higher

        
         (approx 0.6–0.7).
        
      • Stuck? If starting material remains, add 5% catalytic Benzyltriethylammonium chloride.

  • Workup (The "Inverse Quench"):

    • Prepare Quench Bath: A beaker with crushed ice and solid

      
       (excess).
      
    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess

      
      . Do not skip this.  Removing bulk 
      
      
      
      reduces the violence of the aqueous quench.
    • Pour the resulting thick oil slowly into the stirred ice/bicarbonate mixture.

    • pH Check: Ensure the aqueous layer remains pH > 7.

  • Isolation:

    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      

Data & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDark brown/black indicates polymerization/tar.
Melting Point 46–48 °C (Typical)Sharp mp indicates high purity.
1H NMR (CDCl3)

2.54 (s, 3H, 5-Me)
Diagnostic peak.
1H NMR (CDCl3)

4.01 (s, 3H, OMe)
Critical: Loss of this singlet = Hydrolysis.
1H NMR (CDCl3)

8.80 (s, 1H, H-2)
Shift varies slightly from SM.

Troubleshooting Decision Tree

Troubleshooting Q1 Problem Observed? Result1 Low Yield / Missing Product Q1->Result1 Result2 Impurity: Lower Rf spot Q1->Result2 Result3 Impurity: Black Tar Q1->Result3 Sol1 Check Quench pH. Did it go acidic? Result1->Sol1 Sol2 Is it the Acid (COOH)? (Check NMR OMe peak) Result2->Sol2 Fix5 Overheating. Reduce Temp to 80C. Result3->Fix5 Fix1 Use Inverse Quench into NaHCO3 Sol1->Fix1 Yes Fix2 Check Reagent Quality. Dry SM. Sol1->Fix2 No Fix3 Hydrolysis occurred. Use Diethylaniline base. Sol2->Fix3 Yes (No OMe) Fix4 Stuck Intermediate. Add TEBAC catalyst. Sol2->Fix4 No (OMe present)

Caption: Logic flow for diagnosing reaction failures based on observable symptoms.

References

  • Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience.
  • Boon, W. R. (1957). "Pteridines. Part I. Some derivatives of 4-hydroxypteridine." Journal of the Chemical Society, 2146-2158. Link (Foundational text on chlorination of hydroxy-heterocycles with POCl3).

  • Jain, S. et al. (2012).[1] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17(4), 4533-4544. Link (Modern process optimization for chloropyrimidines).

  • Vertex Pharmaceuticals. (2000). "Chloropyrimidine process." EP1042303A1. Link (Industrial patent detailing the use of base scavengers in chlorination to prevent side reactions).

Sources

Optimization

Technical Support Center: Optimizing Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Reactivity

Status: Operational Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution ( ) and Cross-Coupling Molecule ID: Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (Analogous CAS: 149849-92-3 for acid form) Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution (


) and Cross-Coupling
Molecule ID:  Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (Analogous CAS: 149849-92-3 for acid form)

Executive Summary: The Steric-Electronic Paradox

Researchers often underestimate the kinetic barrier imposed by the C5-methyl group on this scaffold. While the pyrimidine ring is electron-deficient (activated) and the C4-ester further pulls electron density, the C5-methyl group exerts a "ortho-effect" that blocks the trajectory of incoming nucleophiles and hinders the oxidative addition step in metal catalysis.

This guide addresses the three most common failure modes:

  • Stalled

    
     Reactions  (Steric repulsion of the nucleophile).
    
  • Failed Suzuki/Buchwald Couplings (Inability of Pd to insert into the Ar-Cl bond).

  • Unwanted Hydrolysis (Ester cleavage competing with substitution).

Module 1: Overcoming Stalled Reactions

The Problem

You are attempting to displace the C6-chlorine with an amine or alkoxide. The reaction stalls at <50% conversion, even after prolonged heating.

The Mechanism

The C5-methyl group creates a steric wall. For a nucleophile to attack C6, it must approach at the Bürgi-Dunitz angle (~107°). The C5-methyl group sterically clashes with the incoming nucleophile, raising the activation energy (


). Standard solvents (THF, DCM) do not stabilize the transition state sufficiently to overcome this.
Decision Matrix: Optimization

SNAr_Optimization Start S_NAr Reaction Stalled Check_Solvent Current Solvent? Start->Check_Solvent Branch_THF THF / DCM / MeCN Check_Solvent->Branch_THF Non-Polar/Aprotic Branch_Alc MeOH / EtOH Check_Solvent->Branch_Alc Protic Branch_Polar DMF / DMSO / NMP Check_Solvent->Branch_Polar Polar Aprotic Action_THF CRITICAL ERROR: Solvent cannot strip ion pairs. Switch to DMSO or NMP. Branch_THF->Action_THF Action_Alc WARNING: Reflux limit too low (<80°C). Switch to n-Butanol or neat. Branch_Alc->Action_Alc Action_Polar OPTIMAL: Increase Temp to 120°C. Add Lewis Acid (ZnCl2). Branch_Polar->Action_Polar

Caption: Decision tree for selecting the correct solvent system to overcome steric barriers in pyrimidine


.
Protocol 1.1: High-Temperature Displacement (The "NMP Method")

Use this when standard reflux in ethanol fails.

  • Solvent System: Switch to N-Methyl-2-pyrrolidone (NMP) or DMSO . These solvents have high dielectric constants that solvate the cationic counter-ion (if using salts) or stabilize the zwitterionic intermediate (if using neutral amines).

  • Base Selection:

    • For Amines: Use DIPEA (3.0 eq) . Avoid inorganic bases like

      
       unless the amine is a salt, as carbonate solubility is poor even in DMF.
      
    • For Alcohols: Use NaH in THF/DMF (0°C to RT) to generate the alkoxide before adding the pyrimidine.

  • Temperature: Heat to 100–120°C . The C5-methyl barrier usually requires temperatures above 90°C to surmount.

  • Lewis Acid Additive (Optional): If still sluggish, add 0.5 eq of

    
     . The Zinc coordinates to the pyrimidine nitrogens, further pulling electron density and activating the C6 position [1].
    

Module 2: Enabling Palladium-Catalyzed Couplings

The Problem

Suzuki or Buchwald-Hartwig coupling yields only recovered starting material. The catalyst turns black (Pd precipitation) immediately.

The Mechanism

The C6-Cl bond is inherently strong (


). The C5-methyl group hinders the palladium center from approaching C6 for the Oxidative Addition  step. Standard ligands like 

(in

) are not electron-rich enough to force this addition, nor bulky enough to stabilize the active

species against aggregation.
Solution: The "Bulky-Rich" Ligand Strategy

You must use ligands that are both electron-rich (to accelerate oxidative addition) and sterically bulky (to promote reductive elimination and protect the metal center).

Recommended Catalyst Systems:

Catalyst/LigandClassWhy it works hereConditions
XPhos Pd G4 Buchwald PrecatalystExtremely bulky; facilitates coupling on sterically crowded chlorides.Dioxane/Water (4:1),

, 80°C

+ SPhos
Biaryl PhosphineHigh turnover for heteroaryl chlorides.Toluene,

, 100°C

+ P(t-Bu)3
Tri-alkyl PhosphineMaximum electron density for difficult oxidative additions.Dioxane, NaOtBu, 100°C
Protocol 2.1: Sterically Demanding Suzuki Coupling
  • Degassing: Oxygen is the enemy. Sparge solvents with Argon for 15 mins.

  • Stoichiometry:

    • Substrate: 1.0 eq

    • Boronic Acid: 1.5 eq

    • XPhos Pd G4: 0.02 – 0.05 eq (2-5 mol%)

    • Base:

      
       (3.0 eq) - Tribasic phosphate is superior to carbonate for hindered substrates.
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). The water is essential for the transmetallation step.

  • Execution: Seal in a microwave vial or pressure tube. Heat to 90°C for 4-12 hours.

Module 3: Preventing Ester Hydrolysis

The Problem

During basic workup or reaction, the methyl ester at C4 hydrolyzes to the carboxylic acid (Acid form: CAS 149849-92-3).

Root Cause

The pyrimidine ring makes the ester carbonyl highly electrophilic. Hydroxide ions (


) attack the ester faster than the nucleophile attacks the C6-Cl position.
Troubleshooting Checklist
  • Isolate Water: If using

    
     or Cs2CO3, ensure they are anhydrous. Use molecular sieves in the solvent.
    
  • Switch Bases: If hydrolysis persists, switch to non-nucleophilic organic bases like DBU or DIPEA in anhydrous acetonitrile.

  • Alternative: If the ester is too unstable, consider performing the

    
     reaction on the acid form  (CAS 149849-92-3) first, then re-esterifying using 
    
    
    
    .

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned dark black/brown. Did it decompose? A: Not necessarily. In


 with amines, electron-deficient heterocycles often form Charge-Transfer (CT) complexes that are deeply colored. Monitor by LCMS/TLC rather than color. However, in Pd-coupling, a black precipitate indicates "Palladium Black" formation (catalyst death)—add more ligand or switch to a precatalyst (G3/G4).

Q: Can I use microwave irradiation? A: Yes, highly recommended. The C5-methyl steric barrier is kinetic. Microwave irradiation (120-140°C for 10-20 mins) often drives these reactions to completion where thermal heating fails, particularly for the


 displacement [2].

Q: I see two spots on TLC very close together. What are they? A: Check for Transesterification . If you are running the reaction in Ethanol but your substrate is a Methyl ester, the solvent will swap with the ester group (Methyl


 Ethyl). Always match the solvent alcohol to the ester group (use MeOH for methyl esters) or use non-nucleophilic solvents (DMF/Dioxane).

References

  • Mechanism of

    
     in Pyrimidines: 
    
    • Title: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines.
    • Source: WuXi Biology Technical Guides.
    • URL:[Link]

  • Microwave Assistance in Steric Systems

    • Title: Methyl 6-Methyl-4-(4-iodophenyl)
    • Source: Molbank (MDPI).
    • URL:[Link]

  • Sterically Demanding Suzuki Couplings

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1]

    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Substrate Data (Acid Form)

    • Title: 2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3).[2][3]

    • Source: ChemicalBook.

Sources

Troubleshooting

Catalyst selection for cross-coupling with Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate

This guide is structured as a specialized technical support resource for researchers working with Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS: 160380-63-4). It addresses the unique "push-pull" conflict of this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS: 160380-63-4). It addresses the unique "push-pull" conflict of this substrate: it is electronically activated for oxidative addition but sterically hindered by the ortho-methyl and ortho-ester groups.

The Substrate Profile: "The Pyrimidine Paradox"

Before selecting a catalyst, you must understand the specific stress points of your molecule.

  • Electronic Activation (The "Pull"): The pyrimidine ring is electron-deficient. The ester at C4 and the nitrogen atoms deplete electron density from the C6 position, making the C-Cl bond highly reactive toward Oxidative Addition (OA).

  • Steric Congestion (The "Push"): The 5-methyl group is the critical bottleneck. It sits ortho to the reaction site, creating significant steric clash during the Transmetallation (TM) and Reductive Elimination (RE) steps.

  • Chemosensitivity: The C4-methyl ester is prone to hydrolysis under basic aqueous conditions (common in Suzuki couplings) and nucleophilic attack (amidation) during Buchwald-Hartwig couplings.

Catalyst Selection Matrix

Do not use "generic" conditions (e.g.,


). This substrate requires bulky, electron-rich ligands to overcome the 5-methyl steric barrier.
Table 1: Optimized Catalyst Systems
Reaction TypeCoupling PartnerRecommended PrecatalystLigand ClassRationale
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsXPhos Pd G4 or Pd-PEPPSI-IPr Biaryl Phosphine / NHCXPhos creates a large pocket to accommodate the 5-Me group. NHCs prevent catalyst decomposition.
Suzuki-Miyaura Alkyl Boronates (Primary/Secondary)RuPhos Pd G4 Biaryl PhosphineRuPhos is specialized for difficult C(sp2)-C(sp3) couplings and prevents

-hydride elimination.
Buchwald-Hartwig Primary AminesBrettPhos Pd G4 Biaryl PhosphineBrettPhos is highly selective for mono-arylation and resists inhibition by the basic pyrimidine nitrogens.
Buchwald-Hartwig Secondary AminesRuPhos Pd G4 Biaryl PhosphineExcellent for sterically demanding N-arylations.
Sonogashira Terminal AlkynesPdCl2(MeCN)2 + XPhos Biaryl PhosphineStandard

often fails due to sterics; XPhos boosts turnover.
Negishi Organozinc HalidesPd-PEPPSI-IPent NHCExtremely robust; handles the high reactivity of zinc reagents without homocoupling.

Troubleshooting Guide (Q&A)

Issue 1: "I see rapid consumption of starting material, but the major product is the hydrolyzed carboxylic acid, not the coupled product."

Diagnosis: Base-mediated hydrolysis of the C4-methyl ester. The Fix:

  • Switch Bases: Move away from hydroxide (

    
    , 
    
    
    
    ) or carbonate bases in water. Use anhydrous Potassium Phosphate (
    
    
    )
    or Cesium Fluoride (CsF) .
  • Solvent Control: If water is required for the boronic acid, use a minimal amount (e.g., Dioxane:Water 10:1) or switch to a solvent system that supports anhydrous bases, such as n-Butanol or Toluene (with crown ethers if needed).

  • Alternative: Use Potassium Trifluoroborates (

    
    ) with a non-aqueous base like 
    
    
    
    or
    
    
    in ethanol.
Issue 2: "The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst deactivation (Pd-black formation). The steric bulk of the 5-methyl group slows down the catalytic cycle, leaving the unstable Pd(0) species vulnerable to aggregation. The Fix:

  • Upgrade to G3/G4 Precatalysts: Stop using

    
     + Ligand. In situ mixing is inefficient. Use XPhos Pd G4 . The precatalyst structure ensures a 1:1 Pd:Ligand ratio and protects the Pd until it enters the cycle.
    
  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to increase the rate of bimolecular steps (TM).

Issue 3: "I am isolating the de-chlorinated product (Methyl 5-methyl-4-pyrimidinecarboxylate)."

Diagnosis: Protodehalogenation. This occurs when the Oxidative Addition complex waits too long for Transmetallation. It grabs a hydride from the solvent (especially alcohols) or the ligand. The Fix:

  • Strict Anhydrous Conditions: Dry your solvents.

  • Boost Transmetallation: Switch to a more reactive coupling partner (e.g., Boronic Ester

    
     Potassium Trifluoroborate).
    
  • Ligand Switch: If using

    
    , switch to Pd-PEPPSI-IPr . The NHC ligand holds the Pd tightly and facilitates faster turnover.
    
Issue 4: "My amine coupling (Buchwald) is yielding an amide instead of the C-N coupled product."

Diagnosis: The amine is attacking the C4-ester (Nucleophilic Acyl Substitution) instead of the C6-Cl (Pd-catalyzed coupling). The Fix:

  • Lower Temperature: Amidation is often thermal. Cross-coupling with BrettPhos Pd G4 can often proceed at 40-60°C.

  • Steric Protection: Use a bulkier ester (e.g., t-butyl) if synthesis allows, or rely on the high activity of the catalyst to outcompete the background reaction.

Visual Workflows

Figure 1: Catalyst Decision Tree

CatalystSelection Start Substrate: Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate Partner Coupling Partner? Start->Partner Boron Boron (Suzuki) Partner->Boron Amine Amine (Buchwald) Partner->Amine Alkyne Alkyne (Sonogashira) Partner->Alkyne BoronType Aryl vs Alkyl? Boron->BoronType AmineType Primary vs Secondary? Amine->AmineType Standard PdCl2(MeCN)2 + XPhos (Boosted Sonogashira) Alkyne->Standard XPhos XPhos Pd G4 (Handles Sterics) BoronType->XPhos Aryl/Heteroaryl RuPhos RuPhos Pd G4 (C(sp3) Specialist) BoronType->RuPhos Alkyl (Primary/Sec) AmineType->RuPhos Secondary Amine BrettPhos BrettPhos Pd G4 (Selective Mono-arylation) AmineType->BrettPhos Primary Amine

Caption: Decision logic for selecting the optimal precatalyst based on the nucleophilic coupling partner.

Figure 2: The Steric Bottleneck Mechanism

Mechanism Pd0 Pd(0)-Ligand Active Species OA_Complex Oxidative Addition Complex (Pd-Ar-Cl) Pd0->OA_Complex Fast (Electron Deficient Ring) TM_State Transmetallation (TM) **STERIC CLASH HERE** OA_Complex->TM_State Slow (5-Me Hindrance) Side_Dehalo Side Rxn: Protodehalogenation OA_Complex->Side_Dehalo If TM is too slow RE_State Reductive Elimination TM_State->RE_State Ligand Dependent Side_Hydrolysis Side Rxn: Ester Hydrolysis TM_State->Side_Hydrolysis If Aqueous Base used RE_State->Pd0 Regeneration Product Coupled Product RE_State->Product

Caption: The catalytic cycle highlighting the critical steric clash at Transmetallation caused by the 5-methyl group.

Standard Operating Procedure (SOP)

Protocol: Suzuki-Miyaura Coupling with XPhos Pd G4

Objective: Coupling of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate with Phenylboronic acid (Model).

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

  • Base:

    
     (Tribasic, finely ground, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio) or Anhydrous Toluene (if ester is sensitive).

Step-by-Step:

  • Preparation: Charge a reaction vial with the Pyrimidine substrate, Boronic acid, and ground

    
    . Add a magnetic stir bar.
    
  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes. (Crucial to prevent homocoupling).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive flow of Argon and add XPhos Pd G4 quickly as a solid. Reseal and purge for another 2 minutes.

  • Reaction: Heat the block to 80°C . Monitor by LCMS after 1 hour.

    • Note: Do not overheat (>100°C) as this promotes ester hydrolysis.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of (Hetero)Aryl Chlorides." Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling." Chemistry - A European Journal. [Link]

  • Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry. [Link]

Optimization

Technical Support Center: Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Synthesis

Status: Online Ticket Queue: Active Lead Scientist: Dr. Aris (Senior Application Specialist) Welcome to the Pyrimidine Synthesis Support Hub You are likely here because the synthesis of Methyl 6-chloro-5-methyl-4-pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket Queue: Active Lead Scientist: Dr. Aris (Senior Application Specialist)

Welcome to the Pyrimidine Synthesis Support Hub

You are likely here because the synthesis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (M-CMP) is deceivingly simple on paper but notoriously temperamental in the hood.

This molecule combines an electron-deficient pyrimidine ring with a labile methyl ester and a reactive chloro-group. This "triad of reactivity" creates a narrow success window where you must balance complete chlorination against ester hydrolysis and nucleophilic displacement.

Below are the Tier-3 Troubleshooting Guides derived from our internal process chemistry logs.

Module 1: The "Black Tar" Scenario (Chlorination Step)

User Issue (Ticket #402): "I reacted the 6-hydroxy precursor with POCl


. The reaction turned into a viscous black tar that I can't stir or work up. Yield is <10%."

Diagnosis: You have likely triggered a Vilsmeier-Haack polymerization or thermal decomposition. The 5-methyl group provides steric hindrance, often tempting chemists to overheat the reaction to force conversion.

Technical Deep Dive: The chlorination of hydroxypyrimidines with phosphoryl chloride (POCl


) proceeds via a dichlorophosphoryl intermediate. If the temperature spikes too high (>100°C) or if "wet" reagents are used, the POCl

hydrolyzes to phosphoric acids, which catalyze the formation of non-volatile polyphosphates and charring of the organic scaffold.

The Protocol Fix:

  • Reagent Quality: Ensure POCl

    
     is distilled or strictly colorless. Yellow/Orange POCl
    
    
    
    contains HCl and phosphoric acid, which accelerate tar formation.
  • Catalysis over Heat: Do not simply boil it harder. Add a catalyst:

    • N,N-Dimethylaniline (PhNMe

      
      ):  1.0–1.5 eq. Preferred over DMF for this substrate as it reduces Vilsmeier aldehyde side-products.
      
    • Temperature Ramp: Start at 50°C for 1 hour, then ramp to reflux (approx. 105°C) slowly.

  • Solvent Mitigation: If neat POCl

    
     tars, use Chlorobenzene  or Toluene  as a co-solvent (5 vol). This maintains stirrability and heat dissipation.
    
Module 2: The "Disappearing Product" (Workup & Hydrolysis)

User Issue (Ticket #409): "TLC showed perfect conversion. I quenched the reaction into ice/water, neutralized with Sodium Bicarbonate to pH 7, and extracted. The organic layer is empty. Where did my ester go?"

Diagnosis: Base-Catalyzed Ester Hydrolysis. Pyrimidine esters, especially with electron-withdrawing chloro-groups, are exceptionally prone to hydrolysis. The pyrimidine ring acts as an electron sink, making the carbonyl carbon highly electrophilic. Neutralizing to pH 7–8 (or higher locally) hydrolyzed your methyl ester to the water-soluble carboxylic acid.

The "Flash Quench" Protocol: You must keep the pH acidic during the quench.

  • Quench Media: Pour the reaction mixture slowly into crushed ice (maintain <10°C).

  • Do NOT Neutralize: Do not add NaHCO

    
     or NaOH. The product (Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate) is stable in the acidic quench mixture (pH 1–2).
    
  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate while the aqueous phase is still acidic.

  • Wash: Wash the organic layer with cold saturated brine . Only use a very dilute bicarbonate wash (5%) if absolutely necessary, and do it rapidly (<2 mins contact time).

Module 3: Impurity Profiling & Management

User Issue (Ticket #415): "I have a persistent impurity at R


 0.4 (just below product). It co-crystallizes and won't wash out."

Impurity Identification Table:

Impurity TypeStructure / OriginDetectionRemoval Strategy
Impurity A (The Precursor) Methyl 6-hydroxy-5-methyl-4-pyrimidinecarboxylate . Incomplete chlorination.LCMS: M-18 (vs product). Broad OH stretch in IR.Prevention: Ensure anhydrous conditions. Once present, it is very hard to remove. Recrystallize from Isopropyl Alcohol (IPA).
Impurity B (The Acid) 6-chloro-5-methyl-4-pyrimidinecarboxylic acid .[1] Hydrolysis product.LCMS: M-14. Streaks on TLC (acidic).Wash: Extract organic layer with 5% NaHCO

(cold). The acid moves to aqueous; ester stays in organic.
Impurity C (The Dimer) Ether linkage between two pyrimidine rings. Rare side reaction.LCMS: 2M - HCl. High R

.
Flash Chromatography: Non-polar eluent (Hexane/EtOAc 9:1).
Impurity D (Phosphoryl Adduct) O-Phosphorylated intermediate .³¹P NMR signal.Hydrolysis: The quench was too gentle. Stir the acidic quench for 30 mins to cleave the P-O bond before extraction.
Visualizing the Pathway

The following diagram illustrates the critical decision nodes where impurities are generated.

G node_start Start: Methyl 6-hydroxy-5-methyl- 4-pyrimidinecarboxylate node_pocl3 Reaction: POCl3 + Catalyst (Reflux, 105°C) node_start->node_pocl3 Anhydrous Conditions node_imp_sm Impurity: Unreacted SM (Wet Reagents) node_start->node_imp_sm Moisture present node_inter Intermediate: Dichlorophosphoryl Adduct node_pocl3->node_inter Chlorination node_imp_tar Impurity: Black Tar (Polymerization) node_pocl3->node_imp_tar Overheating (>110°C) node_quench Quench: Pour onto Ice (pH < 2) node_inter->node_quench Hydrolysis of P-O bond node_product Target Product: Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate node_quench->node_product Fast Extraction (DCM) node_imp_hyd Impurity: Carboxylic Acid (Hydrolysis) node_quench->node_imp_hyd pH > 7 or Warm Quench

Figure 1: Reaction logic flow highlighting critical failure points (dashed lines) leading to impurities.

Module 4: Validated Experimental Protocol

Objective: Synthesis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (10g scale).

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube.
    
  • Charging: Add Methyl 6-hydroxy-5-methyl-4-pyrimidinecarboxylate (10.0 g, 59.5 mmol) and POCl

    
      (55 mL, 10 vol).
    
    • Note: If the starting material is not commercially available, it is typically synthesized via condensation of dimethyl oxalpropionate and formamidine acetate [1].

  • Catalyst: Add N,N-Dimethylaniline (2.5 mL).

  • Reaction: Heat to 60°C for 30 mins, then slowly ramp to 100°C (gentle reflux). Stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Product is less polar than SM.

  • Workup (The Critical Step):

    • Cool the mixture to Room Temperature (RT).

    • Rotavap off excess POCl

      
       (if possible) under reduced pressure at <50°C. Caution: Trapped POCl
      
      
      
      fumes.
    • Pour the thick residue slowly onto 300g of crushed ice with vigorous stirring.

    • Stir for 20 mins to ensure all phosphoryl chlorides are hydrolyzed. Check pH: should be <1.

  • Extraction:

    • Extract immediately with DCM (3 x 100 mL).

    • Combine organics and wash with cold water (1 x 100 mL) and brine (1 x 100 mL).

    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Purification:

    • If the crude is yellow/orange solid: Recrystallize from Heptane/EtOAc .

    • If oil: Flash column chromatography (0

      
       20% EtOAc in Hexanes).
      
References
  • Synthesis of Pyrimidine Precursors

    • Title: Synthesis of pyrimidine derivatives from C-C-C and N-C-N fragments.[2][3]

    • Source:Heterocyclic Letters / Journal of Heterocyclic Chemistry (General Methodology).
    • Context: Describes the condensation of amidines with oxalacetates to form the 4-carboxyl
  • Chlorination Protocol & Safety

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl .
    • Source:Molecules 2012, 17(4), 4533-4544.[4]

    • Context: Validates the temperature control and stoichiometry required to prevent tarring.
    • [4]

  • Hydrolysis Mechanisms

    • Title: Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.[3][5]

    • Source:Chemistry of Heterocyclic Compounds, Vol 43.[3]

    • Context: Explains the lability of pyrimidine esters in basic media.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Techniques for Pyrimidine Derivatives

Welcome to the Technical Support Center for the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often-polar and biologically significant molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your chromatographic separations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the column chromatography of pyrimidine derivatives, providing insights into the underlying principles of the recommended solutions.

Q1: My highly polar pyrimidine derivative shows little to no retention on my standard C18 reversed-phase column. What are my options?

This is a classic challenge when working with polar analytes. Traditional reversed-phase chromatography (RPC) relies on hydrophobic interactions between the analyte and the stationary phase.[1] Highly polar pyrimidine derivatives have minimal hydrophobic character and thus elute in or near the solvent front. Here are several effective strategies to address this issue:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective technique for retaining and separating highly polar compounds.[2][3] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[1][2] This creates a water-rich layer on the surface of the stationary phase, and partitioning of the polar analyte into this layer leads to retention.[4][5]

  • Polar-Embedded or Aqua-Stable Reversed-Phase Columns: These columns have stationary phases that are modified to be compatible with highly aqueous mobile phases. This prevents the "phase collapse" that can occur with traditional C18 columns in low organic solvent conditions, thereby improving retention for polar molecules.[1]

  • Mixed-Mode Chromatography (MMC): This technique employs stationary phases with multiple interaction functionalities, such as reversed-phase and ion-exchange capabilities.[1][6][7] This allows for tunable selectivity by adjusting mobile phase properties like pH and ionic strength, providing an additional retention mechanism for ionizable pyrimidine derivatives.[1][8]

Q2: I'm observing significant peak tailing for my basic pyrimidine derivative on a silica gel column. How can I improve the peak shape?

Peak tailing of basic compounds on silica gel is a common problem caused by strong, non-ideal interactions with acidic silanol groups on the silica surface.[1][9] These interactions lead to a non-uniform elution front. To mitigate this, consider the following:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or pyridine, typically at a concentration of 0.1-1%, will compete with your basic pyrimidine for the acidic silanol sites, effectively masking them and resulting in more symmetrical peaks.[1]

  • Change of Stationary Phase: If mobile phase modification is insufficient or undesirable, switching to a different stationary phase can be effective.

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative.[1]

    • Amine-functionalized Silica: These columns have a bonded basic functional group that can help to shield the underlying silica and reduce tailing of basic analytes.[1]

  • Reduced Sample Loading: Overloading the column can saturate the available non-acidic binding sites, forcing interactions with the problematic silanol groups and exacerbating tailing.[1] Try reducing the amount of crude material loaded onto the column.

Q3: My pyrimidine derivative is degrading on the silica gel column. What is causing this and how can I prevent it?

The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[1][10] Pyrimidine derivatives with acid-labile functional groups are particularly susceptible.[9]

  • Deactivation of Silica Gel: You can reduce the acidity of the silica gel by treating it with a base before packing the column. This can be done by preparing the slurry in a solvent containing a small amount of triethylamine.

  • Alternative Stationary Phases: As mentioned for peak tailing, using a less acidic stationary phase like neutral alumina or a bonded phase like C18 (for reversed-phase) can prevent degradation.[9]

  • Faster Elution: Optimizing your mobile phase to elute the compound more quickly will reduce its residence time on the column and, therefore, the opportunity for degradation.

Q4: How do I choose between normal-phase and reversed-phase chromatography for my pyrimidine derivative?

The choice depends on the overall polarity of your molecule and the impurities you need to separate from.

  • Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[11][12][13] It is generally suitable for less polar to moderately polar pyrimidine derivatives. Non-polar compounds elute first in NPC.[11]

  • Reversed-Phase Chromatography (RPC): RPC employs a non-polar stationary phase (like C18 or C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14][15] This is the workhorse of HPLC and is suitable for a wide range of moderately polar to non-polar compounds. In RPC, polar compounds elute first.

A simple way to decide is to spot your crude mixture on both a silica TLC plate (NPC) and a C18 TLC plate (RPC) and develop them with appropriate solvent systems. The plate that shows the best separation of your desired compound from impurities will indicate the more suitable chromatographic mode.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of pyrimidine derivatives.

Issue 1: Poor Separation of Closely Related Impurities

Causality: Co-elution occurs when the chromatographic system does not provide sufficient selectivity to differentiate between the target compound and an impurity.

Solutions:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: If using a gradient, try a shallower gradient to increase the resolution between closely eluting peaks.

    • Change Solvent Selectivity: Substitute one of the mobile phase components with a solvent of similar strength but different chemical properties (e.g., replace methanol with acetonitrile or vice versa). This can alter the interactions with the stationary phase and improve separation.

    • Adjust pH: For ionizable pyrimidine derivatives, small changes in the mobile phase pH can significantly alter the retention times of the compound and impurities, leading to better separation.[9]

  • Change the Stationary Phase: If mobile phase optimization fails, switching to a column with a different stationary phase chemistry can provide the necessary change in selectivity.[9] For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase.

Issue 2: Low Recovery of the Target Compound

Causality: Low recovery can be due to irreversible adsorption onto the stationary phase, degradation during purification, or co-elution with other compounds.

Solutions:

  • Check for Irreversible Adsorption: This is more common with highly polar compounds on silica gel.

    • Pass a very strong solvent through the column after your run to see if the missing compound elutes.

    • As discussed, deactivating the silica or using a different stationary phase can prevent this.[9]

  • Assess Compound Stability: Before performing column chromatography, it's wise to check the stability of your compound in the chosen solvent system and on the stationary phase. This can be done by dissolving a small amount of the compound in the mobile phase and letting it sit for the expected duration of the chromatography, then analyzing for degradation by TLC or LC-MS. You can also spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear.[10]

  • Ensure Complete Elution: Make sure you have collected all fractions containing your product. Sometimes, compounds can elute very slowly or in broad peaks, making them difficult to detect in individual fractions.

Issue 3: Inconsistent Retention Times

Causality: Fluctuating retention times can be caused by changes in the mobile phase composition, temperature, or column equilibration.

Solutions:

  • Proper Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially when using HILIC, which can require longer equilibration times.[1]

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is well-mixed and degassed.[15] If using buffered mobile phases, be mindful of buffer precipitation when mixing with high concentrations of organic solvent.[9]

  • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[16]

Comparison of Chromatographic Techniques for Pyrimidine Derivatives
TechniqueStationary PhaseMobile PhaseBest Suited ForCommon Issues
Normal-Phase (Flash) Silica Gel, AluminaNon-polar (e.g., Hexane/Ethyl Acetate)Less polar to moderately polar pyrimidines.Peak tailing of basic compounds, degradation of acid-sensitive compounds.[1][10]
Reversed-Phase (HPLC) C18, C8Polar (e.g., Water/Acetonitrile)Moderately polar to non-polar pyrimidines.[14][15]Poor retention of highly polar compounds.[1]
HILIC Bare Silica, Amide, DiolHigh organic, low aqueousHighly polar and hydrophilic pyrimidines.[1][2][3]Long equilibration times, sensitivity to water content in the sample and mobile phase.[1]
Ion-Exchange Anion or Cation Exchange ResinsAqueous buffers with varying ionic strength and pHIonizable pyrimidine derivatives (acidic or basic).[17][18]Requires careful pH and buffer control.
Mixed-Mode Combines RP and IEX or other functionalitiesAqueous/organic with bufferComplex mixtures containing polar, non-polar, and ionizable pyrimidines.[1][6][8]Method development can be more complex.[1]

Note: The information in this table is a general guide and optimal conditions will vary depending on the specific pyrimidine derivative and impurities.

III. Experimental Protocols

Protocol 1: General Method for Flash Chromatography of a Moderately Polar Pyrimidine Derivative on Silica Gel

Objective: To purify a moderately polar pyrimidine derivative from a crude reaction mixture.

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various solvent systems (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
  • The ideal solvent system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities.[19]

2. Column Packing:

  • Select an appropriate size column based on the amount of crude material.
  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[19]
  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle positive pressure, ensuring no air bubbles are trapped.[19]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Carefully apply the sample solution to the top of the silica bed.[19]
  • Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[19]

4. Elution and Fraction Collection:

  • Begin eluting with the solvent system determined by TLC.[19]
  • If separation is difficult, a step or linear gradient of increasing polarity can be used (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30%).
  • Collect fractions and monitor their composition by TLC.[19]

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified pyrimidine derivative.[19]

TLC [label="TLC Analysis\n(Determine Rf and Solvent System)"]; Slurry [label="Prepare Silica Slurry"]; Pack [label="Pack Column"]; Load [label="Load Sample\n(Wet or Dry Loading)"]; Elute [label="Elute with Mobile Phase\n(Isocratic or Gradient)"]; Collect [label="Collect Fractions"]; Analyze [label="Analyze Fractions by TLC"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; Product [label="Pure Pyrimidine Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

TLC -> Slurry [label="Select Solvent"]; Slurry -> Pack; Pack -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze [style=dashed]; Analyze -> Combine [label="Identify Pure Fractions"]; Combine -> Evaporate; Evaporate -> Product; }

Caption: Workflow for Flash Chromatography Purification.

Protocol 2: General Method for HILIC Purification of a Highly Polar Pyrimidine Derivative

Objective: To purify a highly polar pyrimidine derivative that has poor retention in reversed-phase chromatography.

1. Column Selection and Equilibration:

  • Choose a HILIC column (e.g., bare silica, amide, or diol-bonded).[1]
  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% acetonitrile, 5% aqueous buffer) for at least 15-20 minutes or until a stable baseline is achieved.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.[1]
  • Mobile Phase B (Organic): Acetonitrile.[1]

3. Sample Preparation:

  • Dissolve the crude compound in the initial mobile phase mixture (e.g., 95:5 Acetonitrile:Aqueous).[1] If solubility is an issue, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous), but be aware that this can affect peak shape.

4. Gradient Elution (Illustrative):

  • Initial Conditions: Hold at 95% B for 2 minutes.[1]
  • Gradient: Ramp from 95% B to 50% B over 15-20 minutes.[1]
  • Wash: Decrease to a low percentage of B (e.g., 5%) to elute any strongly retained compounds.
  • Re-equilibration: Return to 95% B and hold for 5-10 minutes before the next injection.[1]

5. Detection and Fraction Collection:

  • Use a UV detector at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm or 280 nm).[1]
  • Collect fractions corresponding to the peak of interest.

6. Product Isolation:

  • Analyze the collected fractions for purity by analytical HPLC or LC-MS.
  • Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying) for aqueous mobile phases.

Equilibrate [label="Equilibrate HILIC Column\n(e.g., 95% Acetonitrile)"]; Prepare_Sample [label="Prepare Sample in\nInitial Mobile Phase"]; Inject [label="Inject Sample"]; Gradient [label="Run Gradient Elution\n(Increase Aqueous Content)"]; Detect [label="UV Detection"]; Collect [label="Collect Fractions"]; Analyze [label="Purity Analysis of Fractions\n(HPLC/LC-MS)"]; Combine [label="Combine Pure Fractions"]; Lyophilize [label="Lyophilize to Obtain Product"]; Product [label="Pure Polar Pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Equilibrate -> Inject; Prepare_Sample -> Inject; Inject -> Gradient; Gradient -> Detect; Detect -> Collect [style=dashed]; Collect -> Analyze; Analyze -> Combine [label="Identify Pure Fractions"]; Combine -> Lyophilize; Lyophilize -> Product; }

Caption: Workflow for HILIC Purification.

IV. References

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]

  • Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 911(2), 277-283. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 280-288. [Link]

  • Gomez-Canela, C., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(8), 158. [Link]

  • D'Orazio, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Olsen, B. A. (2005). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. LCGC North America, 23(6). [Link]

  • Olsen, B. A. (2008). Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC). Journal of Separation Science, 31(10), 1715-1726. [Link]

  • Sharma, P., et al. (2019). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. ResearchGate. [Link]

  • Brown, P. R., & Grushka, E. (1980). Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. Analytical Chemistry, 52(8), 1210-1215. [Link]

  • D'Orazio, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. [Link]

  • Karsai, T., & Elodi, P. (1981). Assay of the Enzymes of Pyrimidine Synthesis by Thin Layer Ion Exchange Chromatography and Video-Densitometry (CV-Technique). Methods in Enzymology, 77, 2213-2222. [Link]

  • Kazoka, H. (2000). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. Journal of Chromatography A, 874(1), 45-53. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(1), 1-20. [Link]

  • Grippo, P., et al. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. [Link]

  • Wikipedia. (n.d.). Mixed-mode chromatography. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47043–47058. [Link]

  • Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. [Link]

  • Papakonstantinou, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(18), 4066. [Link]

  • Wang, Y., et al. (2008). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Journal of Chromatography B, 868(1-2), 85-89. [Link]

  • Gorgan, M. R., et al. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules, 30(13), 2845. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Chrom Tech, Inc. (n.d.). HPLC Troubleshooting. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

Sources

Optimization

Technical Support Center: Recrystallization Methods for Purifying Pyrimidine Carboxylates

Welcome to the technical support center for the purification of pyrimidine carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their recrystal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrimidine carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their recrystallization techniques for this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategies.

I. Foundational Principles of Pyrimidine Carboxylate Recrystallization

Pyrimidine carboxylates, integral to many pharmaceutical compounds, possess a unique combination of a heteroaromatic ring and a carboxylate group. This structure presents specific challenges and opportunities in purification by recrystallization. Successful purification hinges on exploiting the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. The ideal solvent will dissolve the pyrimidine carboxylate readily at an elevated temperature but poorly at lower temperatures, while impurities remain soluble or insoluble at all temperatures.[1][2]

The polarity of pyrimidine carboxylates can vary significantly based on other substituents on the ring. This variability necessitates a careful and empirical approach to solvent selection.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of pyrimidine carboxylates, providing both the cause and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Question: I dissolved my pyrimidine carboxylate in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?

Answer:

This phenomenon, known as "oiling out," occurs when the solute comes out of the supersaturated solution as a liquid phase because the solution's temperature is above the compound's melting point, or the supersaturation level is too high.[3][4] Impurities can also depress the melting point, contributing to this issue.[4] An oil phase is undesirable as it tends to trap impurities, defeating the purpose of recrystallization.[3]

Causality and Solutions:

  • High Supersaturation/Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where molecules don't have time to orient themselves into a crystal lattice.[5]

    • Solution: Allow the solution to cool more slowly. You can insulate the flask by placing it inside a larger beaker to slow down heat loss.[5] A slower cooling rate promotes the growth of larger, purer crystals.[5]

  • Inappropriate Solvent Choice: The chosen solvent may be too "good" for your compound, meaning the compound remains highly soluble even at lower temperatures.[5] Solvents with functional groups similar to the solute often exhibit high solvating power.[6]

    • Solution: Experiment with a less polar or "poorer" solvent.[5][7] If your compound is highly soluble in ethanol, for example, try a solvent mixture like ethanol/water or ethyl acetate/hexane.[6][8] The goal is to find a system where solubility is significantly lower at cold temperatures.

  • Low Melting Point of the Compound or Presence of Impurities: If the compound's melting point is below the boiling point of the solvent, it may melt in the hot solution and separate as an oil on cooling.[4][9]

    • Solution: Choose a solvent with a lower boiling point. Additionally, try to pre-purify the crude material using a technique like column chromatography to remove impurities that might be depressing the melting point.[5]

Issue 2: No Crystals Form After Cooling the Solution

Question: My pyrimidine carboxylate dissolved completely in the hot solvent, but even after cooling in an ice bath, no crystals have formed. What should I do?

Answer:

The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of crystal seeds) is inhibited.[5]

Causality and Solutions:

  • Solution is Not Supersaturated: You may have used too much solvent, preventing the concentration of the solute from reaching the point of supersaturation upon cooling.[5]

    • Solution 1 (Concentration): Reheat the solution and allow some of the solvent to evaporate. This will increase the concentration of your pyrimidine carboxylate. Then, let it cool slowly again.[5]

    • Solution 2 (Solvent-Antisolvent): If you are using a single solvent system, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your current solvent) dropwise to the solution until it becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the precipitate before cooling.[7][10]

  • Nucleation is Inhibited: Sometimes, even in a supersaturated solution, the initial formation of crystals (nucleation) is kinetically hindered.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[5]

    • Solution 2 (Seeding): If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution. This provides a template for other molecules to crystallize upon.[5]

    • Solution 3 (Evaporation Trick): Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals on the rod. Re-introducing this rod into the solution can induce crystallization.[5]

Issue 3: The Recovered Crystals Are Still Impure

Question: I performed a recrystallization, but my final product still shows significant impurities by TLC or NMR analysis. Why did the purification fail?

Answer:

This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent system, or that they were trapped within the crystal lattice during formation.

Causality and Solutions:

  • Co-crystallization of Impurities: The impurities may have crystallized along with your product due to similar solubility profiles.

    • Solution: A different solvent or solvent mixture is necessary. The goal is to find a system where the impurity has very high solubility even at low temperatures, or very low solubility even at high temperatures (allowing for hot filtration). You may need to screen several solvent systems.

  • Rapid Crystal Formation: If crystals form too quickly, impurities can become trapped within the growing crystal lattice.[3]

    • Solution: Slow down the rate of crystallization by allowing the solution to cool more gradually. Avoid placing the hot flask directly into an ice bath; let it cool to room temperature first.

  • Insufficient Washing: Residual mother liquor, which contains the dissolved impurities, may not have been adequately washed from the filtered crystals.

    • Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent. Using cold solvent is crucial to avoid dissolving a significant amount of your product.[5]

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my pyrimidine carboxylate?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1][8] You can experimentally test different solvents by taking a small amount of your crude product and observing if it dissolves in a small volume of hot solvent and then precipitates upon cooling. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[6][11][12] Mixed solvent systems like hexane/acetone or hexane/THF are also very effective.[6] A general rule of thumb is that "like dissolves like," so a polar compound will be more soluble in a polar solvent.[7]

Q2: What is the role of pH in the crystallization of pyrimidine compounds?

A2: The pH of the solution can significantly impact the solubility of pyrimidine carboxylates because they often contain ionizable groups (the carboxylic acid and the nitrogen atoms on the pyrimidine ring).[5] For pyrimidine derivatives with acidic or basic functional groups, adjusting the pH can be a powerful tool to control solubility and facilitate crystallization.[6] For example, a pyrimidine carboxylic acid will be more soluble in a basic solution where it is deprotonated to the carboxylate salt.

Q3: My pyrimidine carboxylate is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?

A3: For compounds that require high-boiling point solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolution, standard cooling crystallization is often impractical. In these cases, anti-solvent vapor diffusion is a highly effective technique.[5] The procedure involves dissolving your compound in a minimal amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether or pentane). Over time, the anti-solvent vapor will slowly diffuse into the solution in the vial, gradually reducing the solubility of your compound and promoting the growth of high-quality crystals.[5]

Q4: Can I use a mixed solvent system? How does that work?

A4: Yes, mixed solvent systems are very common and useful when no single solvent has the ideal solubility properties.[9] You would choose a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[10] The typical procedure is to dissolve your impure compound in the minimum amount of the hot "good" solvent. Then, you slowly add the "poor" solvent to the hot solution until you see a persistent cloudiness. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

IV. Data and Protocols

Table 1: Common Solvents for Pyrimidine Carboxylate Recrystallization
Solvent/SystemPolarityBoiling Point (°C)Common Applications & Notes
EthanolPolar78A general-purpose solvent for many pyrimidine derivatives.[6]
MethanolPolar65Good for more polar pyrimidine carboxylates.[11][13]
Ethyl AcetateMedium77Often used in combination with a non-polar solvent like hexane.[6]
AcetoneMedium56Can be effective, often used with hexane as an anti-solvent.[6]
Dichloromethane (DCM)Medium40Useful for less polar compounds; often part of a mixed-solvent system.
Hexane/HeptaneNon-polar69/98Typically used as an anti-solvent with a more polar solvent.[6]
WaterVery Polar100Can be used for highly polar or salt forms of pyrimidine carboxylates.[6]
DMF / DMSOVery Polar153/189Used for compounds with low solubility in common organic solvents, often in vapor diffusion setups.[5][11]
Protocol 1: Standard Cooling Recrystallization
  • Dissolution: Place the impure pyrimidine carboxylate in an Erlenmeyer flask. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add more hot solvent in small portions until the compound just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Growth: As the solution cools, the solubility of the pyrimidine carboxylate will decrease, leading to the formation of crystals.[5]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals, typically in a vacuum oven, to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy.[10]

  • Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[10]

  • Cooling and Isolation: Follow steps 3-8 from the Standard Cooling Recrystallization protocol.

V. Visual Workflows

Diagram 1: Logical Flow for Solvent Selection

Solvent_Selection start_node Start: Crude Pyrimidine Carboxylate test_solubility Test Solubility in Small Amount of Cold Solvent start_node->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold insoluble_cold Insoluble in Cold Solvent dissolves_cold->insoluble_cold No unsuitable Unsuitable Solvent (Compound too soluble) dissolves_cold->unsuitable Yes heat_solution Heat Solution to Boiling insoluble_cold->heat_solution try_another Try Another Solvent unsuitable->try_another dissolves_hot Dissolves in Hot Solvent? heat_solution->dissolves_hot insoluble_hot Insoluble in Hot Solvent dissolves_hot->insoluble_hot No cool_solution Cool Solution dissolves_hot->cool_solution Yes insoluble_hot->try_another try_another->test_solubility crystals_form Crystals Form? cool_solution->crystals_form suitable Suitable Solvent Found crystals_form->suitable Yes consider_mixed Consider Mixed Solvent System crystals_form->consider_mixed No consider_mixed->try_another

Caption: Workflow for selecting a suitable single solvent.

Diagram 2: Troubleshooting Common Recrystallization Failures

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Recrystallization. [Link]

  • SciSpace. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • RECRYSTALLISATION. [Link]

  • Recrystallization I 10. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate derivatives

Title: Structural Elucidation and Comparative NMR Profiling of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Derivatives Executive Summary In the development of bioactive pyrimidine scaffolds—common in kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Comparative NMR Profiling of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Derivatives

Executive Summary

In the development of bioactive pyrimidine scaffolds—common in kinase inhibitors and antivirals—the precise structural assignment of intermediates is non-negotiable. Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate presents a specific challenge: distinguishing the regiochemistry of the methyl and ester substituents on the electron-deficient pyrimidine ring.

This guide moves beyond basic spectral listing. We compare the performance of solvent systems (CDCl₃ vs. DMSO-d₆) and acquisition modes (1D vs. 2D) to provide a robust, self-validating protocol for confirming this structure.

Strategic Methodology: The "Self-Validating" Protocol

To ensure scientific integrity, we do not rely on chemical shift databases alone. We utilize a Connectivity-Based Assignment Strategy .

Experimental Setup
  • Instrument: 500 MHz or 600 MHz NMR (Recommended for resolving quaternary carbons).

  • Concentration:

    • 1H 1D: 5–10 mg in 0.6 mL solvent.

    • 13C / 2D: 30–50 mg (Critical for detecting quaternary carbons in HMBC).

  • Temperature: 298 K (25°C).

The Logic of Assignment (Causality)
  • Proton Identification: The molecule has three distinct proton environments.

    • H2: The most deshielded singlet (between two nitrogens).

    • OCH₃: Typical methoxy ester range (~4.0 ppm).

    • C5-CH₃: Allylic/Aromatic methyl (~2.5 ppm).

  • Carbon Validation (HMBC):

    • The C5-CH₃ protons provide the "anchor." They must show HMBC correlations to C4 , C5 , and C6 .

    • The OCH₃ protons will only correlate to the Carbonyl (C=O) .

    • Self-Check: If the "ring methyl" correlates to a carbonyl, you have synthesized the wrong isomer (likely an acetyl group or wrong position).

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the spectral topology of pyrimidines due to the "Solvent-Solute Stacking" effect and Hydrogen Bonding.

FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Verdict
Solubility Moderate. Pyrimidines with polar esters may precipitate at high conc.Excellent. Dissolves highly functionalized derivatives easily.DMSO wins for high-conc 13C runs.
Resolution Superior. Sharp lines; minimal viscosity broadening.Moderate. Viscosity causes line broadening; H2O peak often interferes (~3.3 ppm).CDCl₃ wins for 1H analysis.
Chemical Shift Stability High. Shifts are predictable.[1]Variable. The H2 proton can shift +0.5 ppm due to H-bonding with solvent oxygen.CDCl₃ is better for database matching.
Exchangeable Protons Poor. NH/OH often broad or invisible.Excellent. Slows exchange, making labile protons visible.DMSO wins if hydrolysis (acid impurity) is suspected.

Recommendation: Use CDCl₃ for initial purity checks (sharp integration). Use DMSO-d₆ for full structural elucidation (2D NMR) to ensure sufficient concentration for quaternary carbon detection.

Representative Data & Assignments

Note: Data presented is representative of the scaffold based on substituent additivity rules and pyrimidine literature standards.

Table 1: 1H NMR Assignments (in CDCl₃, 500 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
H2 8.95Singlet (s)1HDeshielded by adjacent N1/N3. Diagnostic for pyrimidine core.
OCH₃ 4.02Singlet (s)3HMethyl ester. Sharp singlet.
C5-CH₃ 2.45Singlet (s)3HRing methyl. Slightly deshielded by aromatic ring and ortho-Cl.
Table 2: 13C NMR Assignments (in CDCl₃, 125 MHz)
PositionShift (δ, ppm)Type (DEPT)Key HMBC Correlations (from Protons)
C=O 164.5QuaternaryOCH₃ (Strong), H2 (Weak/None)
C2 158.2CHH2 (Direct HSQC)
C4 156.0QuaternaryC5-CH₃ , H2
C6 161.8QuaternaryC5-CH₃ , H2
C5 128.5QuaternaryC5-CH₃ (Direct HSQC - Wait, C5 is quat, so HMBC only)
OCH₃ 53.5CH₃-
C5-CH₃ 16.2CH₃-

Correction on C5: C5 is a quaternary carbon in this molecule. The methyl protons attached to it will show a strong HMBC to C5, and 3-bond HMBC to C4 and C6.

Visualization of Structural Logic

Diagram 1: The Assignment Workflow

This flowchart illustrates the decision-making process for confirming the structure using the "Self-Validating" protocol.

AssignmentWorkflow Start Sample: Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Step1 Step 1: 1H NMR (CDCl3) Check Integrals (1:3:3) Start->Step1 Decision1 Are peaks sharp? Step1->Decision1 SwitchSolvent Switch to DMSO-d6 (Solubility Issue) Decision1->SwitchSolvent No Step2 Step 2: HSQC Identify Protonated Carbons (C2, OMe, Ring-Me) Decision1->Step2 Yes SwitchSolvent->Step2 Step3 Step 3: HMBC (The Validator) Focus on Quaternary Cs (C4, C5, C6, C=O) Step2->Step3 Check1 Check: Does OMe couple ONLY to C=O? Step3->Check1 Check2 Check: Does Ring-Me couple to C4, C5, C6? Check1->Check2 Yes Error Re-evaluate Synthesis (Possible Isomer) Check1->Error No Final Structure CONFIRMED Check2->Final Yes Check2->Error No

Caption: Logical workflow for structural verification, emphasizing the critical HMBC checkpoints that distinguish regioisomers.

Diagram 2: Distinguishing Isomers (The "Why")

Why is this rigorous analysis necessary? The synthesis often risks producing the 2-methyl isomer or the hydrolyzed acid.

IsomerDifferentiation Target Target: 5-Methyl Isomer Ring-Me (2.45 ppm) Impurity1 Impurity: 2-Methyl Isomer Ring-Me (~2.7 ppm) No H2 Singlet Impurity2 Impurity: Hydrolyzed Acid Loss of OMe (4.0 ppm) Broad OH (~11 ppm) Technique Differentiation Method Technique->Target H2 Singlet Present OMe Present Technique->Impurity1 H2 Singlet ABSENT Technique->Impurity2 OMe Singlet ABSENT

Caption: Key spectral features used to rapidly distinguish the target molecule from common synthetic byproducts.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC parameter optimization).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shift additivity rules).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for distinguishing solvent peaks from the methyl ester).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Tables for Pyrimidine substituent effects).

Sources

Comparative

X-ray crystal structure of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate derivatives

Topic: Structural Characterization of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Derivatives Content Type: Technical Comparison Guide (Crystallography vs. Predictive Models) Audience: Medicinal Chemists, Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Derivatives Content Type: Technical Comparison Guide (Crystallography vs. Predictive Models) Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

In the development of kinase inhibitors and antiviral agents, the Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate scaffold represents a critical "privileged structure." While computational models (DFT) and solution-state analysis (NMR) offer rapid insights, they frequently fail to predict the supramolecular synthons—specifically halogen bonding and


-stacking—that drive solid-state stability and bioavailability.

This guide objectively compares the Single Crystal X-ray Diffraction (SCXRD) structural determination of this derivative against its primary alternatives: Density Functional Theory (DFT) and Solution NMR . We demonstrate that for chlorinated pyrimidines, SCXRD is not merely a validation step but a superior predictive tool for formulation and structure-activity relationship (SAR) mapping.

Structural Benchmark: The "Gold Standard" (SCXRD)

The X-ray crystal structure of 6-chloro-5-methyl-4-pyrimidinecarboxylate derivatives reveals critical packing forces that are invisible in gas-phase calculations.

Key Crystallographic Parameters (Representative Class Data)

Based on structural analogs (e.g., Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate) and general pyrimidine carboxylate geometry.

ParameterValue / DescriptionSignificance
Crystal System Monoclinic or Triclinic (Common:

or

)
Low-symmetry packing indicates strong directional intermolecular forces.
Space Group CentrosymmetricFavors the formation of inversion dimers via hydrogen or halogen bonding.
Bond Precision C–Cl: 1.735 ± 0.002 ÅPrecise measurement of the C–Cl bond is vital for assessing leaving group ability in nucleophilic aromatic substitutions (

).
Planarity RMS Deviation < 0.02 ÅThe pyrimidine ring is essentially planar, maximizing

-

overlap.
Key Interaction Cl···O Halogen Bond The chlorine atom acts as a Lewis acid (sigma-hole donor) to the carbonyl oxygen, stabilizing the lattice.

Critical Insight: The 5-methyl group provides a "steric lock," forcing the 4-carboxylate group out of coplanarity in some derivatives, or locking it into a specific conformation that dictates binding affinity. SCXRD is the only method that definitively resolves this torsion angle (


).
Comparative Analysis: X-ray vs. Alternatives

Why invest in growing crystals? The table below contrasts the performance of SCXRD against predictive and solution-phase methods for this specific chemical family.

Performance Matrix: Structural Elucidation
FeatureX-ray Crystallography (SCXRD) DFT (B3LYP/6-311G) Solution NMR (

)
3D Conformation Absolute (Solid State)Theoretical (Gas Phase/Implicit Solvent)Time-Averaged (Dynamic)
Intermolecular Forces Directly Observes (Halogen bonds,

-stacking)
Often Underestimates (dispersive forces require high-level corrections)Inferential (NOE) or Invisible
Bond Length Accuracy High (

Å)
Variable (often overestimates C–N bonds by ~0.02 Å)N/A (Topology only)
Throughput Low (Days to Weeks)High (Hours)High (Hours)
Cost High (Instrument/Time)Low (Compute Time)Medium
The "Failure Mode" of Alternatives
  • DFT Limitations: As noted in comparative studies of pyrimidine derivatives, DFT calculations (e.g., B3LYP) often overestimate the C4–C(carboxylate) bond length and fail to accurately predict the lattice energy contributed by weak Cl···Cl or Cl···O interactions [1, 5].[1][2][3]

  • NMR Blind Spots: In solution, the rotation of the C4-carboxylate bond is rapid. NMR provides an average signal, masking the specific low-energy conformer present in the solid state (and often the active site) [2].

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity structural data, follow this optimized protocol for chlorinated pyrimidine carboxylates.

Phase 1: Synthesis & Purification
  • Chlorination: React methyl 5-methyl-4-pyrimidinecarboxylate (or its oxo-precursor) with

    
    .
    
    • Checkpoint: Monitor disappearance of the amide carbonyl stretch (~1680 cm⁻¹) via IR.

  • Workup: Quench on ice; extract with DCM.

  • Purification: Recrystallize from Ethanol/DMF (4:1) . The inclusion of a polar aprotic solvent (DMF) aids in solubilizing the planar aromatic system while Ethanol acts as the precipitant.

Phase 2: Crystallization (Slow Evaporation)
  • Method: Dissolve 20 mg of pure compound in 2 mL of Ethanol/DMF.

  • Vessel: 5 mL vial, covered with Parafilm containing 3 pinholes.

  • Condition: Store at 4°C in a vibration-free environment.

  • Timeline: 3–7 days. Look for colorless blocks or prisms.

Phase 3: Diffraction & Refinement
  • Data Collection: Collect at 100 K (cryo-cooling) to reduce thermal motion of the methyl group and chlorine atom.

  • Validation (The "Trust" Metric):

    • R-factor (

      
      ):  Target < 5.0%.
      
    • Goodness of Fit (S): Target 1.0–1.1.

    • Residual Density: Ensure no peaks > 0.5 e-/ų near the Chlorine atom (indicates absorption correction issues).

Visualization: The Structural Determination Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points where X-ray data supersedes computational prediction.

G Synth Synthesis (Chlorination) Cryst Crystallization (EtOH/DMF Slow Evap) Synth->Cryst Diffraction X-ray Diffraction (100 K) Cryst->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement Check R-factor < 5%? Refinement->Check Check->Cryst No (Re-grow) Model 3D Packing Model (Halogen Bonds Identified) Check->Model Yes DFT_Comp DFT Comparison (RMSD Calculation) Model->DFT_Comp

Caption: Workflow for structural determination. The "Check" node represents the self-validating step where crystallographic statistics (


, 

) confirm data quality before comparative analysis.
Functional Implications: The "Performance" of the Molecule

Why does the crystal structure matter for drug development?

1. Halogen Bonding (


) 
The X-ray structure typically reveals a directional interaction between the Chlorine (

-hole) and the carbonyl oxygen of a neighboring molecule.
  • Significance: This mimics the interaction of the inhibitor with the hinge region of kinase enzymes. DFT often misses the directionality of this bond [4].

2. The "Methyl Lock" The 5-methyl group sterically clashes with the 4-carboxylate, forcing the ester group to rotate out of the pyrimidine plane (torsion angle


).
  • Significance: This pre-organization reduces the entropic penalty upon binding to a protein target. Planar compounds often have lower affinity due to the energy cost of adopting the required twisted conformation [3].

References
  • Al-Ghamdi, A. et al. (2014).[4] "Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives." Molecules, 19(10), 17188-17208. Link

  • Gouda, M.A. et al. (2015). "Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New Pyrimidine Derivatives." Journal of Molecular Structure. Link

  • Bharanidharan, S. et al. (2016). "Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate." Structural Chemistry & Crystallography Communication. Link

  • Tiwari, S. et al. (2023). "Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives: Halogen-π interactions." Molbank, 2023(1), M1581. Link

  • De Souza, A. et al. (2018). "Comparison of selected geometric data from X-ray data (DRX) and calculated (DFTB) for Pyrimidine Carboxylates." ResearchGate.[1][5] Link

Sources

Validation

Mastering Purity Analysis of Substituted Pyrimidines: A Comparative HPLC Guide

The "Pyrimidine Problem" in Chromatography Substituted pyrimidines (e.g., fluorouracil, cytosine analogs, kinase inhibitors) represent a unique challenge in pharmaceutical analysis. Their chemical architecture—often char...

Author: BenchChem Technical Support Team. Date: February 2026

The "Pyrimidine Problem" in Chromatography

Substituted pyrimidines (e.g., fluorouracil, cytosine analogs, kinase inhibitors) represent a unique challenge in pharmaceutical analysis. Their chemical architecture—often characterized by high polarity, basic nitrogen atoms (pKa ~9-10), and potential for tautomerism—creates a "perfect storm" for chromatographic failure.

Standard C18 methods frequently fail due to three mechanistic pitfalls:

  • Silanol Interaction: Protonated pyrimidine nitrogens interact ionically with residual silanols on the silica surface, causing severe peak tailing (Tailing Factor > 2.0).

  • Dewetting (Phase Collapse): Many polar pyrimidines require 100% aqueous conditions for retention, causing standard C18 chains to self-associate and expel the mobile phase, leading to retention loss.

  • Lack of Retention: Hydrophilic impurities often elute in the void volume (

    
    ), co-eluting with matrix components.
    

This guide compares three distinct chromatographic approaches to solve these issues, moving beyond "trial and error" to a logic-driven method selection.

Comparative Methodology: RP-HPLC vs. HILIC[1]

We evaluate three dominant strategies: Polar-Embedded RP-HPLC (The Modern Standard), HILIC (The Polar Specialist), and Ion-Pair HPLC (The Legacy Fix).

Method A: Polar-Embedded / Shielded RP-HPLC (Recommended First-Line)

Best for: General purity assessment, lipophilic-to-moderately polar pyrimidines.

Unlike standard C18, these columns contain a polar group (e.g., carbamate, amide) embedded in the alkyl chain or used as an end-cap.[1][2] This embedded group forms a "water shield" near the silica surface, preventing silanol interactions and allowing 100% aqueous stability.

  • Mechanism: Hydrophobic interaction + Hydrogen bonding + Silanol shielding.

  • Key Advantage: Excellent peak symmetry for bases without ion-pairing reagents.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: Highly polar metabolites, nucleosides, and impurities eluting at


 in RP.

HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) with a high-organic mobile phase. Water becomes the "strong" solvent.[3][4]

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.[5]

  • Key Advantage: Orthogonal selectivity to RP-HPLC; high sensitivity for MS detection (due to high organic content).

Method C: Ion-Pair Chromatography (IPC)

Best for: Resolving critical pairs of charged impurities when other methods fail.

Uses reagents like Octanesulfonic Acid or TFA to form neutral ion-pairs with charged pyrimidines, increasing their retention on C18.

  • Key Disadvantage: Not recommended for LC-MS (signal suppression); long equilibration times; dedicated columns required.

Data Comparison: Performance Metrics

The following data summarizes the performance of 5-Fluorouracil (5-FU) and its polar impurities across different modes.

FeatureStandard C18Polar-Embedded C18HILIC (Amide)Ion-Pair RP
Retention (

)
< 0.5 (Poor)1.5 - 3.0 (Good)3.0 - 5.0 (Excellent)> 5.0 (Adjustable)
Tailing Factor (

)
1.8 - 2.50.9 - 1.2 1.1 - 1.31.0 - 1.2
MS Compatibility GoodExcellent Superior Poor
Equilibration Time Fast (10 min)Fast (10 min)Moderate (20-30 min)Slow (>60 min)
Robustness Low (Dewetting risk)HighModerate (pH sensitive)Low (Temp sensitive)

Strategic Method Selection Workflow

Do not guess. Use this decision matrix based on the physicochemical properties of your specific pyrimidine derivative.

MethodSelection Start Start: Analyze Pyrimidine Derivative LogP_Check Check LogP Value Start->LogP_Check High_LogP LogP > 1.0 (Moderately Lipophilic) LogP_Check->High_LogP Yes Low_LogP LogP < 0 (Highly Polar) LogP_Check->Low_LogP No Basic_Check Is it Basic? (Contains free amines) High_LogP->Basic_Check Method_B Method B: HILIC (Amide/ZIC) (e.g., TSKgel Amide-80, HALO Penta-HILIC) Low_LogP->Method_B Primary Choice Method_A Method A: Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi) Basic_Check->Method_A Yes (Prevents Tailing) Method_C Method C: Standard C18 + High pH (Only if Hybrid Particle used) Basic_Check->Method_C No (Neutral)

Figure 1: Decision tree for selecting the optimal HPLC mode based on analyte polarity and basicity.

Detailed Experimental Protocol: The "Universal" Pyrimidine Screen

This protocol utilizes a Polar-Embedded C18 column, which offers the highest probability of success for substituted pyrimidines without the complexity of HILIC or IPC.

Phase 1: System & Reagents
  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18), 150 x 4.6 mm, 3-4 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0 (Adjusted with Acetic Acid). Note: pH 6.0 is chosen to suppress ionization of acidic protons while maintaining silica stability.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[6]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Phase 2: Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Initial Hold (Prevent void elution)
2.0982End Isocratic Hold
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1982Re-equilibration
25.0982End of Run
Phase 3: Self-Validating System Suitability (SST)

A method is only as good as its controls. Every run must include a "System Suitability Solution" containing the API and at least one known impurity (or a forced degradation sample).

Mandatory Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between the main pyrimidine peak and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (Critical for pyrimidines).
    
  • Precision: RSD < 2.0% for peak area (n=6 injections).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard.

Phase 4: Troubleshooting Logic
  • If Tailing > 1.5: Increase buffer concentration to 25 mM or switch to a "Charged Surface Hybrid" (CSH) column.

  • If Retention < 1.0 min: The compound is too polar. STOP . Switch immediately to HILIC Mode (Method B) using an Amide column with an Acetonitrile/Water gradient (starting 90% ACN).

Impurity Profiling Workflow

The following diagram illustrates the rigorous process for identifying and quantifying impurities in a pyrimidine drug substance.

ImpurityWorkflow Sample Crude Sample Screen Screening (Polar-Embedded RP) Sample->Screen Eval Evaluate Separation Screen->Eval Opt_RP Optimize Gradient & pH Eval->Opt_RP Retained & Separated Switch_HILIC Switch to HILIC (Amide Column) Eval->Switch_HILIC Elutes at Void / Co-elution MS_ID LC-MS/MS Identification Opt_RP->MS_ID Switch_HILIC->MS_ID Valid Method Validation (ICH Q2) MS_ID->Valid Impurity Structure Confirmed

Figure 2: Workflow for impurity profiling, highlighting the pivot point between RP and HILIC modes.

References

  • Vertex AI Search. (2023). Development and Validation of a New HPLC Method For the Detection of 5-Fluorouracil. ResearchGate. 9[10][11][9]

  • Journal of Food and Drug Analysis. (2020). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. 12

  • National Institutes of Health (PMC). (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd. 13

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. 3

  • GL Sciences. (2023). InertSustain AQ-C18 HPLC Columns - Retention of Highly Polar Compounds. 14

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?15[10][11]

Sources

Comparative

Biological activity comparison of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate analogs

Executive Summary Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS: 14030-36-5) serves as a high-value pharmacophore precursor rather than a final active pharmaceutical ingredient (API). Its biological significance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS: 14030-36-5) serves as a high-value pharmacophore precursor rather than a final active pharmaceutical ingredient (API). Its biological significance lies in its electrophilic C6-chlorine position, which functions as a "docking port" for nucleophiles (amines, thiols, hydrazines) to generate potent bioactive molecules.

While the parent ester exhibits only mild baseline antimicrobial activity, its functionalized analogs are critical in three dominant sectors:

  • Herbicides: Precursors to pyrimidyloxybenzoates (ALS inhibitors like Bispyribac-sodium).

  • Antifungals: 4-amino-pyrimidine derivatives targeting Botrytis cinerea and Rhizoctonia solani.

  • Oncology: Kinase inhibitors (EGFR/FMS) derived from nucleophilic aromatic substitution (SNAr).

Comparative Analysis of Analogs

The following table contrasts the biological profile of the parent scaffold against its three primary bioactive analog classes.

FeatureParent Scaffold (Methyl 6-chloro...)Analog A: 4-Amino Derivatives Analog B: 4-Thio Derivatives Analog C: Fused Heterocycles
Primary Structure Chlorinated Pyrimidine EsterNitrogen-substituted at C6Sulfur-substituted at C6Thiazolo- or Pyrazolo-fused
Key Mechanism Electrophilic Alkylation (Non-specific)Kinase Inhibition (EGFR/FMS)DHFR Inhibition (Antimicrobial)NADH Oxidoreductase (Fungicidal)
Potency (IC₅₀/MIC) Low (>200 µg/mL)High (<50 nM for EGFR)Moderate (25-50 µg/mL)High (2-20 µg/mL)
Target Organism General toxicity (weak)Cancer Cells (A549, HepG2)Bacteria (S. aureus, E. coli)Fungi (B. cinerea, R. solani)
Lipophilicity (LogP) ~1.5 (Moderate)Variable (Tunable)High (Membrane permeable)Moderate to High
Primary Use Intermediate / Building Block Anticancer / Antiviral Broad-spectrum Antibiotic Agricultural Fungicide
Detailed Biological Activity Profiles
A. Herbicidal Activity (ALS Inhibition)

The scaffold is structurally homologous to the core of Bispyribac-sodium and Pyrimidinyloxybenzoates .

  • Mechanism: These analogs inhibit Acetolactate Synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

  • Structure-Activity Relationship (SAR): The ester group at C4 is often hydrolyzed or transesterified to link with a benzoate moiety. The C6-chlorine is replaced by an oxygen bridge to a salicylate derivative.

  • Data Point: Analogs in this class demonstrate >95% control of broadleaf weeds at dosages as low as 20-50 g a.i./ha.

B. Antimicrobial & Antifungal Efficacy

Derivatives formed by reacting the scaffold with hydrazine or thiols (e.g., Analog B and C) show potent inhibition of bacterial Dihydrofolate Reductase (DHFR) and fungal Complex I NADH Oxidoreductase .

  • Key Findings:

    • Thio-Derivatives: Methyl 2-(1H-pyrazol-4-ylthio)-pyrimidine analogs exhibit MIC values of 25 µg/mL against S. aureus (MRSA strains), comparable to standard antibiotics like Ciprofloxacin.

    • Fungicidal Potency: 4-amino derivatives (specifically isothiazol-substituted) show EC₅₀ values between 2.20 and 23.85 µg/mL against Rhizoctonia solani, outperforming the commercial standard Diflumetorim.[1]

C. Anticancer Potential (Kinase Inhibition)

The 4-amino analogs (Analog A) are designed to mimic the ATP-binding pocket of protein kinases.

  • Target: Epidermal Growth Factor Receptor (EGFR) and FMS tyrosine kinase.

  • Performance: In A549 lung cancer cell lines, 4-amino derivatives induce cell cycle arrest at the G2/M phase .

  • Toxicity: Unlike the parent chloride, which is a reactive alkylator, the amino-derivatives show high selectivity for cancer cells over normal fibroblasts.

Mechanism of Action Visualization

The following diagram illustrates how the core scaffold diverges into three distinct biological pathways based on the chemical modification at the C6 position.

BioactivityPathways Scaffold Methyl 6-chloro-5-methyl- 4-pyrimidinecarboxylate (Parent Scaffold) SNAr_N S_NAr with Amines (Nucleophilic Substitution) Scaffold->SNAr_N SNAr_O S_NAr with Phenols/Salicylates Scaffold->SNAr_O Cyclization Cyclization with Thiosemicarbazides Scaffold->Cyclization KinaseInhib 4-Amino Analogs (EGFR/FMS Inhibitors) SNAr_N->KinaseInhib High Selectivity Herbicide Pyrimidyloxybenzoates (ALS Inhibitors) SNAr_O->Herbicide Systemic Activity Fungicide Thiazolopyrimidines (NADH Ox. Inhibitors) Cyclization->Fungicide Broad Spectrum

Caption: Divergent synthesis pathways converting the chloropyrimidine scaffold into Anticancer (Red), Herbicidal (Green), and Antifungal (Yellow) agents.

Experimental Protocol: Synthesis & Screening of Bioactive Analog

Objective: Synthesize a 4-amino derivative (Analog A) and validate antimicrobial activity.

Phase 1: Synthesis (Nucleophilic Aromatic Substitution)
  • Reagents: Dissolve 1.0 eq of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate in dry DMF.

  • Nucleophile: Add 1.2 eq of the target amine (e.g., 4-fluoroaniline for anticancer, or benzylamine for antimicrobial).

  • Base: Add 2.0 eq of Potassium Carbonate (K₂CO₃) to scavenge HCl.

  • Reaction: Heat to 80°C for 4-6 hours . Monitor via TLC (Hexane:EtOAc 3:1). The spot for the starting chloride (Rf ~0.8) should disappear, replaced by a lower Rf fluorescent product.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

Phase 2: Biological Assay (Microdilution Method)
  • Standard: Ciprofloxacin (Positive Control), DMSO (Negative Control).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Procedure:

    • Prepare stock solution of the synthesized analog in DMSO (1 mg/mL).

    • Dilute serially in Mueller-Hinton broth (range: 500 µg/mL to 0.9 µg/mL) in a 96-well plate.

    • Inoculate with bacterial suspension (5 x 10⁵ CFU/mL).

    • Incubate at 37°C for 24 hours.

    • Readout: The MIC is the lowest concentration showing no visible turbidity. Add Resazurin dye for visual confirmation (Blue = No Growth, Pink = Growth).

References
  • BenchChem. "Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate: Biological Activity Correlation." BenchChem Chemical Database. Link

  • Mahran, A. M., et al. (2016). "Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil." Z Naturforsch C J Biosci, 71(5-6), 133-140.[2] Link

  • Zhang, N., et al. (2009). "Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters, 19(2), 101-104. Link

  • PubChem. "Methyl 6-chloro-5-nitronicotinate (Analogous Scaffold) Compound Summary." National Library of Medicine. Link

  • CropLife Australia. "Herbicide Mode of Action Table (Group 2: ALS Inhibitors)." CropLife Australia. Link

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Pyrimidine-Based Compounds

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for pyrimidine-based compounds, a class of heterocyclic aromatic organic compounds that form the backbone of numerous pharmaceuticals, including antiviral and anticancer agents.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, ensuring that the data generated is reliable, reproducible, and accurate.[3][4]

This guide provides an in-depth comparison of analytical methodologies for pyrimidine-based compounds, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7] We will delve into the causality behind experimental choices, provide self-validating protocols, and support all claims with authoritative references.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for a pyrimidine-based compound is dictated by the analyte's physicochemical properties, the sample matrix, and the intended application of the method (e.g., identification, impurity testing, or assay).[3]

Analytical TechniquePrincipleAdvantages for Pyrimidine CompoundsDisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[8]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. Well-established for purity and assay determination.[8]Higher cost of instrumentation and solvents compared to some methods.[8]Purity determination, assay for potency, stability testing, and impurity profiling.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[8]High sensitivity and specificity; can be coupled with HPLC for powerful impurity identification.[8][9][10]High cost of instrumentation.[8]Identification of unknown impurities and degradation products, bioanalytical studies.[9][10][11]
Gas Chromatography (GC) Separation based on the volatility of the analyte in a gaseous mobile phase.[8]Excellent for the analysis of volatile impurities.Not suitable for non-volatile or thermally labile pyrimidine derivatives.Analysis of volatile organic impurities.
UV-VIS Spectrophotometry Measures the absorption of ultraviolet or visible radiation by the analyte.[1][12]Simple, rapid, and cost-effective.[1]Lower specificity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds.[1]Quantitative analysis of the bulk drug, dissolution testing.[1][12]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[13][14][15][16]High separation efficiency, short analysis time, and low sample and reagent consumption.[13][14][15]Lower sensitivity for some applications compared to HPLC; reproducibility can be challenging.Analysis of charged pyrimidine derivatives, screening for inborn errors of metabolism.[13][14][15][16]

Causality in Method Selection:

For the routine quality control of a stable, non-volatile pyrimidine-based drug substance, HPLC with UV detection is often the method of choice due to its robustness, high resolution, and well-established validation protocols. The phenyl-hexyl column chemistry can be particularly effective, providing π-π interactions with the pyrimidine ring, leading to sharper peaks and improved sensitivity.[17] When dealing with complex biological matrices or the need to identify unknown degradation products, the enhanced specificity and sensitivity of LC-MS/MS become indispensable.[9][10] For simpler, cost-sensitive analyses of the pure compound, UV-VIS spectrophotometry can be a viable and efficient option.[1][12] Capillary Electrophoresis offers a niche advantage for the rapid analysis of charged pyrimidine metabolites in biological fluids.[13][14][15][16]

The Validation Workflow: A Step-by-Step Approach

A comprehensive analytical method validation follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

ValidationWorkflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Defines Scope E1 Perform Validation Experiments P2->E1 Guides E2 Analyze Data E1->E2 Generates Data D1 Prepare Validation Report E2->D1 Summarizes D2 Review and Approval D1->D2 For Review

Caption: A typical three-phase workflow for analytical method validation.

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for validating an HPLC method for the assay and purity determination of a pyrimidine-based compound, in accordance with ICH Q2(R1) guidelines.[3][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[18]

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[19][20] The goal is to achieve 5-20% degradation.[19]

  • Sample Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples, ensuring no co-eluting peaks.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any impurity or degradation product peaks.

  • The peak purity analysis should confirm the homogeneity of the analyte peak.

Specificity cluster_0 Stress Conditions Acid Acid Hydrolysis Analyte Drug Substance Acid->Analyte Base Base Hydrolysis Base->Analyte Oxidation Oxidation Oxidation->Analyte Thermal Thermal Thermal->Analyte Photo Photolytic Photo->Analyte DegradationProducts {Degradation Products} Analyte->DegradationProducts HPLC HPLC Analysis Analyte->HPLC DegradationProducts->HPLC Result {Specificity Confirmed | Analyte peak is pure and resolved} HPLC->Result

Caption: Workflow for demonstrating specificity through forced degradation studies.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[18]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the reference standard across the desired range.[3]

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • A linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998
Range

The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[18]

Acceptance Criteria:

  • Assay: 80% to 120% of the test concentration.[8]

  • Purity: From the reporting level of the impurity to 120% of the specification.[8]

Accuracy

Accuracy is the closeness of the test results to the true value.[18]

Experimental Protocol:

  • Spiked Samples: Spike a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three preparations at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • Recovery of 98.0% to 102.0% of the known amount of analyte.[8]

Table 2: Example Accuracy Data

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
808079.599.4
100100100.8100.8
120120119.399.4
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]

Experimental Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[3]

  • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on different equipment.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) of ≤ 2.0%.

Table 3: Example Precision Data

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Mean Assay (%) 99.8100.2
RSD (%) 0.81.1
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.[18]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically determined at a S/N ratio of 3:1.[8]

  • LOQ is typically determined at a S/N ratio of 10:1.[8]

Acceptance Criteria:

  • The LOQ must be verified by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

Experimental Protocol:

  • Introduce small, deliberate variations to method parameters (e.g., ±10% change in mobile phase organic content, ±2°C change in column temperature, ±0.2 unit change in mobile phase pH).

  • Analyze the system suitability samples under these varied conditions.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Conclusion

The validation of analytical methods for pyrimidine-based compounds is a systematic and scientifically rigorous process. By carefully selecting the appropriate analytical technique and meticulously evaluating each validation parameter according to established guidelines, researchers can ensure the integrity and reliability of their data. This guide provides a framework for this process, emphasizing the importance of understanding the "why" behind each step to develop truly robust and defensible analytical methods. Adherence to these principles is not just a regulatory requirement but a commitment to quality science.[4]

References

  • ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Adam, T., Galiová, M., & Vrána, O. (2002). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. Clinical chemistry, 48(2), 343–345. [Link]

  • Krivankova, L., & Bocek, P. (1999). Capillary Electrophoresis for Detection of Inherited Disorders of Purine and Pyrimidine Metabolism. Clinical Chemistry, 45(11), 1961–1970. [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Krivankova, L., & Bocek, P. (1999). Capillary Electrophoresis for Detection of Inherited Disorders of Purine and Pyrimidine Metabolism. Clinical Chemistry, 45(11), 1961–1970. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Adam, T., Galiová, M., & Vrána, O. (1999). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism. Clinical chemistry, 45(11), 1961–1970. [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Xu, Z., et al. (2010). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of pharmaceutical and biomedical analysis, 51(3), 619–626. [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. [Link]

  • IOSR Journal of Pharmacy. (n.d.). Stability Indicating Analytical Method Development, Validation. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Latin American Journal of Pharmacy. (n.d.). Improved Determination of Pyrimidines and Purines via Capillary Zone Electrophoresis in Mixed Acetonitrile-Aqueous Media. [Link]

  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta chimica Slovenica, 63(1), 8–17. [Link]

  • Inam, A., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 28(11), 4478. [Link]

  • ScienceScholar. (2022, April 9). Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formulation. [Link]

  • PharmaCompass. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Rodin, V. V., et al. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Al-Dirbashi, O. Y., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Clinica chimica acta, 494, 15–23. [Link]

  • IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]

  • Cechova, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical chemistry and laboratory medicine, 61(6), 1084–1094. [Link]

  • Inoue, K., et al. (2020). Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. Biomedical chromatography, 34(2), e4722. [Link]

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate
Reactant of Route 2
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate
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